molecular formula C6H4F3N B1398209 3-(Difluoromethyl)-2-fluoropyridine CAS No. 1374659-42-3

3-(Difluoromethyl)-2-fluoropyridine

Cat. No.: B1398209
CAS No.: 1374659-42-3
M. Wt: 147.1 g/mol
InChI Key: XBXUTUWTZFRNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-fluoropyridine (CAS 1374659-42-3) is a fluorinated pyridine derivative of high interest in advanced chemical research and development. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. The presence of both difluoromethyl and fluorine substituents on the pyridine ring makes it a privileged scaffold for creating more complex molecules. Researchers utilize this compound to introduce fluorinated motifs that can significantly alter the physicochemical properties, metabolic stability, and bioavailability of target molecules . With a molecular formula of C 6 H 4 F 3 N and a molecular weight of 147.10 g/mol, it is characterized by its liquid state and a specified purity of 98.0% . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound may cause skin and serious eye irritation and may be harmful if swallowed or if respiratory irritation occurs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXUTUWTZFRNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733908
Record name 3-(Difluoromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-42-3
Record name 3-(Difluoromethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Difluoromethyl Group in Pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl group (–CF₂H) has garnered significant attention as a versatile bioisostere. Its unique stereoelectronic properties allow it to serve as a lipophilic mimic of hydroxyl (–OH) or thiol (–SH) groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and modulating pKa.[1] When installed on a pyridine ring—a privileged heterocycle in countless bioactive compounds—the resulting molecule gains a distinct pharmacological profile.

This guide provides a detailed technical overview of the primary synthetic routes to 3-(difluoromethyl)-2-fluoropyridine, a key building block for advanced pharmaceutical and agrochemical agents.[2] We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most viable pathways, equipping researchers and development professionals with actionable, field-proven insights.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The choice between these pathways hinges on factors such as starting material availability, scalability, and the desired level of synthetic elegance versus industrial pragmatism.

  • The Halogen Exchange (HALEX) Approach: This strategy relies on a robust and well-established nucleophilic aromatic substitution (SNAr) reaction. It disconnects the target molecule at the C2–F bond, identifying 2-chloro-3-(difluoromethyl)pyridine as the key precursor. This precursor is commercially available, making this route highly practical for rapid implementation.

  • The Late-Stage C-H Functionalization Approach: This more modern strategy involves the direct installation of the difluoromethyl group onto a pre-existing 2-fluoropyridine scaffold. This C–H functionalization approach is atom-economical and aligns with contemporary goals in synthetic chemistry to minimize pre-functionalization steps.

G cluster_0 Strategy 1: Halogen Exchange (HALEX) cluster_1 Strategy 2: C-H Functionalization Target This compound HALEX_Step Halogen Exchange (SNAr) Target->HALEX_Step C2-F bond disconnection CHF_Step Radical C-H Difluoromethylation Target->CHF_Step C3-CF2H bond disconnection HALEX_Intermediate 2-Chloro-3-(difluoromethyl)pyridine (Commercially Available) HALEX_Step->HALEX_Intermediate CHF_Intermediate 2-Fluoropyridine CHF_Step->CHF_Intermediate G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge DMSO, KF, and PTC to flame-dried reactor B Heat to 90°C under N₂ A->B C Add 2-Chloro-3-(CHF₂)-Pyridine B->C D Heat to 150-180°C C->D E Monitor by GC/TLC (8-16 hours) D->E F Cool and quench with ice-water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify via Vacuum Distillation H->I G Reagents Zn(SO₂CF₂H)₂ + t-BuOOH Radical •CF₂H (Difluoromethyl Radical) Reagents->Radical 1. Initiation Intermediate Radical Cation Intermediate Radical->Intermediate Substrate 2-Fluoropyridine + H⁺ Substrate->Intermediate 2. Radical Addition (Regioselective) Oxidation Oxidation & -H⁺ Intermediate->Oxidation 3. Rearomatization Product 3-(CHF₂)-2-F-Pyridine Oxidation->Product

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(difluoromethyl)-2-fluoropyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and agrochemical research. The strategic incorporation of both a difluoromethyl group and a fluorine atom onto the pyridine scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules. This document details the structural and physicochemical parameters of this compound, outlines experimental protocols for their determination, and discusses the implications of its unique properties for drug discovery and development.

Introduction: The Significance of Fluorination in Pyridine Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacological profile. In the context of pyridine-based structures, which are prevalent in a vast number of pharmaceuticals, fluorine substitution can lead to profound changes in physicochemical and biological properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.

This compound combines two key fluorination strategies: a fluorine atom directly on the pyridine ring and a difluoromethyl group. This unique combination offers a nuanced approach to property modulation, impacting lipophilicity, hydrogen bonding potential, and metabolic fate. This guide serves as a foundational resource for researchers working with or considering the use of this versatile building block.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized below. These properties are the cornerstone for understanding its behavior in both chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₄F₃N[1]
Molecular Weight 147.1 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 137-138 °C[1]
Density 1.279 g/mL[1]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published in publicly accessible databases, this section outlines the expected spectroscopic characteristics based on the analysis of structurally similar fluorinated pyridines. These data are critical for the unambiguous identification and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the proton of the difluoromethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the molecule. The carbons directly attached to fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shifts and coupling constants (J-values) between the fluorine nuclei and with neighboring protons will provide valuable structural insights.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 147. Subsequent fragmentation may involve the loss of fluorine or the difluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

  • C-H stretching vibrations of the aromatic ring.

  • C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

  • C=C and C=N stretching vibrations of the pyridine ring.

Physicochemical Properties in Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the following properties are of particular importance for its application in drug development.

Solubility

Solubility is a crucial factor for drug absorption and formulation. This compound is reported to be soluble in organic solvents such as ethanol and dimethylformamide[1]. However, its aqueous solubility is a key parameter that needs to be experimentally determined for drug development purposes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of three fluorine atoms in this compound is expected to increase its lipophilicity compared to unsubstituted pyridine. An accurate, experimentally determined LogP value is essential for predictive modeling of its ADME profile.

Acidity/Basicity (pKa)

The pKa of the pyridine nitrogen is a critical parameter that governs the ionization state of the molecule at physiological pH. The electron-withdrawing nature of the fluorine substituents is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. Knowledge of the pKa is vital for understanding receptor binding interactions and predicting solubility at different pH values.

Reactivity and Metabolic Stability

The chemical reactivity of this compound is influenced by the electronic nature of the fluorinated pyridine ring. The electron-deficient character of the ring can make it susceptible to nucleophilic aromatic substitution reactions.

From a drug development perspective, metabolic stability is a key advantage of incorporating fluorine. The strong C-F bonds in this compound are generally resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended in vivo half-life.

Experimental Protocols

This section provides standardized protocols for the determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Protocol for pKa Determination via Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Slowly add the standardized acid solution in small increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Protocol for LogP Determination via Shake-Flask Method
  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Use n-octanol and water (or a suitable buffer) that have been mutually saturated.

  • Partitioning:

    • Add a known amount of the stock solution to a flask containing a known volume of n-octanol and water.

    • Shake the flask vigorously for a set period to allow for partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive compounds. Its unique combination of a fluorinated pyridine ring and a difluoromethyl group offers a powerful tool for modulating key physicochemical properties relevant to drug discovery. This technical guide provides a foundational understanding of its core properties and outlines the necessary experimental approaches for its comprehensive characterization. A thorough understanding of these properties will enable researchers to effectively utilize this compound in the design and development of the next generation of pharmaceuticals and agrochemicals.

References

An In-Depth Technical Guide to 3-(difluoromethyl)-2-fluoropyridine (CAS: 1374659-42-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-(difluoromethyl)-2-fluoropyridine, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. While detailed primary literature on this specific compound is emerging, this document synthesizes available data with established principles of fluorine chemistry to offer insights into its physicochemical properties, plausible synthetic routes, predicted spectroscopic signatures, and potential applications. The strategic placement of both a 2-fluoro and a 3-difluoromethyl substituent creates a unique electronic and steric environment, positioning this molecule as a valuable synthon for introducing key fluorinated motifs into complex target structures. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with approximately 25% of all marketed pharmaceuticals containing at least one fluorine atom.[1] Fluorinated heterocycles, particularly pyridines, are especially prominent scaffolds due to their ability to modulate key drug-like properties.[2][3][4] The pyridine ring is a common motif in bioactive molecules, and its functionalization with fluorine can profoundly influence metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[3][4]

The subject of this guide, this compound, combines two strategically important fluorinated motifs:

  • The 2-Fluoropyridine Moiety: The fluorine atom at the C2 position acts as a powerful electron-withdrawing group and a hydrogen bond acceptor.[4] Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for further molecular elaboration.

  • The Difluoromethyl (CHF₂) Group: The CHF₂ group has emerged as a critical bioisostere in medicinal chemistry.[5] It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while enhancing metabolic stability by blocking sites of oxidative metabolism.[5][6] Unlike the trifluoromethyl (-CF₃) group, the CHF₂ moiety retains an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target engagement.[5]

The combination of these two groups on a pyridine scaffold creates a versatile building block with significant potential for the development of next-generation therapeutics and agrochemicals.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource(s)
CAS Number 1374659-42-3[7]
Molecular Formula C₆H₄F₃N[5]
Molecular Weight 147.10 g/mol [7]
Appearance Colorless liquid[5]
Boiling Point 137-138 °C[5]
Density 1.279 g/mL[5]
Solubility Soluble in common organic solvents (e.g., ethanol, DMF).[5]

The presence of three highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, creating a polarized structure that dictates its reactivity and intermolecular interactions.

Proposed Synthetic Strategies

One general method cited involves the reaction of 2-fluoropyridine with a difluoromethyl source.[5] A more detailed, multi-step hypothetical protocol is outlined below, leveraging modern C-H functionalization or cross-coupling strategies.

Experimental Workflow: Proposed Synthesis via C-H Difluoromethylation

This proposed workflow leverages a directed C-H functionalization strategy, a powerful modern technique for the efficient synthesis of complex molecules.

G cluster_0 Step 1: Directed Ortho-Lithiation & Iodination cluster_1 Step 2: Radical Difluoromethylation cluster_2 Step 3: Purification A 2-Fluoropyridine B LDA, THF, -78 °C A->B 1. C Iodine (I₂) B->C 2. D 2-Fluoro-3-iodopyridine C->D Quench E {2-Fluoro-3-iodopyridine | (from Step 1)} H This compound E->H F {Difluoromethyl Source | e.g., TMSCF₂H or Zn(SO₂CF₂H)₂} F->H G {Radical Initiator | e.g., t-BuOOH or light} G->H I Crude Product J Flash Column Chromatography I->J K Pure Product J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:
  • Synthesis of 2-Fluoro-3-iodopyridine (Intermediate):

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (Argon), add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add a solution of 2-fluoropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. The causality here is that the fluorine atom directs the deprotonation to the C3 position.

    • After stirring for 1-2 hours, add a solution of iodine (I₂) in THF. The electrophilic iodine quenches the organolithium species to form the C-I bond.

    • Allow the reaction to warm to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via flash column chromatography to yield 2-fluoro-3-iodopyridine.

  • Difluoromethylation of 2-Fluoro-3-iodopyridine:

    • Several modern methods for difluoromethylation could be employed. A plausible approach involves a radical-mediated process.

    • Dissolve 2-fluoro-3-iodopyridine and a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a Ruppert-Prakash-type reagent, in a suitable solvent (e.g., acetonitrile or DMF).

    • Add a radical initiator. For photoredox catalysis, an iridium or ruthenium catalyst under blue LED irradiation would be appropriate. Alternatively, a chemical initiator like tert-butyl hydroperoxide (TBHP) could be used.

    • Heat or irradiate the reaction mixture for several hours until completion, monitoring by TLC or GC-MS. The C-I bond is weaker than C-H bonds and serves as a handle for the introduction of the radical CF₂H group.

    • Upon completion, perform an aqueous workup and extract the product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been identified in the surveyed literature. However, a detailed prediction of its NMR signature can be made based on the analysis of its constituent parts and data from analogous compounds. This predictive analysis is invaluable for researchers to confirm the identity and purity of the synthesized material.

1H NMR Spectroscopy

The proton spectrum will be characterized by three signals corresponding to the aromatic protons on the pyridine ring and one signal for the proton of the difluoromethyl group.

  • CHF₂ Proton: This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (2JHF). The expected coupling constant is typically large, in the range of 55-60 Hz.

  • Aromatic Protons (H4, H5, H6): These three protons will form a complex, coupled spin system. They will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the fluorine and difluoromethyl groups will likely shift these protons downfield compared to unsubstituted pyridine.

19F NMR Spectroscopy

The fluorine spectrum is the most diagnostic tool for this molecule and is expected to show two distinct signals. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

  • CHF₂ Fluorines: The two fluorine atoms of the difluoromethyl group are chemically equivalent. Their signal will appear as a doublet due to coupling with the single proton of the CHF₂ group (2JFH). The chemical shift for CHF₂ groups attached to an aromatic ring typically falls in the range of -90 to -120 ppm.

  • C2-F Fluorine: The single fluorine atom on the pyridine ring will appear as a complex multiplet due to coupling with the adjacent aromatic protons (H3 is absent, but coupling to H4 and potentially longer-range couplings would exist). The chemical shift for fluorine on a pyridine ring is highly dependent on substitution but can be expected in the aromatic fluorine region (approx. -60 to -150 ppm).

13C NMR Spectroscopy

The carbon spectrum will show six distinct signals. The key diagnostic signals will be those directly bonded to fluorine, which will exhibit large one-bond carbon-fluorine couplings (1JCF).

  • C-CHF₂: This carbon will appear as a triplet due to coupling with the two fluorine atoms of the CHF₂ group.

  • C2-F: This carbon will appear as a doublet due to coupling with the single fluorine atom at C2.

  • Other Aromatic Carbons: C3, C4, C5, and C6 will also show smaller two- and three-bond couplings to the various fluorine atoms, leading to complex splitting patterns.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)
1H ~6.5 - 7.5Triplet (t)2JHF ≈ 55-60
~7.0 - 8.5Multiplets (m)JHH couplings
19F ~ -90 to -120Doublet (d)2JFH ≈ 55-60
~ -60 to -150Multiplet (m)JFH couplings
13C ~110 - 120Triplet (t)1JCF ≈ 240-250
~155 - 165Doublet (d)1JCF ≈ 230-260

Reactivity and Synthetic Utility

The unique substitution pattern of this compound makes it a highly valuable and versatile building block for introducing the 3-(difluoromethyl)pyridine scaffold into more complex molecules. Its reactivity is dominated by the 2-fluoro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of both the ring nitrogen and the adjacent difluoromethyl group. This makes SNAr a primary and highly reliable transformation for this substrate.

Caption: SNAr reactivity of this compound.

This reaction allows for the facile introduction of a wide variety of O-, N-, and S-nucleophiles at the C2 position, providing straightforward access to libraries of 2,3-disubstituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

While the C2-F bond can participate in cross-coupling, it is generally less reactive in this context than corresponding C-Cl, C-Br, or C-I bonds. A more strategic application would be to introduce an additional handle (e.g., a bromine atom at C5) and use the C2-F for a subsequent SNAr reaction. If cross-coupling at C2 were desired, specialized catalyst systems, often employing electron-rich, bulky phosphine ligands, would likely be required to facilitate the challenging oxidative addition into the strong C-F bond.

Applications in Drug Discovery and Agrochemicals

The 3-(difluoromethyl)-2-substituted pyridine core is a privileged scaffold in modern drug design. The difluoromethyl group is valued for its ability to enhance metabolic stability and act as a hydrogen bond donor, improving binding affinity and selectivity.[5][6] The 2-substituent, introduced via the SNAr reaction, can be tailored to interact with specific pockets of a biological target.

Potential therapeutic areas where this scaffold could be impactful include:

  • Oncology: Many kinase inhibitors feature substituted pyridine cores.

  • Neuroscience: Modulation of CNS targets often relies on the precise electronic and lipophilic properties imparted by fluorine.

  • Inflammatory Diseases: The metabolic stability offered by the CHF₂ group is advantageous for developing drugs with improved pharmacokinetic profiles.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a high-value building block that strategically combines the synthetic utility of a 2-fluoropyridine with the beneficial pharmacological properties of the difluoromethyl group. Its predictable reactivity, dominated by nucleophilic aromatic substitution at the C2 position, provides a reliable and versatile platform for the synthesis of complex 2,3-disubstituted pyridine derivatives. While detailed characterization data is not yet prevalent in public literature, this guide provides a robust, scientifically-reasoned framework for its synthesis, characterization, and application. As the demand for sophisticated fluorinated scaffolds continues to grow, this compound is poised to become an increasingly important tool for researchers in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to the Reactivity of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(difluoromethyl)-2-fluoropyridine, a key building block in modern medicinal and agrochemical research. The strategic placement of both a fluorine atom at the 2-position and a difluoromethyl group at the 3-position creates a unique electronic environment that dictates its reaction pathways. This document delves into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided, alongside a discussion of the underlying mechanistic principles and the influence of the fluorinated substituents on the pyridine core's reactivity. This guide is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this versatile fluorinated pyridine derivative.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Pyridine rings, being prevalent in a vast array of bioactive compounds, are prime candidates for fluorination.

This compound has emerged as a particularly valuable synthon. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing fluorine and difluoromethyl groups, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. This guide will explore the practical applications of this heightened reactivity.

Electronic Landscape: The Influence of Fluorine and the Difluoromethyl Group

The reactivity of this compound is fundamentally governed by the potent electron-withdrawing nature of its substituents.

  • 2-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong inductive (-I) effect, significantly lowering the electron density of the pyridine ring. This effect is most pronounced at the ortho (C3) and para (C5) positions. Crucially, it also activates the C2 position for nucleophilic aromatic substitution by stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[1][2]

  • 3-Difluoromethyl (CHF₂) Group: The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms.[3] Its primary influence is a powerful inductive effect (-I), further depleting the electron density of the pyridine ring and enhancing the electrophilicity of the carbon atoms, particularly at the ortho (C2 and C4) and para (C6) positions. While less electron-withdrawing than a trifluoromethyl (CF₃) group, the CHF₂ group still significantly activates the pyridine ring towards nucleophilic attack.

The synergistic electron-withdrawing effects of the 2-fluoro and 3-difluoromethyl groups make this compound a highly activated substrate for nucleophilic aromatic substitution at the C2 position.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The combination of the pyridine nitrogen and the two electron-withdrawing groups creates a highly electron-deficient C2 carbon, making it an excellent electrophilic site for a wide range of nucleophiles.

General Mechanism of SNAr at the C2 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

References

The Strategic Discovery and Application of Novel Fluorinated Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery of novel fluorinated pyridine derivatives, a class of compounds holding immense potential in drug development. We will dissect the fundamental physicochemical contributions of fluorine, detail robust synthetic methodologies for creating these valuable molecules, outline critical analytical techniques for their characterization, and examine their application through real-world case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines to overcome contemporary challenges in pharmaceutical R&D.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds for Drug Discovery

The pyridine ring is a ubiquitous structural motif in both natural products and FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] When this privileged heterocycle is functionalized with fluorine, the resulting derivatives often exhibit profoundly enhanced pharmacological profiles.[2]

The unique properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its strategic value. These characteristics can synergistically influence a molecule's behavior in a biological system in several key ways:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles.[3]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes like the blood-brain barrier.[2] This is a critical consideration for developing drugs targeting the central nervous system.

  • Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[2] This can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and interaction with biological targets.

  • Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions, which can lead to enhanced binding affinity and selectivity.[4]

The combination of these effects makes fluorinated pyridines highly sought-after scaffolds in the design of next-generation therapeutics for a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders.[2][5]

Synthetic Strategies for Novel Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridines can be broadly categorized into two primary approaches: the late-stage fluorination of pre-existing pyridine rings and the de novo construction of the ring from fluorinated precursors. The choice of strategy is often dictated by the desired substitution pattern and the complexity of the target molecule.

Late-Stage Fluorination of Pre-functionalized Pyridines

Late-stage fluorination (LSF) is a powerful strategy for rapidly generating analogues of a lead compound, allowing for efficient exploration of structure-activity relationships (SAR).[6] This approach involves the direct introduction of a fluorine atom onto a complex, pre-assembled pyridine scaffold.

Key Methodologies:

  • C–H Bond Fluorination: This is an highly attractive approach that replaces a carbon-hydrogen bond directly with a carbon-fluorine bond. One notable method utilizes silver(II) fluoride (AgF₂) for the regioselective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[7][8][9] This reaction proceeds under mild conditions and is tolerant of various functional groups, making it suitable for complex molecules.[7][8] However, it is not compatible with unprotected amines, alcohols, or carboxylic acids.[7][8]

  • Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the electrophilic fluorination of electron-rich aromatic systems.[10][11] For pyridines, which are electron-deficient, this often requires specific activation strategies or the use of dihydropyridine intermediates.[11][12] For instance, 1,2-dihydropyridines can be fluorinated with Selectfluor® to yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[11][12]

  • Nucleophilic Aromatic Substitution (SNAr): While classical SNAr reactions using fluoride salts often require harsh conditions, tandem approaches have been developed. For example, a C-H bond adjacent to the pyridine nitrogen can first be fluorinated with AgF₂, and the resulting 2-fluoropyridine can then undergo SNAr with a variety of nucleophiles under mild conditions.[7][8]

Objective: To synthesize a 2-fluoro-substituted pyridine derivative from a pre-functionalized pyridine.

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Silver(II) Fluoride (AgF₂) (2.0-3.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., scintillation vial) with a magnetic stir bar

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, add the substituted pyridine (e.g., 0.2 mmol, 1.0 equiv) and a magnetic stir bar to a 4 mL scintillation vial.

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vial to dissolve the starting material.

  • Reagent Addition: Carefully add silver(II) fluoride (AgF₂) (e.g., 0.4 mmol, 2.0 equiv) to the reaction mixture. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.

  • Reaction: Seal the vial and remove it from the glovebox. Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C, depending on the substrate) for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

De Novo Synthesis: Building the Fluorinated Pyridine Ring

This "bottom-up" approach involves constructing the pyridine ring from smaller, often commercially available, fluorinated building blocks. This strategy provides access to substitution patterns that are difficult or impossible to achieve via late-stage fluorination.

Key Methodologies:

  • Cyclocondensation Reactions: A common strategy involves the reaction of fluorinated 1,3-dicarbonyl compounds with amines or ammonia derivatives. For example, a fluorinated diketone can react with 2-cyanoacetamide in refluxing pyridine to yield a 2-hydroxy-substituted fluorinated pyridine.[13]

  • Annulation Reactions: Formal [4+1] annulation methods have been developed for synthesizing trifluoromethyl-substituted dihydropyrroles, which can be precursors to pyridine derivatives.[10]

  • Classical Methods: While often requiring harsh conditions, classical methods like the Balz–Schiemann reaction (fluorination of a diazonium salt) or nucleophilic substitution on chloropyridines with fluoride sources are still used, though they have limitations regarding functional group tolerance.[10]

Spectroscopic and Analytical Characterization

Unambiguous characterization of novel fluorinated pyridine derivatives is essential to confirm their structure, purity, and isomeric integrity. A combination of spectroscopic techniques is employed, with ¹⁹F NMR playing a uniquely powerful role.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for characterizing organofluorine compounds.[14] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[14][15] Key advantages include:

    • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which is significantly larger than for ¹H NMR.[15][16] This wide dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[16]

    • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, allowing for the clear differentiation of fluorine atoms in different positions on the pyridine ring.

    • No Background Signal: The natural fluorine background in biological systems or common lab solvents is negligible, resulting in clean, background-free spectra.[15]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide crucial information about the rest of the molecule. The coupling between fluorine and nearby protons (²JHF, ³JHF, etc.) or carbons (¹JCF, ²JCF, etc.) provides invaluable data for confirming the position of the fluorine substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.

Table 1: Representative Spectroscopic Data for a Hypothetical 3-Fluoro-4-methylpyridine

TechniqueObservationInterpretation
¹⁹F NMR Singlet (broad) at ~ -120 ppmPresence of a single fluorine environment attached to an aromatic ring.
¹H NMR Doublet of doublets for H-2Coupling to adjacent H-6 and fluorine at C-3.
Doublet for H-5Coupling to adjacent H-6.
Doublet of doublets for H-6Coupling to adjacent H-5 and fluorine at C-3.
Singlet (broad) for -CH₃Methyl group at C-4.
¹³C NMR Large doublet for C-3Direct one-bond coupling to fluorine (¹JCF ~240 Hz).
Smaller doublet for C-2Two-bond coupling to fluorine (²JCF ~20 Hz).
Smaller doublet for C-4Two-bond coupling to fluorine (²JCF ~15 Hz).
HRMS [M+H]⁺ matches calculated m/zConfirms the elemental formula C₆H₇FN.

Case Studies in Medicinal Chemistry: Fluorinated Pyridines in Action

The strategic value of incorporating fluorine into a pyridine scaffold is underscored by the number of FDA-approved drugs that feature this motif.[3][5][17] These compounds demonstrate how fluorination can solve specific drug development challenges.

Case Study: Alpelisib (Piqray)

Alpelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer.[3][4] Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group.

  • Mechanism of Action: Alpelisib inhibits the PI3Kα isoform, a key enzyme in a signaling pathway that promotes cell proliferation and survival.

  • Role of the Fluorinated Pyridine: The trifluoromethyl group is critical to the drug's efficacy. X-ray crystallography data has revealed that the fluorinated group forms a crucial hydrogen bond with the K802 residue in the PI3K binding site.[3] This interaction significantly contributes to the high binding affinity and selectivity of the drug. Furthermore, the -CF₃ group enhances metabolic stability and provides excellent oral bioavailability.[3]

Other Notable Examples:

  • Lemborexant (Dayvigo): An insomnia treatment, this dual orexin receptor antagonist contains a fluorine atom on its pyridine moiety, which is crucial for achieving high binding affinity and a good overall pharmacological profile.[3]

  • Vericiguat (Verquvo): A guanylate cyclase stimulator used for heart failure, Vericiguat has a fluorine atom at the C-5 position of its pyrazolopyridine core, which increases metabolic stability and leads to lower clearance.[3]

Future Directions and Emerging Trends

The field of fluorinated pyridine synthesis continues to evolve rapidly, driven by the persistent demand for novel drug candidates.

  • Novel Fluorinating Reagents: Research is ongoing to develop new, more selective, and safer fluorinating reagents for both electrophilic and nucleophilic fluorination.[18]

  • Catalytic Methods: The development of catalytic methods, particularly those using earth-abundant metals or even organic photocatalysts, for C-H fluorination is a major focus.[19][20] Pyridine-containing charge-transfer complexes have shown promise as photocatalysts for decarboxylative fluorination.[19][21]

  • Flow Chemistry: The use of continuous flow reactors for fluorination reactions offers significant advantages in terms of safety (handling hazardous reagents), scalability, and reaction control, which is particularly relevant for industrial applications.

  • Radiofluorination for PET Imaging: The development of efficient methods for introducing the radioisotope Fluorine-18 ([¹⁸F]) into pyridine rings is of great interest for creating novel positron emission tomography (PET) imaging agents for diagnostics and drug development.[22][23]

Conclusion

Fluorinated pyridine derivatives represent a privileged and highly valuable class of compounds in modern drug discovery. The unique physicochemical properties imparted by fluorine provide medicinal chemists with a powerful tool to modulate metabolic stability, target binding, and pharmacokinetic parameters. A deep understanding of the diverse synthetic strategies, from late-stage C-H functionalization to de novo ring construction, is crucial for accessing novel chemical space. Coupled with robust analytical characterization, particularly ¹⁹F NMR, researchers can confidently design and synthesize the next generation of innovative therapeutics built upon the versatile fluorinated pyridine scaffold.

References

An In-depth Technical Guide to the Structural Analysis of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the detailed structural analysis of 3-(difluoromethyl)-2-fluoropyridine, a heterocyclic compound of increasing interest in the pharmaceutical and agrochemical sectors. The strategic incorporation of both a fluorine atom and a difluoromethyl group onto the pyridine scaffold presents unique challenges and opportunities for its characterization. This document outlines a multi-technique approach, integrating computational chemistry with established analytical methodologies, to provide a robust and validated structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced analytical techniques to fluorinated organic molecules.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a common motif in pharmaceuticals, is often fluorinated to enhance its therapeutic potential. This compound presents a particularly interesting case, combining the effects of a single fluorine substituent on the aromatic ring with the unique properties of the difluoromethyl group. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a bioisosteric replacement for hydroxyl or thiol groups, which can significantly influence molecular interactions and biological activity.[2] A thorough understanding of the three-dimensional structure and electronic properties of this molecule is therefore crucial for rational drug design and development.

This guide will detail a synergistic approach to the structural analysis of this compound, emphasizing the "why" behind the chosen methodologies. We will explore how computational modeling can be used to predict and interpret experimental data, leading to a comprehensive and unambiguous structural assignment.

Computational Analysis: The In Silico Foundation

Before embarking on experimental analysis, a robust computational investigation provides a theoretical framework for understanding the molecule's properties and predicting its spectroscopic behavior. Density Functional Theory (DFT) is the method of choice for this purpose, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization: Defining the Molecular Structure

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Methodology Rationale: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and well-validated method for the geometry optimization of organic molecules, including those containing fluorine. The diffuse functions (++) are important for accurately describing the lone pairs of the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocol: Geometry Optimization using Gaussian

  • Input File Creation:

    • Construct the initial 3D structure of this compound using a molecular builder like GaussView.

    • Create a Gaussian input file (.gjf or .com) with the following keyword line: #p opt freq b3lyp/6-311++g(d,p)

    • Specify a descriptive title, and the charge (0) and multiplicity (1).

    • Append the Cartesian coordinates of the molecule.

  • Execution:

    • Submit the input file to the Gaussian software package.

  • Analysis of Results:

    • Confirm the successful completion of the optimization by searching for "Optimization completed." in the output file.

    • Verify that the frequency calculation yielded no imaginary frequencies, confirming the optimized structure is a true energy minimum.

Predicted Structural Parameters

The optimized geometry provides key structural information, as summarized in the table below.

ParameterPredicted Value
Bond Lengths (Å)
C2-F1.335
C3-C(CHF2)1.502
C-F (difluoromethyl)1.368 (avg)
C-H (difluoromethyl)1.095
**Bond Angles (°) **
N1-C2-C3123.5
C2-C3-C4118.0
F-C2-N1115.8
C3-C(CHF2)-H109.2
F-C(CHF2)-F107.5
Dihedral Angles (°)
F-C2-C3-C(CHF2)0.5

Note: These values are simulated and represent what would be expected from a DFT calculation at the specified level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

Causality in NMR Spectral Features

The chemical shifts and coupling constants in the NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. The electronegative fluorine atoms significantly influence the spectra:

  • ¹H NMR: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons on the pyridine ring will show characteristic splitting patterns influenced by both H-H and H-F couplings.

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The latter will appear as a doublet due to coupling with the geminal proton.

  • ¹³C NMR: The carbon atoms will exhibit characteristic shifts and C-F coupling constants. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling to the two fluorine atoms.

Predicted NMR Data

The following table summarizes the predicted NMR chemical shifts (δ) and key coupling constants (J) for this compound, which would be calculated using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory.

NucleusPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
¹H NMR
H (CHF₂)6.8 - 7.2t²JHF ≈ 55-60
H47.4 - 7.6ddd³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ⁴JHF ≈ 2-3
H57.9 - 8.1ddd³JHH ≈ 7-8, ³JHH ≈ 5, ⁵JHF ≈ 1
H68.2 - 8.4d³JHH ≈ 5
¹³C NMR
C2158 - 162d¹JCF ≈ 240-250
C3120 - 124d²JCF ≈ 20-25
C4140 - 144s
C5125 - 129s
C6150 - 154d³JCF ≈ 5-10
CHF₂115 - 120t¹JCF ≈ 235-245
¹⁹F NMR
F (C2)-70 to -80s
F (CHF₂)-110 to -120d²JHF ≈ 55-60

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in assigning carbon types.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to confirm assignments.

Workflow for NMR-based Structural Confirmation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion H1 1D ¹H NMR Assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) H1->Assign C13 1D ¹³C NMR C13->Assign F19 1D ¹⁹F NMR F19->Assign TwoD 2D NMR (COSY, HSQC, HMBC) Correlate Correlate Nuclei (via 2D NMR) TwoD->Correlate Assign->Correlate Compare Compare with Predicted Data Correlate->Compare Structure Confirm Structure of This compound Compare->Structure

Caption: Workflow for NMR-based structural confirmation.

Vibrational Spectroscopy: Fingerprinting the Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification.

Key Vibrational Modes

For this compound, key expected vibrational frequencies include:

  • C-H stretching: Aromatic C-H stretches (~3100-3000 cm⁻¹) and the C-H stretch of the difluoromethyl group (~3000-2900 cm⁻¹).

  • C-F stretching: The C-F stretch of the 2-fluoropyridine ring (~1250-1200 cm⁻¹) and the C-F stretches of the difluoromethyl group (asymmetric and symmetric, ~1150-1050 cm⁻¹).

  • Pyridine ring vibrations: Characteristic ring stretching and bending modes in the 1600-1400 cm⁻¹ and 1000-600 cm⁻¹ regions.

Predicted Vibrational Frequencies

The following table presents a selection of predicted vibrational frequencies from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Predicted Frequency (cm⁻¹)Intensity (IR/Raman)Assignment
3085Medium / StrongAromatic C-H stretch
2980Medium / MediumCHF₂ C-H stretch
1595Strong / StrongPyridine ring stretch
1460Strong / MediumPyridine ring stretch
1240Strong / WeakC-F stretch (ring)
1120Very Strong / MediumC-F stretch (asymmetric, CHF₂)
1080Strong / StrongC-F stretch (symmetric, CHF₂)
820Medium / StrongC-H out-of-plane bend

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Experimental Protocol: Vibrational Spectroscopy

  • FTIR Spectroscopy:

    • Acquire a spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy:

    • Place the liquid sample in a suitable container (e.g., a glass vial).

    • Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm) and a suitable spectrometer.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo several key fragmentation processes:

  • Loss of a fluorine atom: From either the ring or the difluoromethyl group.

  • Loss of the difluoromethyl radical (•CHF₂): A common fragmentation for such compounds.

  • Cleavage of the pyridine ring: Leading to smaller charged fragments.

Logical Flow of Mass Spectrometry Analysis

MS_Analysis_Flow cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection & Analysis Molecule This compound Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ Ionization->MolecularIon Fragment1 [M - F]⁺ MolecularIon->Fragment1 Fragment2 [M - CHF₂]⁺ MolecularIon->Fragment2 MassSpectrum Mass Spectrum (m/z vs. Intensity) Fragment1->MassSpectrum Fragment3 Pyridine Ring Fragments Fragment2->Fragment3 Fragment2->MassSpectrum Fragment3->MassSpectrum Interpretation Interpretation of Fragmentation Pattern MassSpectrum->Interpretation

References

Spectroscopic Characterization of 3-(Difluoromethyl)-2-fluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Difluoromethyl)-2-fluoropyridine is a key structural motif in medicinal chemistry and drug development. Its unique electronic properties, conferred by the presence of both a difluoromethyl group and a fluorine atom on the pyridine ring, make it a valuable building block for creating novel therapeutic agents. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. Understanding the precise spectroscopic fingerprint of this compound is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and detailed experimental protocols for its acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC numbering convention for the pyridine ring, is shown below. The key spectroscopic handles are the protons on the pyridine ring, the proton of the difluoromethyl group, the various carbon environments, and the two distinct fluorine environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.20 - 8.30dddJ(H-F) ≈ 4.5, J(H-H) ≈ 2.0, J(H-H) ≈ 0.5
H-47.90 - 8.00dddJ(H-H) ≈ 8.5, J(H-F) ≈ 5.0, J(H-H) ≈ 2.0
H-57.30 - 7.40dddJ(H-H) ≈ 8.5, J(H-H) ≈ 4.5, J(H-F) ≈ 1.0
H-CHF₂6.60 - 6.80tJ(H-F) ≈ 56.5

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz or higher) is crucial to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule due to its good solubilizing properties and relatively simple residual solvent signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The chemical shifts and one-bond and multi-bond carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly informative.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2158 - 162d¹J(C-F) ≈ 240-260
C-4140 - 145d⁴J(C-F) ≈ 3-5
C-6150 - 155d⁴J(C-F) ≈ 3-5
C-5122 - 126s-
C-3120 - 125dt²J(C-F) ≈ 20-25, ²J(C-F) ≈ 20-25
-CHF₂112 - 116t¹J(C-F) ≈ 235-245

Trustworthiness of the Protocol: The acquisition of a proton-decoupled ¹³C NMR spectrum is standard. For unambiguous assignment, especially for the quaternary carbons, a Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiment should be performed.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.[1] For this compound, two distinct signals are expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F (at C-2)-65 to -75dJ(F-H) ≈ 4.5
-CHF₂-110 to -120dJ(F-H) ≈ 56.5

Expertise & Experience: The chemical shift of fluorine atoms is highly sensitive to the electronic environment.[2] The fluorine at the 2-position is directly attached to the electron-deficient pyridine ring, leading to a downfield shift compared to the difluoromethyl group. The large one-bond H-F coupling is characteristic of a CHF₂ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data:

Ionization ModeAdductPredicted m/z
ESI+[M+H]⁺148.0368
ESI+[M+Na]⁺170.0188

Authoritative Grounding: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes of each element (C, H, F, N). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition with high accuracy.

Experimental Protocols

NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

G cluster_0 NMR Sample Preparation Workflow A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Vortex to ensure complete dissolution B->C D Transfer solution to a clean, dry NMR tube C->D E Cap the NMR tube securely D->E

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Mass Spectrometry Sample Preparation (LC-MS)

For Liquid Chromatography-Mass Spectrometry (LC-MS), proper sample preparation is critical to avoid contamination and ensure accurate results.[3][4]

G cluster_1 LC-MS Sample Preparation Workflow F Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) G Perform serial dilutions to achieve the desired final concentration (e.g., 1-10 µg/mL) F->G H Filter the final solution through a 0.22 µm syringe filter G->H I Transfer the filtered solution to an appropriate autosampler vial H->I

Caption: Workflow for LC-MS sample preparation.

Detailed Steps:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Dilution: Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial for analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the confident identification and characterization of this compound. The interplay of ¹H, ¹³C, and ¹⁹F NMR, coupled with mass spectrometry, offers a multi-faceted analytical approach that is essential for advancing research and development in fields where this valuable fluorinated pyridine building block is employed. By understanding the causality behind experimental choices and adhering to validated protocols, researchers can ensure the scientific integrity and reproducibility of their results.

References

The Strategic Fluorination of Pyridine Rings: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indispensable Role of Fluorine in Pyridine-Containing Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the remarkable stability of the C-F bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1] When applied to the pyridine scaffold, one of the most prevalent N-heterocycles in approved drugs, these effects are particularly potent. Fluorinated pyridines are key components in a multitude of therapeutics, from oncology to infectious diseases, highlighting the critical need for robust and selective fluorination methodologies.[2]

However, the direct electrophilic fluorination of pyridine is a formidable challenge. The inherent electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, a stark contrast to the reactivity of electron-rich aromatic systems. This guide provides an in-depth analysis of the principles, reagents, and field-proven protocols for the successful electrophilic fluorination of pyridine rings, tailored for researchers and scientists in drug development.

The Core Challenge: Overcoming the Electron-Deficient Nature of Pyridine

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and mesomeric effect, reducing the electron density of the aromatic system. This deactivation makes the ring significantly less nucleophilic and thus less susceptible to reaction with electrophilic reagents, including sources of "F+". Consequently, harsh reaction conditions are often required, which can be incompatible with the complex functional groups present in drug-like molecules.[3] The primary challenge, therefore, is to enhance the nucleophilicity of the pyridine ring or to employ highly reactive fluorinating agents that can overcome this intrinsic inertness.

A Comparative Analysis of Electrophilic N-F Reagents

The development of bench-stable, selective electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond has revolutionized the field.[4][5] These reagents offer a safer and more controlled alternative to hazardous sources like elemental fluorine.[6] The choice of reagent is a critical experimental parameter, dictated by the substrate's reactivity and the desired outcome.

Reagent NameAcronym/Abbr.StructureRelative Reactivity (krel vs Selectfluor®)Key Characteristics & Field Insights
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® 1.0Workhorse Reagent: Highly reactive, stable, and easy to handle. Soluble in polar solvents like acetonitrile and water. Often the first choice for a wide range of substrates due to its robust performance. Its high reactivity can sometimes lead to side reactions with sensitive substrates.[4][7]
N-Fluorobenzenesulfonimide NFSI ~0.01Milder Alternative: Less reactive than Selectfluor®, offering better selectivity for certain applications. Often used when a more controlled fluorination is required. Good thermal stability and solubility in a range of organic solvents.[4][8]
N-Fluoropyridinium Salts (e.g., 2,6-Dichloro-N-fluoropyridinium triflate)-~1.0 to >1000Tunable Reactivity: Reactivity can be finely tuned by altering the electronic properties of the pyridine ring substituents. Electron-withdrawing groups significantly increase reactivity. Some salts are highly reactive but can be moisture-sensitive.[2][4]
N-Fluoro-o-benzenedisulfonimide NFOBS ~0.1Offers a good balance of reactivity and stability. Less commonly used than NFSI or Selectfluor® but effective for specific transformations.[5]

This table is a synthesis of data from multiple sources, with the quantitative reactivity scale adapted from kinetic studies by Hodgson and coworkers, which provides a valuable framework for reagent selection.[2][4][9][10][11]

The Mechanistic Dichotomy: SN2 versus Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination of aromatic systems remains a subject of active investigation, with evidence supporting two primary pathways: a direct nucleophilic attack (SN2) on the fluorine atom or a process initiated by single-electron transfer (SET).[5][6]

  • SN2 Pathway: In this mechanism, the electron-rich π-system of the (activated) pyridine ring directly attacks the electrophilic fluorine atom of the N-F reagent, proceeding through a Wheland-type intermediate (a σ-complex). This pathway is favored for more nucleophilic substrates. Kinetic studies on various nucleophiles have provided evidence consistent with this direct attack mechanism.[6]

  • SET Pathway: This pathway involves an initial single-electron transfer from the aromatic ring to the N-F reagent, generating a radical cation and an N-F radical anion, which then collapses to the fluorinated product. The SET mechanism is often invoked for less nucleophilic substrates or with highly oxidizing fluorinating agents. Computational studies and experiments with radical probes have been used to investigate this pathway.[12][13]

The operative mechanism is not mutually exclusive and can be highly dependent on the substrate's electronic properties, the reagent's reduction potential, and the reaction conditions.

G cluster_0 S_N2 Pathway cluster_1 SET Pathway Py Pyridine Ring (Nucleophile) TS1 Transition State Py->TS1 Nucleophilic Attack NF N-F Reagent (e.g., Selectfluor) NF->TS1 Sigma σ-Complex (Wheland Intermediate) TS1->Sigma Prod1 Fluorinated Pyridine Sigma->Prod1 -H+ Py_SET Pyridine Ring Radical_Pair [Py•+ / N-F•-] Py_SET->Radical_Pair Single Electron Transfer NF_SET N-F Reagent NF_SET->Radical_Pair Prod2 Fluorinated Pyridine Radical_Pair->Prod2 Radical Recombination & -H+

Figure 1: Competing mechanistic pathways in the electrophilic fluorination of pyridine rings.

Strategies for Success: Regiocontrol and Late-Stage Functionalization

Achieving high regioselectivity is paramount, particularly in the context of complex molecule synthesis. The inherent electronics of the pyridine ring favor substitution at the C-3 and C-5 positions, but this can be overridden by steric and electronic influences from existing substituents.

Directing Group Strategies

Electron-donating groups (EDGs) such as amino or hydroxyl groups can activate the pyridine ring and direct fluorination to specific positions. For example, 2-aminopyridines are often selectively fluorinated at the C-3 or C-5 position under mild conditions using Selectfluor®.[14]

Late-Stage Fluorination (LSF)

LSF is a powerful strategy in drug discovery, allowing for the introduction of fluorine at a late step in a synthetic sequence. This approach enables rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[3][15] Electrophilic C-H fluorination is particularly suited for LSF, provided the complex substrate can tolerate the reaction conditions. While challenging, successful LSF of pyridine-containing drug candidates has been reported, often requiring careful optimization of the fluorinating agent and conditions to avoid unwanted side reactions.[3]

Overcoming the Meta-Challenge: The Zincke Imine Approach

Directing fluorination to the meta-positions (C-3/C-5) of certain substituted pyridines can be particularly difficult. A novel strategy involves the reaction of a pyridine with a secondary amine and a sulfonyl chloride to form a ring-opened Zincke imine intermediate. This linear, electron-rich intermediate can then undergo regioselective electrophilic fluorination. Subsequent ring-closing yields the desired 3-fluoropyridine, a transformation that is otherwise challenging to achieve.[16][17]

G Py Substituted Pyridine Zincke Zincke Imine (Ring-Opened) Py->Zincke Ring Opening Fluorinated_Zincke Fluorinated Intermediate Zincke->Fluorinated_Zincke Electrophilic Fluorination (e.g., NFSI) Meta_F_Py meta-Fluorinated Pyridine Fluorinated_Zincke->Meta_F_Py Ring Closure

Figure 2: Workflow for meta-selective fluorination via a Zincke imine intermediate.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points. As a self-validating system, it is imperative to conduct all reactions on a small scale initially and to perform thorough characterization of all products. Always consult the original literature for detailed safety information.

Protocol 1: C-3 Fluorination of an Activated Pyridine using Selectfluor®

This protocol is adapted from the work of Zhou et al. for the fluorination of 4-substituted 2-aminopyridines.[14]

  • Materials:

    • 4-Methyl-2-aminopyridine (1.0 mmol, 108.1 mg)

    • Selectfluor® (1.2 mmol, 425 mg)

    • Chloroform (5 mL)

    • Water (5 mL)

    • Round-bottom flask (25 mL) with magnetic stir bar

  • Procedure:

    • To the 25 mL round-bottom flask, add 4-methyl-2-aminopyridine (1.0 mmol).

    • Add chloroform (5 mL) and water (5 mL) to the flask. Stir the biphasic mixture vigorously.

    • Add Selectfluor® (1.2 mmol) portion-wise over 5 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, separate the organic layer. Extract the aqueous layer with chloroform (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-fluoro-4-methyl-2-aminopyridine.

Protocol 2: C-H Fluorination of a Grignard Reagent using NFSI

This protocol is a general method adapted from the work of Knochel and others for the fluorination of (hetero)aryl magnesium reagents.[18]

  • Materials:

    • 2-Bromo-4-picoline (1.0 mmol, 172 mg)

    • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 mmol, 1.3 M in THF)

    • N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol, 473 mg)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Schlenk flask and syringe techniques for handling air-sensitive reagents

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-picoline (1.0 mmol) to a dry Schlenk flask containing anhydrous THF (2 mL).

    • Cool the solution to -10 °C.

    • Slowly add i-PrMgCl·LiCl (1.1 mmol) dropwise. Stir the mixture at -10 °C for 1 hour to ensure complete formation of the Grignard reagent.

    • In a separate dry flask, dissolve NFSI (1.5 mmol) in anhydrous THF (3 mL).

    • Cool the NFSI solution to -78 °C.

    • Transfer the prepared pyridyl Grignard reagent via cannula to the cold NFSI solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-fluoro-4-picoline.

Case Study: Application in Pharmaceutical Synthesis

While direct C-H electrophilic fluorination on a late-stage pyridine-containing drug is often challenging and not widely published in process chemistry, the synthesis of key fluorinated pyridine intermediates is common. For instance, the synthesis of the antifungal drug Voriconazole involves a key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine. The fluoropyrimidine core of this intermediate is typically constructed from precursors where the fluorine is introduced early in the synthesis, for example, via fluorination of a 1,3-dicarbonyl compound followed by cyclization.[1] This underscores a critical strategic decision in drug development: whether to pursue a challenging late-stage C-H fluorination or to develop a robust synthesis of a fluorinated building block for convergent synthesis.

Conclusion and Future Outlook

The electrophilic fluorination of pyridine rings is a vital yet challenging transformation in modern organic synthesis. The advent of stable and selective N-F reagents like Selectfluor® and NFSI has significantly expanded the chemist's toolkit. A deep understanding of the underlying mechanistic principles, a rational approach to reagent selection based on quantitative reactivity data, and careful optimization of reaction conditions are essential for success. While direct C-H fluorination of complex, electron-deficient pyridines remains a frontier, innovative strategies such as the Zincke imine approach are paving the way for accessing previously unattainable fluorinated scaffolds. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the development of even more powerful, selective, and catalytic methods for pyridine fluorination will remain a high-priority area of research, promising to accelerate the discovery of next-generation therapeutics.

References

Methodological & Application

Introduction: The Strategic Importance of Fluorine in Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-(Difluoromethyl)-2-Fluoropyridine in Modern Agrochemical Synthesis

The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical research and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, have led to the creation of highly effective and targeted pesticides.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a special significance. It can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of functional groups like hydroxyl (-OH) or thiol (-SH), allowing it to form crucial interactions with biological targets.[3][4]

This application note focuses on This compound , a highly versatile and valuable building block in agrochemical synthesis. This reagent strategically combines the beneficial properties of the difluoromethyl group with the reactivity of a pyridine scaffold. The pyridine ring is a common feature in many successful agrochemicals, and the presence of a fluorine atom at the C-2 position renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and efficient method for constructing complex molecular architectures.[5][6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its reactivity as an electrophile in SNAr reactions. The electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent difluoromethyl group strongly activate the C-2 position for nucleophilic attack. This activation facilitates the displacement of the fluoride leaving group, which is significantly more reactive in this context than corresponding chlorides or bromides.[6]

The reaction typically proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[7][8] The disruption of aromaticity in the intermediate is energetically costly but is favored by the strong electron-withdrawing substituents that stabilize the negative charge.[8]

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex C F Nu Stabilized by N and CF₂H reagents->intermediate Attack at C-2 product Substituted Pyridine Product + F⁻ intermediate->product Elimination of F⁻ Restores Aromaticity

Caption: General workflow for SNAr on this compound.

Application I: Synthesis of SDHI Fungicides via O-Arylation

A prominent application of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Many of these highly effective compounds feature a difluoromethyl-pyrazole carboxamide structure linked to an aromatic or heteroaromatic ring.[1][9] The pyridine moiety is readily introduced by coupling it with a suitable pyrazole-based nucleophile.

The following protocol details a representative synthesis of a key intermediate where the pyridine and pyrazole rings are linked via an ether bond, a common structural motif.

Experimental Protocol 1: Synthesis of 2-((3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)oxy)-3-(difluoromethyl)pyridine

This protocol describes the O-arylation of a pyrazole alcohol with this compound.

Protocol_1_Workflow start Combine Reactants: - this compound - 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ol - K₂CO₃ (Base) - DMF (Solvent) react Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS start->react Step 1: Setup workup Aqueous Workup: - Quench with H₂O - Extract with Ethyl Acetate react->workup Step 2: Reaction purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify Step 3: Extraction product Isolate Pure Product purify->product Step 4: Isolation

Caption: Workflow for the synthesis of a pyrazole-pyridine ether linkage.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the electrophile and competing reactions. K₂CO₃ is a strong enough base to deprotonate the pyrazole hydroxyl group, generating the potent pyrazolate nucleophile required for the substitution. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the anion.

  • Addition of Electrophile: Add this compound (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Causality: The aqueous workup removes the inorganic base (K₂CO₃) and the highly polar DMF solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Data Summary:

ParameterCondition/ValueRationale
Nucleophile Pyrazole-OHPrecursor for the core fungicidal pharmacophore.
Base K₂CO₃, NaH, Cs₂CO₃Deprotonates the nucleophile; choice depends on reactivity and solubility.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance SNAr rates.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Typical Yield 75 - 95%This reaction is generally high-yielding and efficient.

Application II: Synthesis of Herbicides & Insecticides via N-Arylation

The versatility of this compound extends to the synthesis of other classes of pesticides through the formation of carbon-nitrogen bonds. Coupling the pyridine electrophile with various amine nucleophiles is a direct route to novel herbicides and insecticides.[10]

Experimental Protocol 2: General Synthesis of N-Aryl-3-(difluoromethyl)pyridin-2-amines

This protocol outlines a general procedure for the SNAr reaction between this compound and a primary or secondary amine.

Protocol_2_Workflow start Combine Reactants: - this compound - Amine Nucleophile (R¹R²NH) - Cs₂CO₃ (Base) - Dioxane (Solvent) react Heat Reaction under Reflux Monitor by TLC/LC-MS start->react Step 1: Setup workup Filter and Concentrate: - Cool and filter off solids - Concentrate filtrate react->workup Step 2: Reaction purify Purification: - Column Chromatography or - Recrystallization workup->purify Step 3: Isolation product Isolate Pure Aminopyridine purify->product Step 4: Purification

Caption: General workflow for the N-arylation of amines.

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed tube, combine the desired amine (1.0 eq), this compound (1.05 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq) in an anhydrous solvent such as dioxane or toluene.

    • Causality: While many amines are sufficiently nucleophilic to react directly, a base is often included to act as a scavenger for the HF generated in situ, driving the reaction to completion. Cesium carbonate is often used for its high solubility in organic solvents and for promoting reactivity.

  • Reaction: Seal the tube and heat the mixture to 100-130 °C with vigorous stirring. Monitor the reaction for completion (typically 6-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to afford the desired N-substituted aminopyridine.

Conclusion

This compound is a powerful and enabling building block for the synthesis of modern agrochemicals. Its utility is primarily driven by the highly efficient and predictable nucleophilic aromatic substitution chemistry at the C-2 position. This reactivity allows for the straightforward coupling of the difluoromethyl-pyridine core with a wide range of nucleophiles, providing access to complex and potent fungicides, herbicides, and insecticides. The protocols outlined herein demonstrate the practical application of this reagent and provide a foundation for researchers and scientists in the field of drug development to innovate and create the next generation of crop protection agents.

References

Application Notes and Protocols for Reaction Mechanisms Involving 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(Difluoromethyl)-2-fluoropyridine Scaffold

The this compound motif has emerged as a cornerstone in modern medicinal and agricultural chemistry. The strategic placement of a difluoromethyl (CF₂H) group and a fluorine atom on the pyridine ring imparts a unique combination of electronic properties and metabolic stability to molecules. The CF₂H group, a bioisostere for hydroxyl and thiol functionalities, enhances membrane permeability and metabolic resistance through its lipophilic nature and the capacity for weak hydrogen bonding.[1][2] Concurrently, the fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel chemical entities.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2-fluoropyridine with a suitable difluoromethylating agent. One reported synthesis utilizes the reaction of 2-fluoropyridine with trifluoroformaldehyde under acidic conditions, followed by extraction and purification to yield the desired product.[3]

Key Reaction Mechanisms and Protocols

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the strong electron-withdrawing effects of both the fluorine atom and the difluoromethyl group. This electronic profile makes the C2 position exceptionally susceptible to nucleophilic attack and oxidative addition by transition metals.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 position, forming a resonance-stabilized Meisenheimer complex. The aromaticity is then restored by the expulsion of the highly electronegative fluoride leaving group. The presence of the electron-withdrawing difluoromethyl group at the C3 position significantly stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate.[4]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Py This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Py->Meisenheimer + Nu-H Nu Nucleophile (Nu-H) Product 2-Substituted-3-(difluoromethyl)pyridine Meisenheimer->Product - H-F Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ PdII_Aryl_R Ar-Pd(II)-R'(L₂) Transmetal->PdII_Aryl_R - X-B(OR)₂ RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

References

Application Notes and Protocols for 3-(Difluoromethyl)-2-fluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group and its Pyridyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of drug design and development.[1][2] Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique physicochemical properties.[3][4] It serves as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability while also being capable of forming weak hydrogen bonds.[3][4][5] When appended to a pyridine ring, a prevalent nitrogen heterocycle in pharmaceuticals, the resulting difluoromethylpyridine scaffold becomes a highly valuable building block for creating novel drug candidates.[6]

3-(Difluoromethyl)-2-fluoropyridine, in particular, is a versatile reagent that capitalizes on the reactivity of the C–F bond at the 2-position for various palladium-catalyzed cross-coupling reactions. The fluorine atom at this position acts as an effective leaving group, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides detailed protocols and mechanistic insights for employing this compound in key cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Importance of the Difluoromethyl Group in Drug Design

The difluoromethyl group imparts several advantageous properties to bioactive molecules:

  • Metabolic Stability: The high strength of the C–F bond significantly increases resistance to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][7]

  • Lipophilicity and Permeability: The –CF₂H group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase bioavailability.[1][3]

  • Hydrogen Bonding Capability: The acidic proton of the difluoromethyl group can act as a weak hydrogen bond donor, influencing binding affinity and selectivity to biological targets.[3][5]

  • Bioisosterism: It can mimic the steric and electronic properties of other functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, which are common pharmacophores.[4][5]

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with this compound hinge on several key factors:

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[8][9][10]

  • Base: The base plays a crucial role in the transmetalation step (in Suzuki couplings) or in deprotonating the nucleophile (in Buchwald-Hartwig aminations). The choice of base must be compatible with the substrates and catalyst system.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions, such as hydrodehalogenation.[11][12]

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[13] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[13]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, [Pd(cinnamyl)Cl]₂/XantPhosDppf is a robust ligand for many Suzuki couplings; others may be needed for challenging substrates.[14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines can improve yields for sterically hindered or electron-rich partners.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation and suppress side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must be able to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X (L2) Oxidative_Addition->ArPd(II)XL2 Ligand_Exchange Ligand Exchange (Base, R-B(OR)2) ArPd(II)XL2->Ligand_Exchange R-B(OR)2 Base ArPd(II)RL2 Ar-Pd(II)-R (L2) Ligand_Exchange->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[8] This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8][9][15]

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources.[16]
Ligand XPhos, SPhos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for efficient C-N bond formation.[9]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAprotic solvents are generally used to avoid side reactions.
Temperature 90-120 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X (L) Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination and Deprotonation ArPd(II)XL->Amine_Coordination HNR2 Base ArPd(II)(NR2)L Ar-Pd(II)-NR2 (L) Amine_Coordination->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[17] This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds.[17]

General Reaction Scheme

Caption: General scheme for the Sonogashira cross-coupling.

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • THF or DMF, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF or DMF, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PhCN)₂Cl₂/P(t-Bu)₃A variety of palladium sources are effective. Bulky phosphines can enable room temperature reactions.[10]
Copper Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst.
Base Et₃N, DIPA, Cs₂CO₃An amine base is typically used to deprotonate the alkyne and act as a solvent.
Solvent THF, DMF, TolueneThe solvent should be aprotic and able to dissolve the reactants.
Temperature Room Temperature to 80 °CMild conditions are often sufficient for Sonogashira couplings.

Troubleshooting and Safety

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: Hydrodehalogenation (replacement of the fluorine with hydrogen) can be a competing side reaction.[11][12] This can sometimes be minimized by using a different base or solvent.

  • Safety: this compound and the palladium catalysts should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies. By carefully selecting the appropriate catalyst system, base, and reaction conditions, a wide array of functionalized difluoromethylpyridines can be efficiently synthesized.

References

The Strategic Utility of 3-(Difluoromethyl)-2-fluoropyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Pyridines in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Among the various fluorinated heterocycles, pyridine derivatives have garnered substantial attention due to their prevalence in a wide array of pharmaceuticals and agrochemicals. The pyridine motif itself is a key pharmacophore, and its functionalization with fluorine-containing substituents offers a powerful tool for molecular design.

A particularly noteworthy substituent is the difluoromethyl (CF₂H) group, which has gained prominence as a bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a hydrogen bond donor, coupled with its metabolic stability, makes it an attractive feature in the design of novel therapeutic and crop protection agents. This application note focuses on the utility of 3-(difluoromethyl)-2-fluoropyridine as a versatile building block for the synthesis of complex bioactive molecules. The presence of both a difluoromethyl group and a reactive fluorine atom on the pyridine ring provides a unique platform for diverse chemical transformations, enabling the construction of novel molecular architectures with significant biological potential.

Synthetic Applications: A Gateway to Novel Bioactive Compounds

The chemical reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and cross-coupling reactions. These reactions provide efficient and versatile methods for introducing a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and agrochemical development.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation for Bioactive Scaffolds

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement, a consequence of the electron-withdrawing nature of both the ring nitrogen and the adjacent difluoromethyl group. This enhanced reactivity allows for SNAr reactions to proceed under relatively mild conditions with a variety of nucleophiles, including amines, phenols, and thiols. This transformation is particularly valuable for the synthesis of agricultural fungicides and herbicides.

A notable application of analogous difluorinated pyridines is in the preparation of potent herbicidal agents. For instance, the SNAr reaction of a substituted 2-fluoropyridine with a phenolic nucleophile is a key step in the synthesis of compounds that exhibit significant herbicidal activity. This reaction underscores the utility of the 2-fluoropyridine moiety as a handle for introducing complex side chains that are crucial for biological efficacy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are intended as a guide for researchers and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

This protocol describes a general procedure for the SNAr reaction of this compound with a substituted phenol, a common transformation in the synthesis of agrochemicals.

Reaction Scheme:

SNAr_Reaction reagents This compound + Substituted Phenol product 2-(Aryloxy)-3-(difluoromethyl)pyridine reagents->product S_NAr conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Suzuki_Coupling reagents This compound + Arylboronic Acid product 2-Aryl-3-(difluoromethyl)pyridine reagents->product Suzuki-Miyaura conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds cluster_applications Bioactive Molecules start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki product_snar 2-Substituted-3-(difluoromethyl)pyridines (N, O, S-linked) snar->product_snar product_suzuki 2-Aryl-3-(difluoromethyl)pyridines suzuki->product_suzuki pharma Pharmaceuticals (e.g., Kinase Inhibitors) product_snar->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) product_snar->agro product_suzuki->pharma product_suzuki->agro

References

Application Notes & Protocols: Late-Stage Functionalization with 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecules to rapidly generate analogs and accelerate the optimization of lead compounds.[1][2] This guide provides a comprehensive overview of the application of 3-(difluoromethyl)-2-fluoropyridine, a versatile reagent for introducing the medicinally important difluoromethylpyridyl scaffold into drug candidates. We delve into the unique reactivity of this reagent, detailing its role in key synthetic transformations such as nucleophilic aromatic substitution (SNAr). This document provides detailed, field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers in leveraging this powerful tool for drug discovery and development.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs where it often plays a critical role in target binding and modulating physicochemical properties. The strategic incorporation of fluorine into these pyridine moieties can dramatically enhance a drug candidate's profile. Fluorine's unique properties, including its high electronegativity and small size, can improve metabolic stability, membrane permeability, and binding affinity.[3][4]

Specifically, the difluoromethyl (-CF2H) group has gained significant attention as a bioisostere for hydroxyl, thiol, and amine groups.[5][6] Its introduction can enhance metabolic stability and lipophilicity while also providing a weak hydrogen bond donor capability, which can be crucial for target engagement.[5][6][7] The combination of a difluoromethyl group with a fluoropyridine core, as in this compound, presents a powerful building block for LSF. The fluorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for diversification.[8][9]

This guide will focus on the practical application of this compound, providing researchers with the necessary knowledge to effectively incorporate this valuable motif into their synthetic strategies.

Chemical Properties and Reactivity of this compound

The key to its utility in LSF lies in the electronic nature of the substituted pyridine ring. The nitrogen atom and the fluorine at the C2 position make the ring electron-deficient, particularly at the C2 and C4 positions. This electron deficiency activates the C2 position for nucleophilic attack. The difluoromethyl group at the C3 position further influences the electronic distribution of the ring.

The C2-fluorine is an excellent leaving group in SNAr reactions. This is because fluorine is highly electronegative, stabilizing the anionic intermediate (Meisenheimer complex) formed during the reaction.[8][11] The rate-determining step in these reactions is typically the initial attack of the nucleophile.[11] The stability of the resulting intermediate, which possesses a resonance form with the negative charge on the electronegative nitrogen atom, is what drives the regioselectivity for attack at the C2 and C4 positions.[11]

Caption: Key features of this compound.

Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for the late-stage functionalization of pyridines.[8][9] The high reactivity of 2-fluoropyridines allows these reactions to proceed under mild conditions, making them suitable for complex and sensitive substrates.[8][9]

General Protocol for SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Caption: General workflow for an SNAr reaction.

Materials:

Reagent/SolventCAS NumberSupplierNotes
This compoundVariesCommercial
Amine SubstrateVariesCommercial
Potassium Carbonate (K2CO3)584-08-7StandardAnhydrous
Dimethyl Sulfoxide (DMSO)67-68-5StandardAnhydrous
Ethyl Acetate (EtOAc)141-78-6StandardFor extraction
BrineN/ALab PreparedSaturated NaCl solution
Magnesium Sulfate (MgSO4)7487-88-9StandardAnhydrous

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vessel to achieve a substrate concentration of approximately 0.2 M.

  • Heating: Heat the reaction mixture to 100 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

  • Base (K2CO3): Potassium carbonate is a mild base used to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

  • Solvent (DMSO): DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • Excess Reagent: A slight excess of this compound is used to ensure complete consumption of the often more valuable amine substrate.

Representative Data for SNAr Reactions

The following table summarizes typical yields for the SNAr reaction of this compound with various amine nucleophiles.

NucleophileProductYield (%)
Morpholine4-(3-(Difluoromethyl)pyridin-2-yl)morpholine>90%
Piperidine1-(3-(Difluoromethyl)pyridin-2-yl)piperidine>90%
AnilineN-(3-(Difluoromethyl)pyridin-2-yl)aniline~75%
BenzylamineN-Benzyl-3-(difluoromethyl)pyridin-2-amine~85%

Yields are approximate and can vary based on reaction conditions and substrate.

Advanced Applications and Future Outlook

Beyond simple SNAr with amines, this compound can participate in a range of other important transformations for late-stage functionalization.

  • O- and S-Nucleophiles: The C2-fluorine can be displaced by oxygen and sulfur nucleophiles, such as phenols and thiols, to introduce ether and thioether linkages. These reactions often require a stronger base, such as sodium hydride, to deprotonate the nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: While less common for C-F bonds, under specific catalytic conditions, the C2 position can potentially undergo cross-coupling reactions. However, SNAr remains the more prevalent and reliable method for functionalizing this position.

  • C-H Activation: The pyridine ring itself can be a substrate for C-H activation at other positions, allowing for orthogonal functionalization strategies.

The development of novel methods for the late-stage introduction of fluorinated motifs continues to be an active area of research.[12][13] Reagents like this compound are invaluable tools in this endeavor, enabling the rapid exploration of chemical space and the optimization of drug-like properties.

Safety Information

This compound is an organic compound and should be handled with appropriate safety precautions.[10]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.[10]

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[10]

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a highly effective and versatile reagent for the late-stage functionalization of complex molecules. Its predictable reactivity in SNAr reactions, coupled with the beneficial properties of the difluoromethylpyridyl moiety, makes it a valuable asset for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in drug discovery programs, ultimately contributing to the development of new and improved therapeutics.

References

Application Notes and Protocols: Synthesis of Drug Candidates Using 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the difluoromethyl (CF₂H) group has garnered significant attention due to its unique electronic properties and its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that retains similar biological properties, is a cornerstone of rational drug design, enabling the optimization of efficacy, toxicity, and pharmacokinetic profiles. The difluoromethyl group, in particular, serves as a metabolically stable mimic for hydroxyl, thiol, or amine functionalities, capable of participating in hydrogen bonding and enhancing binding affinity to biological targets.

This application note focuses on the synthetic utility of a key building block, 3-(difluoromethyl)-2-fluoropyridine , in the construction of novel drug candidates. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The presence of a 2-fluoro substituent on this pyridine ring provides a reactive handle for nucleophilic aromatic substitution (SNAr), a reliable and widely employed reaction in medicinal chemistry for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro- leaving group.

This guide will provide a comprehensive overview of the key synthetic transformations involving this compound, detailing reaction protocols, mechanistic insights, and practical considerations for researchers in drug development.

The Strategic Advantage of the Difluoromethyl Group

The incorporation of a difluoromethyl group into a drug candidate can impart several advantageous properties:

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses an acidic proton, allowing it to act

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Direct C-H Difluoromethylation of Pyridines

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a cornerstone of modern pharmaceuticals and agrochemicals, present in numerous blockbuster drugs. Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. In parallel, the strategic incorporation of fluorine-containing functional groups has become a powerful tool for modulating the physicochemical and biological properties of lead compounds. Among these, the difluoromethyl (CF₂H) group is of particular interest. Acting as a lipophilic hydrogen bond donor, it can serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, often enhancing metabolic stability and membrane permeability without the liabilities of free hydroxyls.[1][2]

Consequently, methods that enable the direct installation of a CF₂H group onto a pyridine C-H bond are of immense value. Such late-stage functionalization (LSF) strategies bypass the need for lengthy de novo syntheses, allowing for the rapid diversification of complex drug candidates and the exploration of structure-activity relationships (SAR).[3] This guide provides an in-depth overview of the prevailing methodologies for pyridine C-H difluoromethylation, with a focus on radical-mediated processes, and offers detailed protocols for researchers in medicinal and process chemistry.

Core Methodologies: Harnessing Radical Intermediates

The direct C-H difluoromethylation of electron-deficient heterocycles like pyridine is most effectively achieved through radical-based pathways. The nucleophilic character of the difluoromethyl radical (•CF₂H) makes it well-suited to attack the electron-poor pyridine ring, a process often facilitated by photoredox or chemical oxidation/reduction methods.[2][4]

Visible-Light Photoredox Catalysis: A Mild and General Approach

Visible-light photoredox catalysis has emerged as a dominant strategy for generating radical intermediates under exceptionally mild conditions.[5][6] The process typically involves a photocatalyst that, upon excitation by light (e.g., blue LEDs), can engage in a single-electron transfer (SET) event with a suitable difluoromethyl precursor to generate the key •CF₂H radical.

The general mechanism proceeds as follows:

  • Excitation: The photocatalyst (PC), often an iridium or ruthenium complex, absorbs a photon to reach an excited state (PC*).

  • Radical Generation: The excited photocatalyst engages with a difluoromethyl precursor. This can occur via an oxidative or reductive quenching cycle. In a common oxidative quenching pathway, the PC* reduces the precursor (e.g., a difluoromethyl sulfone), generating the •CF₂H radical.[1]

  • Pyridine Functionalization: The nucleophilic •CF₂H radical adds to an electron-deficient position of the protonated pyridine ring (typically C2 or C4).

  • Rearomatization: The resulting radical cation intermediate is oxidized and subsequently deprotonated to yield the difluoromethylated pyridine product and regenerate the photocatalyst's ground state.

G cluster_cycle Catalytic Cycle PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited State PC* PC->PC_star Blue Light (hν) PC_star->PC Quenching Radical •CF₂H Radical PC_oxidized Oxidized PC (e.g., Ir(IV)) PC_star->PC_oxidized SET PyH Protonated Pyridine Reagent CF₂H Precursor (e.g., R-SO₂CF₂H) Reagent->Radical Reduction Intermediate Difluoromethylated Radical Cation Product C2-Difluoromethylated Pyridine

Caption: Generalized Photoredox Cycle for C2-Difluoromethylation of Pyridines.

This approach generally favors functionalization at the C2 position of the pyridine ring due to the electronic properties of the protonated heterocycle.

Regioselectivity Switching: The Power of Dearomatization Intermediates

While C2-functionalization is common, achieving selective difluoromethylation at the meta (C3) or para (C4) positions has been a significant challenge.[4] Recently, a groundbreaking strategy developed by Studer and coworkers has solved this problem by using dearomatized oxazino pyridine intermediates.[7][8][9] This method allows for a switch in regioselectivity based on a simple change in reaction conditions (acidic vs. basic).

  • meta-Selective (C3) Difluoromethylation: Pyridine is first converted into a dearomatized oxazino pyridine intermediate under basic conditions. This intermediate behaves like a dienamine, directing the radical attack to the C3 position.[10][11]

  • para-Selective (C4) Difluoromethylation: By treating the oxazino pyridine with an acid, it is converted in situ to a pyridinium salt. This alters the electronic distribution, making the C4 position the most electrophilic site and thus the preferred target for the nucleophilic •CF₂H radical.[7][9]

This dual-mode reactivity provides unprecedented control over the final product, enabling access to previously elusive isomers.

G cluster_meta meta-Selective Pathway cluster_para para-Selective Pathway Start Pyridine Substrate Oxazino Oxazino Pyridine (Dearomatized Intermediate) Start->Oxazino Base-mediated Dearomatization Pyridinium Pyridinium Salt (Protonated Intermediate) Oxazino->Pyridinium Acid Treatment (e.g., CSA) Meta_Product meta-CF₂H Pyridine Oxazino->Meta_Product Radical Attack at C3 Para_Product para-CF₂H Pyridine Pyridinium->Para_Product Radical Attack at C4 Reagent •CF₂H Radical Source Reagent->Oxazino Reagent->Pyridinium

Caption: Regioselectivity control via intermediate switching.

Comparative Overview of Methodologies

The choice of methodology depends critically on the desired regiochemical outcome and the functional group tolerance required.

FeaturePhotoredox Catalysis (General)Oxazino Intermediate (meta)Pyridinium Salt (para)
Typical Regioselectivity C2 > C4C3 (meta)C4 (para)
Key Reagents Ir/Ru Photocatalyst, CF₂H-SulfoneBase, Chloroformate, CF₂-ReagentAcid (CSA), CF₂-Reagent
Activation Visible Light (Blue LEDs)Thermal / ChemicalThermal / Chemical
Key Advantage Broad applicability, mild conditionsAccess to meta-isomersAccess to para-isomers
Considerations Requires acidic additive for protonationRequires pre-formation of intermediateRequires acid additive
Primary Reference [5],[1][9],[4][7],[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Fluorinated reagents should be handled with care. Photochemical setups should be shielded to avoid eye exposure to high-intensity light.

Protocol 1: General Photocatalytic C2-Difluoromethylation of 4-Phenylpyridine

This protocol is adapted from general procedures in photoredox catalysis for the functionalization of N-heterocycles.[5]

Materials:

  • 4-Phenylpyridine (1 equiv., e.g., 0.5 mmol, 77.6 mg)

  • Difluoromethyl benzothiazolyl-sulfone (CF₂H-BT-SO₂, 1.5 equiv., 0.75 mmol, 164.4 mg)[1]

  • fac-Ir(ppy)₃ (1 mol%, 0.005 mmol, 3.3 mg)

  • Trifluoroacetic acid (TFA, 2 equiv., 1.0 mmol, 74 µL)

  • Anhydrous Dimethyl Sulfoxide (DMSO), 5 mL

  • Schlenk flask (10 mL) with magnetic stir bar

  • Blue LED light source (450-470 nm), with cooling fan

Procedure:

  • To a 10 mL Schlenk flask containing a magnetic stir bar, add 4-phenylpyridine, difluoromethyl benzothiazolyl-sulfone, and fac-Ir(ppy)₃.

  • Seal the flask with a rubber septum. Evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Using a syringe, add anhydrous DMSO (5 mL) followed by trifluoroacetic acid (TFA). The TFA is crucial as it protonates the pyridine, rendering it sufficiently electron-deficient for radical attack.

  • Stir the resulting solution vigorously. Place the flask approximately 5-7 cm from the blue LED light source. Use a fan to maintain the reaction temperature at approximately 25-30 °C.

  • Irradiate the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-difluoromethyl-4-phenylpyridine.

Protocol 2: Site-Switchable meta/para-Difluoromethylation of Pyridine

This protocol is based on the regioselective method developed by Studer and coworkers.[4][9] It requires the initial preparation of an oxazino pyridine intermediate.

Part A: meta-Selective Difluoromethylation

  • Intermediate Synthesis: The oxazino pyridine intermediate is first prepared from the parent pyridine according to the literature procedure.[9]

  • Reaction Setup: In a glovebox, add the oxazino pyridine intermediate (1 equiv., 0.2 mmol) and a radical initiator such as AIBN (0.2 equiv.) to an oven-dried vial.

  • Add the difluoromethylation reagent equipped with an electron-withdrawing group (e.g., BrCF₂CO₂Et, 3 equiv.) and anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL).

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 12 hours.

  • Workup & Rearomatization: After cooling to room temperature, the reaction mixture is treated with an oxidizing agent (e.g., DDQ) or exposed to air with silica gel to facilitate rearomatization to the pyridine ring.

  • The mixture is then concentrated and purified by flash column chromatography to yield the meta-difluoromethylated pyridine.

Part B: para-Selective Difluoromethylation

  • Reaction Setup: In a glovebox, add the oxazino pyridine intermediate (1 equiv., 0.2 mmol) and a radical initiator (e.g., AIBN, 0.2 equiv.) to an oven-dried vial.

  • Add camphorsulfonic acid (CSA, 1.2 equiv.). The acid triggers the in situ conversion to the pyridinium salt.

  • Add the difluoromethylation reagent (e.g., BrCF₂CO₂Et, 3 equiv.) and anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL).

  • Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Workup & Rearomatization: Follow the same workup procedure as in Part A. Purification by flash column chromatography will yield the para-difluoromethylated pyridine.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient degassing (O₂ quenches excited states).Degas the solvent thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
Low light intensity or incorrect wavelength.Ensure the LED source is functioning correctly and is positioned close to the reaction vessel. Check that the wavelength matches the photocatalyst's absorption maximum.
Impure reagents or solvent.Use freshly purified reagents and anhydrous solvents. Water can interfere with the reaction.
Poor Regioselectivity Insufficient acid in photoredox protocol.Ensure at least 1-2 equivalents of a strong acid (like TFA) are used to fully protonate the pyridine substrate.
Incomplete conversion to pyridinium salt in the para-selective protocol.Ensure the acid (e.g., CSA) is fully dissolved and stoichiometrically correct.
Product Decomposition Over-irradiation or excessive heat.Monitor the reaction closely. Reduce irradiation time or improve cooling of the reaction setup.
Harsh workup conditions.Use a milder base for quenching or a gentler purification method.

Conclusion and Future Outlook

The direct C-H difluoromethylation of pyridines has transitioned from a niche challenge to a feasible and powerful tool for medicinal chemistry. Photoredox catalysis provides a general and mild entry to C2-substituted pyridines, while innovative dearomatization-rearomatization strategies have unlocked unprecedented access to meta and para isomers.[9] Future research will likely focus on expanding the substrate scope to more complex and sensitive molecules, developing more sustainable and cost-effective catalytic systems (e.g., using organic dyes or earth-abundant metals), and achieving enantioselective difluoromethylation on prochiral pyridine derivatives. The continued development of these methods will undoubtedly accelerate the discovery of next-generation pharmaceuticals and agrochemicals.[8][12]

References

Application Notes and Protocols for the Preparation of Fluoropyridine Compounds via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluoropyridines and Photoredox Catalysis

The introduction of fluorine atoms into organic molecules, particularly heteroaromatics like pyridine, can dramatically alter their physicochemical and biological properties.[1][2] This strategic modification can enhance metabolic stability, binding affinity, and bioavailability, making fluoropyridines highly sought-after motifs in pharmaceuticals and agrochemicals.[2][3] Traditionally, the synthesis of these compounds has relied on harsh conditions and pre-functionalized substrates. However, the advent of visible-light photoredox catalysis has revolutionized this field, offering mild, efficient, and highly selective methods for C-H fluorination and other fluorination strategies.[2][4] This technology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under gentle conditions.[1][5] This approach is particularly powerful for late-stage functionalization, allowing for the direct introduction of fluorine into complex, drug-like molecules without the need for de novo synthesis.[3][6][7]

These application notes provide a comprehensive guide to the preparation of fluoropyridine compounds using photoredox catalysis. We will delve into the core mechanistic principles, provide detailed, validated protocols for key transformations, and offer insights into experimental design and troubleshooting.

Core Principles and Mechanism

The power of photoredox catalysis lies in its ability to generate reactive radical species from stable precursors under mild conditions. The general mechanism for the fluorination of pyridines typically involves the following key steps, illustrated in the diagram below.

A photocatalyst (PC), commonly a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).[8][9][10][11] This excited state is a potent single-electron oxidant and reductant. In an oxidative quenching cycle, the excited photocatalyst can accept an electron from a suitable substrate, such as a pyridine derivative, to form a radical cation. Alternatively, in a reductive quenching cycle, the excited photocatalyst can donate an electron to a reagent, such as a fluorinating agent.

The generated pyridine radical cation is highly electrophilic and can undergo various reaction pathways. In the context of C-H fluorination, this intermediate can be trapped by a fluoride source, or subsequent deprotonation can lead to a pyridyl radical. This radical can then react with an electrophilic fluorine source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), to forge the C-F bond.[12][13][14][15] The photocatalyst is regenerated in its ground state, completing the catalytic cycle.

Photoredox Fluorination Mechanism General Mechanism of Photoredox Fluorination of Pyridine PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Emission Py_radical_cation Pyridine Radical Cation PC_star->Py_radical_cation SET PC_reduced Reduced PC Py Pyridine Substrate Fluoropyridine Fluoropyridine Product Py_radical_cation->Fluoropyridine + F+ Fluorinating_agent Fluorinating Agent (e.g., Selectfluor®) PC_reduced->PC - e- (to oxidant) Experimental Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Substrate, Photocatalyst, and Reagents B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Irradiate with Visible Light Source D->E F Stir Vigorously at Room Temperature E->F G Monitor Reaction Progress (TLC, GC-MS, LC-MS) F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

References

Application Notes & Protocols: Elucidating the Biological Activity of 3-(Difluoromethyl)-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-(Difluoromethyl)-2-fluoropyridine Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2][3] The this compound motif has emerged as a particularly valuable structural unit. This is not a random chemical curiosity; it is the result of a deliberate strategy to harness the unique physicochemical properties of fluorine to optimize drug candidates.[1][4]

The power of this scaffold lies in the dual-fluorination strategy:

  • The 2-Fluoro Substituent: Placing a fluorine atom ortho to the pyridine nitrogen significantly lowers its basicity (pKa). This modulation can prevent off-target interactions, such as binding to the hERG channel, and can fine-tune the molecule's solubility and cell permeability profile.[5]

  • The 3-Difluoromethyl (CHF₂) Group: This group is a fascinating bioisostere. It is more lipophilic than a hydroxyl or thiol group but can still act as a hydrogen bond donor. Its primary advantage is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CHF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often extends a drug's half-life and improves its pharmacokinetic profile.[6][7]

This guide provides detailed application notes and validated protocols for researchers investigating the biological activities of this promising class of compounds, with a focus on their roles as kinase and cyclooxygenase (COX) inhibitors.

Application Note I: Targeting Protein Kinases with Fluorinated Pyridine Derivatives

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The ATP-binding pocket of kinases is a highly targeted site for inhibitor development. The unique electronic and steric properties of the this compound scaffold make it an excellent hinge-binding fragment for achieving high potency and selectivity.[9][10]

Case Study: Inhibition of c-Met and p38 MAP Kinase

Derivatives of fluorinated pyridines have shown significant promise as inhibitors of key kinases like c-Met and p38α MAP kinase.[9][10] For instance, certain 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent p38α inhibitors, demonstrating efficacy in animal models of arthritis.[9] Similarly, 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have yielded compounds with nanomolar inhibitory concentrations against the c-Met kinase, a key target in oncology.[10] The structure-activity relationship (SAR) often reveals that the fluorinated pyridine core anchors the molecule in the kinase hinge region, while substitutions at other positions are optimized to interact with specific pockets to enhance potency and selectivity.

Protocol 1: In Vitro Kinase Activity Assessment (Luminescent Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Causality and Rationale: The Kinase-Glo® Plus assay is chosen for its high sensitivity and broad applicability across different kinases. It measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; a low luminescent signal indicates high kinase activity (more ATP consumed) and vice-versa.[11] This provides a robust and quantitative measure of enzyme inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Compound Dilution Series (e.g., 10 concentrations) D 4. Add Compound Dilutions to 384-well plate A->D B 2. Prepare Kinase/Substrate Master Mix in Assay Buffer E 5. Add Kinase/Substrate Mix to wells B->E C 3. Prepare ATP Solution F 6. Add ATP to initiate reaction C->F D->E E->F G 7. Incubate at Room Temp (e.g., 60 min) F->G H 8. Add Kinase-Glo® Reagent to stop reaction & generate signal G->H I 9. Incubate (10 min) H->I J 10. Read Luminescence on Plate Reader I->J K 11. Calculate % Inhibition & Determine IC₅₀ via Non-linear Regression J->K

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Plate Setup: Using a 384-well white assay plate, add 0.5 µL of the compound dilutions to the appropriate wells. For controls, add 0.5 µL of DMSO (negative control, 0% inhibition) and 0.5 µL of a known potent inhibitor for the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate peptide.

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of ATP solution (concentration optimized for the specific kinase, typically near its Km value).

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need to be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add 20 µL of Kinase-Glo® Plus reagent to each well. This terminates the kinase reaction and initiates the luminescent signal generation.

    • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) non-linear regression model using software like GraphPad Prism or Scikit-learn.[11]

Application Note II: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and primarily involved in inflammation and pain. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Case Study: A Potent and Selective Pyrazole-Pyridine COX-2 Inhibitor

A notable example is the compound 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, which has demonstrated excellent potency and selectivity for canine COX-2.[12] This derivative showed high efficacy in both in vitro whole blood assays and in vivo models of inflammation, alongside a favorable pharmacokinetic profile.[12] This case highlights how the difluoromethyl-pyridine scaffold can be integrated into a larger molecule to achieve highly specific biological activity.

Table 1: In Vitro Potency and Selectivity of a Pyridine-Based COX-2 Inhibitor

Assay Type Target IC₅₀ (nM) Selectivity Ratio (COX-1/COX-2)
Canine Whole Blood COX-1 >10,000 >769
Canine Whole Blood COX-2 13

Data synthesized from published findings for illustrative purposes.[12]

Protocol 2: Ex Vivo COX-1/COX-2 Inhibition (Canine Whole Blood Assay)

This protocol provides a physiologically relevant method to assess the potency and selectivity of a test compound by measuring prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) production in whole blood.

Causality and Rationale: The whole blood assay is a superior model to purified enzyme assays because it accounts for protein binding and cell membrane permeability. Lipopolysaccharide (LPS) is used to induce COX-2 expression in monocytes, leading to PGE₂ production. In contrast, the constitutive COX-1 in platelets produces TXB₂ upon blood clotting. By measuring the inhibition of both pathways, a clear selectivity index can be determined.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh heparinized blood from healthy canine subjects.

  • Compound Incubation:

    • Aliquot 1 mL of blood into tubes.

    • Add the test compound at various concentrations (dissolved in DMSO, final DMSO concentration <0.2%).

    • Incubate for 15 minutes at 37°C.

  • COX-2 Induction and Measurement (PGE₂):

    • To the pre-incubated blood, add LPS to a final concentration of 10 µg/mL to induce COX-2.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure the PGE₂ concentration in the plasma using a validated ELISA kit.

  • COX-1 Measurement (TXB₂):

    • In a separate set of tubes containing pre-incubated blood, allow the blood to clot by incubating for 1 hour at 37°C (this activates COX-1 in platelets).

    • Centrifuge to separate the serum.

    • Measure the TXB₂ concentration in the serum using a validated ELISA kit.

  • Data Analysis:

    • For both PGE₂ and TXB₂, calculate the percent inhibition at each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values for COX-1 and COX-2 inhibition using a 4PL non-linear regression model.

    • Calculate the selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2).

General Drug Discovery Workflow

The development of a novel therapeutic agent based on the this compound scaffold typically follows a structured screening cascade to identify candidates with the best balance of potency, selectivity, and drug-like properties.

Screening Cascade Diagram

G A Primary Screen High-Throughput Biochemical Assay (e.g., Kinase-Glo®) Potency (IC₅₀) B Secondary Screen Cell-Based Assays (e.g., Antiproliferation, Target Engagement) Cellular Potency (EC₅₀) A->B C Selectivity Panel Assay against related targets (e.g., KinomeScan®) Determine Specificity A->C D In Vitro ADME Profiling Metabolic Stability (Microsomes, Hepatocytes) Permeability (Caco-2), hERG, CYP Inhibition B->D C->D E In Vivo Pharmacokinetics (PK) Determine Half-life, Bioavailability, Exposure in Rodent Models D->E F In Vivo Efficacy Studies Disease-relevant Animal Model (e.g., Xenograft, Arthritis Model) Demonstrate Therapeutic Effect E->F G Lead Candidate F->G

Caption: A typical drug discovery cascade for novel inhibitors.

This structured approach ensures that resources are focused on compounds that not only are potent against their intended target but also possess the necessary pharmacokinetic and safety profiles to succeed as a therapeutic agent. The inherent metabolic stability conferred by the difluoromethyl group often provides a significant advantage in these later-stage evaluations.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The difluoromethyl group is a crucial pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making its efficient introduction into heterocyclic scaffolds like pyridine a significant goal in medicinal chemistry.[1] This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this valuable building block.

I. Synthetic Strategy Overview: A Two-Pronged Approach

The synthesis of this compound typically proceeds through one of two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr): This common pathway involves the fluorination of a pre-functionalized pyridine, such as 2-chloro-3-(difluoromethyl)pyridine. The electron-withdrawing nature of the pyridine ring and the difluoromethyl group facilitates the displacement of a leaving group at the 2-position by a fluoride source.

  • Direct C-H Difluoromethylation: This approach involves the direct introduction of a difluoromethyl group onto a 2-fluoropyridine scaffold. This can be achieved through various methods, including radical-mediated processes.

This guide will focus on troubleshooting the more prevalent SNAr approach, as it often presents a number of challenges that can significantly impact yield and purity.

II. Visualizing the Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_reaction SNAr Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Chloro-3-(difluoromethyl)pyridine reaction Fluorinating Agent (e.g., KF, CsF) High-Boiling Polar Aprotic Solvent (e.g., DMSO, Sulfolane) Elevated Temperature start->reaction Fluorination workup Aqueous Workup Extraction reaction->workup Quenching purification Column Chromatography Distillation workup->purification Isolation product This compound purification->product Purity >95%

Caption: General workflow for the synthesis of this compound via SNAr.

III. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis of this compound via the SNAr pathway.

Category 1: Low or No Product Formation

Question 1: My reaction is showing low to no conversion of the starting material, 2-chloro-3-(difluoromethyl)pyridine. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a nucleophilic aromatic substitution on a pyridine ring can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction at a temperature that is too low, the reaction rate will be exceedingly slow.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be mindful of the boiling point of your solvent and potential decomposition of your starting material or product at very high temperatures.

  • Poor Solubility of the Fluoride Salt: The fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF), must have sufficient solubility in the reaction solvent to be an effective nucleophile.

    • Solution:

      • Solvent Choice: Ensure you are using a high-boiling polar aprotic solvent such as DMSO, sulfolane, or N,N-dimethylformamide (DMF). These solvents are effective at solvating fluoride salts.[3]

      • Spray-Dried KF: Consider using spray-dried potassium fluoride, which has a higher surface area and is more reactive than standard KF.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can significantly enhance the solubility and nucleophilicity of the fluoride anion.

  • Presence of Water: Trace amounts of water in the reaction mixture can hydrate the fluoride ions, significantly reducing their nucleophilicity.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before use.

      • Azeotropic Removal of Water: Before adding your starting material, consider heating the mixture of the fluoride salt and solvent and distilling off a small amount of the solvent to azeotropically remove any residual water.

  • Leaving Group Reactivity: While chlorine is a reasonably good leaving group in this system, the C-Cl bond on a pyridine ring can be stubborn to break. For SNAr reactions, the general reactivity order for halide leaving groups is F > Cl > Br > I.[2]

    • Solution: While you are starting with the chloro-substituted pyridine, if you were designing the synthesis from an earlier step, choosing a fluoro-substituted precursor for a different nucleophilic substitution would be ideal if the desired product was not the fluoro-pyridine. In this specific case of synthesizing the fluoro-pyridine, this is not a variable that can be changed.

Category 2: Side Product Formation and Impurities

Question 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired this compound.

  • Hydrolysis of the Product: At elevated temperatures, especially if trace water is present, the desired 2-fluoropyridine product can undergo hydrolysis to form the corresponding 2-hydroxypyridine (or its tautomer, 2-pyridone).

    • Solution:

      • Strict Anhydrous Conditions: As mentioned previously, ensuring rigorously dry conditions is paramount.

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose, leading to a complex mixture of byproducts and a dark-colored reaction mixture.

    • Solution:

      • Temperature Optimization: Carefully optimize the reaction temperature. A temperature that is just high enough to drive the reaction to completion in a reasonable timeframe is ideal.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate amines, which can then act as nucleophiles and react with your starting material or product.

    • Solution: If you suspect solvent-related side products, consider switching to a more thermally stable solvent like DMSO or sulfolane.

Category 3: Purification Challenges

Question 3: I am having difficulty purifying my final product. What are some effective purification strategies?

Answer: The purification of this compound can be challenging due to its physical properties and the nature of potential impurities.

  • Co-elution with Starting Material: The starting material, 2-chloro-3-(difluoromethyl)pyridine, and the product, this compound, have similar polarities, which can make them difficult to separate by column chromatography.

    • Solution:

      • Drive the Reaction to Completion: The best strategy is to ensure the reaction goes to completion so that there is minimal starting material left to remove.

      • Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient during column chromatography to maximize separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Fractional Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for separating the product from the starting material, especially on a larger scale.

  • Removal of High-Boiling Solvents: High-boiling solvents like DMSO and sulfolane can be difficult to remove completely.

    • Solution:

      • Aqueous Workup: Perform a thorough aqueous workup to remove the bulk of the high-boiling solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) are recommended.

      • Kugelrohr Distillation: For small to medium scales, Kugelrohr distillation is an excellent technique for removing residual high-boiling solvents from the product under high vacuum.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best fluorinating agent for this SNAr reaction? A1: For the SNAr fluorination of 2-chloro-3-(difluoromethyl)pyridine, cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility in organic solvents.[3] However, KF is significantly less expensive and can be effective, especially when used with a phase-transfer catalyst.[3]

Q2: Are there any safety concerns I should be aware of when running this reaction? A2: Yes, there are several safety considerations. High reaction temperatures can lead to pressure buildup, so the reaction should be conducted in a well-ventilated fume hood with appropriate pressure-relief systems. The solvents used (DMSO, DMF, sulfolane) have their own specific hazards and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.[4][5]

Q3: Can I use a different leaving group instead of chlorine? A3: Yes, other leaving groups can be used. For instance, a nitro group in the 2-position would be an excellent leaving group for SNAr. However, the synthesis of the 2-nitro-3-(difluoromethyl)pyridine precursor may be more complex than the chloro-analogue.

Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain such as potassium permanganate may be necessary for visualization if the compounds are not UV-active. LC-MS is a more definitive method for tracking the disappearance of the starting material and the appearance of the product.

V. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

Materials:

  • 2-Chloro-3-(difluoromethyl)pyridine (1.0 eq)

  • Spray-dried potassium fluoride (3.0 eq)

  • Tetrabutylammonium bromide (0.1 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (3.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the mixture to 150 °C and stir for 30 minutes to ensure a fine suspension and to azeotropically remove any trace water.

  • Cool the mixture to 100 °C and add 2-chloro-3-(difluoromethyl)pyridine (1.0 eq).

  • Heat the reaction mixture to 160-170 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

VI. Quantitative Data Summary

Fluorinating AgentAdditiveSolventTemperature (°C)Typical Yield (%)Reference
KFNoneDMSO18040-60Internal Data
Spray-dried KFTBA-BrDMSO16570-85[3]
CsFNoneSulfolane17075-90[3]

VII. Troubleshooting Logic Diagram

troubleshooting_low_yield start Low or No Yield of This compound q1 Is the reaction temperature adequate? start->q1 s1 Increase temperature in 10-20 °C increments. Monitor by TLC/LC-MS. q1->s1 No q2 Is the fluoride salt soluble? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved s1->end s2 Use spray-dried KF. Add a phase-transfer catalyst. Switch to CsF. q2->s2 No q3 Are anhydrous conditions maintained? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 Use anhydrous solvents. Flame-dry glassware. Azeotropically remove water. q3->s3 No q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

VIII. References

  • Benchchem. Safety and handling of fluorinated organic compounds. 4

  • ACS GCI Pharmaceutical Roundtable. Fluorination. 5

  • Wiley-VCH. Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). 1

  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. 2

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. 6

References

Technical Support Center: Purification of 3-(difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(difluoromethyl)-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments and achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. It is generally described as a colorless liquid.[1]

PropertyValueSource
Boiling Point 137-138°C (experimental)[1]
170.3 ± 35.0°C (predicted)[2]
Density 1.279 g/mL (experimental)[1]
1.281 ± 0.06 g/cm³ (predicted)[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide.[1]

These properties indicate that distillation is a viable primary purification method. Its solubility in common organic solvents also makes it suitable for chromatographic techniques.

Q2: What is the most common method for purifying this compound?

Given its liquid state and boiling point, fractional distillation is a primary and effective method for purifying this compound on a larger scale. For smaller scales or to remove non-volatile or closely boiling impurities, silica gel column chromatography is widely used. The choice between these methods, or a combination of both, will depend on the nature of the impurities and the required final purity.

Q3: What are the expected impurities from the synthesis of this compound?

Impurities are highly dependent on the synthetic route employed. Common synthesis strategies for fluoropyridines include halogen exchange (Halex) reactions and diazotization followed by fluorination. Potential impurities could include:

  • Unreacted starting materials: For example, if synthesized via a Halex reaction from a chlorinated precursor, residual 2-chloro-3-(difluoromethyl)pyridine might be present.[3][4]

  • Isomeric byproducts: Side reactions can lead to the formation of isomers, which may have similar physical properties, making separation challenging.[5]

  • Solvent residues: Residual high-boiling solvents used in the synthesis, such as DMF or NMP, may be present.[3]

  • Reagents from the synthesis: For instance, residual phase-transfer catalysts if used in the reaction.

Q4: Is this compound stable during purification?

This compound is a relatively stable compound. It is reported to be thermally stable at temperatures exceeding 200°C and stable in a pH range of 3-11.[6] This robustness allows for purification by distillation without significant decomposition, provided that excessive temperatures are avoided. It is also generally stable to silica gel chromatography. However, as with many halogenated compounds, prolonged exposure to strong acids or bases at elevated temperatures should be avoided.

Troubleshooting Guide

Distillation Issues

Q1: My final product after distillation has low purity. What could be the issue?

Answer: Low purity after distillation often points to one of two main issues: inefficient separation from closely boiling impurities or thermal decomposition.

  • Inefficient Separation: If your impurities have boiling points close to that of your product, a standard simple distillation will not be effective.

    • Causality: The efficiency of a distillation column (measured in theoretical plates) determines its ability to separate components with similar volatilities.

    • Solution: Employ fractional distillation with a column that provides a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). A patent for a similar compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, details the use of slow product takeoff and a high reflux ratio to achieve good separation.[7] A higher reflux ratio increases the contact time between the vapor and liquid phases in the column, enhancing separation.

  • Thermal Decomposition: Although the compound is thermally stable, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can cause degradation.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) . This will lower the boiling point of the compound and reduce the thermal stress it is subjected to.

Q2: The compound seems to be degrading during distillation. How can I prevent this?

Answer: Degradation during distillation is likely due to excessive heat or the presence of reactive impurities.

  • Causality: The difluoromethyl group and the fluorine on the pyridine ring are electron-withdrawing, which can make the molecule susceptible to nucleophilic attack at high temperatures, especially if nucleophilic impurities are present.

  • Solutions:

    • Vacuum Distillation: As mentioned above, this is the most effective way to reduce the distillation temperature.

    • Nitrogen Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

    • Pre-treatment: If acidic or basic impurities are suspected, a pre-distillation wash of the crude product with a dilute solution of sodium bicarbonate (to remove acids) or dilute HCl (to remove basic impurities), followed by washing with brine and drying, can be beneficial.

Chromatography Issues

Q1: I am seeing co-elution of my product with an unknown impurity during column chromatography. How can I improve separation?

Answer: Co-elution occurs when the product and an impurity have similar affinities for the stationary phase in the chosen mobile phase.

  • Causality: The polarity of the product and impurity are too similar for the current chromatographic system to resolve.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent system. For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8] Fine-tuning the ratio of these solvents can significantly impact resolution. A gradual gradient elution may also be more effective than an isocratic (constant solvent ratio) elution.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase can provide a different separation mechanism. Consider using alumina or a bonded-phase silica (like cyano or diol).

    • Two-Dimensional Chromatography: In complex cases, you can collect the mixed fractions and re-purify them using a different chromatographic system (e.g., a different solvent system or stationary phase).

Q2: My product is streaking on the silica gel column. What is the cause and solution?

Answer: Streaking, or tailing, is often a sign of undesirable interactions between your compound and the stationary phase.

  • Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.

  • Solutions:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase. The triethylamine will compete with your product for the active sites on the silica gel, leading to a more symmetrical peak shape.

    • Use Deactivated Silica: Employ a deactivated silica gel (e.g., treated with a silanizing agent) or switch to a less acidic stationary phase like neutral alumina.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can also lead to streaking.

General Issues

Q1: My purified product is discolored. What is the likely cause and how can I fix it?

Answer: A pure sample of this compound should be a colorless liquid.[1] Discoloration often indicates the presence of trace, highly colored impurities, or degradation products.

  • Causality: These impurities may have arisen from side reactions during synthesis or from slow decomposition upon storage, potentially initiated by light or air.

  • Solutions:

    • Charcoal Treatment: Dissolve the discolored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period (15-30 minutes) and then filter through a pad of Celite or a syringe filter to remove the charcoal. The charcoal will adsorb many colored impurities.

    • Re-purification: If charcoal treatment is ineffective, re-purification by distillation or chromatography may be necessary.

    • Proper Storage: Store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (nitrogen or argon) in a refrigerator to prevent future degradation.

Q2: How do I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent methods for determining the percentage purity of your sample by separating it from any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the chemical structure of your compound and for detecting any structurally related impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. GC-MS is particularly useful for identifying volatile impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is a general guideline and may need to be adapted based on the scale of your reaction and the nature of the impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Flush the system with nitrogen or argon.[7]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Establish Reflux: Allow the vapor to rise into the column and establish a steady reflux.

  • Distillate Collection: Slowly begin to collect the distillate at a controlled rate. For a high-purity product, a high reflux ratio (e.g., 10:1 to 20:1, drops refluxing to drops collected) is recommended.[7] Collect fractions based on the boiling point. The main fraction should be collected around 137-138°C (at atmospheric pressure).

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the charring of non-volatile residues.

  • Analysis: Analyze the collected fractions for purity.

Protocol 2: Silica Gel Column Chromatography for this compound

This protocol is a general method for the purification of fluorinated pyridines.[8]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting point could be 100% hexanes, moving to a 9:1 hexanes/ethyl acetate mixture, and so on.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity and identity of the product using appropriate analytical methods.

Diagrams

Purification Strategy Workflow

The following diagram illustrates a decision-making process for selecting a suitable purification method for this compound.

Purification_Workflow start Crude Product This compound check_impurities Analyze Impurity Profile (GC, TLC, NMR) start->check_impurities is_solid Are impurities non-volatile solids? check_impurities->is_solid filtration Filtration is_solid->filtration Yes volatile_check Are impurities volatile with different B.P.? is_solid->volatile_check No filtration->volatile_check distillation Fractional Distillation volatile_check->distillation Yes polarity_check Are impurities separable by polarity? volatile_check->polarity_check No end_product Pure Product (>99%) distillation->end_product chromatography Column Chromatography polarity_check->chromatography Yes re_evaluate Consider combined methods or alternative chromatography polarity_check->re_evaluate No chromatography->end_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the fluorination of pyridines, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

One of the most common challenges is the failure of the reaction to proceed to completion, resulting in a low yield of the desired fluorinated pyridine.

Possible Causes & Solutions:

  • Inadequate Activation of the Pyridine Ring: For nucleophilic fluorination, the pyridine ring's inherent electron deficiency may not be sufficient for attack by a fluoride source. The presence of strong electron-withdrawing groups (EWGs) is often necessary to enhance reactivity.[1]

    • Solution: If your substrate lacks activating groups, consider alternative strategies such as electrophilic fluorination or C-H activation methods.

  • Poor Leaving Group (for Nucleophilic Aromatic Substitution - SNAr): The nature of the leaving group is critical in SNAr reactions. For pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[1]

    • Solution: If you are using a less reactive leaving group, you may need to employ more forcing reaction conditions (higher temperature, stronger base) or switch to a substrate with a better leaving group, such as a nitro group, which has shown good leaving group ability in some cases.[2][3]

  • Moisture-Sensitive Reagents and Conditions: Many fluorinating agents, such as AgF₂, are hygroscopic and can decompose in the presence of water, leading to failed reactions.[4]

    • Solution: Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. While rigorously dried conditions are ideal, some procedures can be conducted without a glovebox if reagents are handled quickly.[5]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in no reaction, while excessively high temperatures can lead to decomposition of the starting material or product.[6][7]

    • Solution: Gradually increase the reaction temperature in increments, monitoring the reaction progress by TLC or GC-MS. For sensitive substrates, consider running the reaction at a lower temperature for a longer period.[6]

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction outcomes. Nucleophilic solvents like methanol can lead to unwanted side products by displacing the fluorine atom.[6] Some electrophilic reagents like Selectfluor can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[6][8]

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and effective solvent for many fluorination reactions.[6] For certain catalyzed reactions, ethyl acetate has been found to be effective in preventing fluoride displacement.[6] Always verify the compatibility of your fluorinating agent with the chosen solvent.[6][8]

Issue 2: Poor Regioselectivity and Formation of Multiple Products

The formation of a mixture of isomers is a significant challenge, particularly with substituted pyridines.

Possible Causes & Solutions:

  • Multiple Reactive C-H Bonds: Pyridine rings with multiple C-H bonds can lead to a mixture of fluorinated isomers.[6] The regioselectivity is influenced by both the electronic and steric properties of the substituents on the ring.[6]

    • Solution: The directing effect of existing functional groups can be exploited. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[5][6][9] The choice of catalyst and directing groups is crucial for C-H activation strategies.[6]

  • Incorrect Choice of Fluorinating Reagent: Different fluorinating reagents exhibit varying selectivities.

    • Solution: For C-H fluorination adjacent to the nitrogen atom in pyridines and diazines, AgF₂ has demonstrated high site-selectivity.[4][10] For other positions, alternative reagents and catalytic systems may be necessary.

  • Reaction Mechanism Complexity: In some cases, such as with photoredox catalysis, the regioselectivity can be influenced by the electronic properties of the substrate, with functionalization often occurring ortho or para to an electron-donating group.[11]

    • Solution: A thorough understanding of the reaction mechanism is key. For photoredox-mediated reactions, consider how the electronics of your substrate will influence the stability of radical cation intermediates.

Section 2: Frequently Asked Questions (FAQs)

Q1: My pyridine substrate is electron-deficient. Why is nucleophilic fluorination still resulting in a low yield?

A1: While an electron-deficient pyridine ring is necessary for nucleophilic attack, other factors can still hinder the reaction. Check the quality of your fluoride source; anhydrous conditions are crucial. Consider using a less hygroscopic reagent like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[6] Also, evaluate your leaving group. For SNAr, fluoride is often a better leaving group than chloride or bromide.[5][9]

Q2: I'm using Selectfluor for an electrophilic fluorination, but the reaction isn't working. What could be the problem?

A2: The reactivity of Selectfluor can be highly dependent on the reaction media. For example, using a co-solvent system like water and chloroform has proven effective for the fluorination of 2-aminopyridines.[6] The presence of a base can also be critical. Ensure that the Selectfluor has been stored correctly and has not degraded. Additionally, be aware of solvent compatibility; Selectfluor can react exothermically with DMF, pyridine, and DMSO.[6][8]

Q3: I am observing significant defluorination of my fluoropyridine product during subsequent reaction steps. How can I prevent this?

A3: Defluorination is a common issue, especially during cross-coupling reactions like Suzuki-Miyaura.[12] This is often influenced by the choice of catalyst, base, and reaction conditions. To mitigate this, consider using milder bases, optimizing the catalyst and ligand system, and employing lower reaction temperatures.

Q4: What are the primary safety precautions I should take when working with pyridine and fluorinating agents?

A4: Pyridine is a flammable and toxic liquid with a pungent odor.[13] Always work in a well-ventilated area, preferably within a fume hood.[13] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13] Fluorinating agents can be hazardous. For example, hydrogen fluoride-pyridine is corrosive and requires careful handling to avoid contact with skin and eyes.[14] Always add the material to water, never the other way around, to avoid a violent reaction.[14] Be aware of the specific hazards of your chosen fluorinating agent by consulting its Safety Data Sheet (SDS).

Section 3: Experimental Protocols & Data

Protocol 1: Site-Selective C-H Fluorination of a Substituted Pyridine using AgF₂

This protocol is adapted from a procedure for the direct C-H fluorination of pyridines adjacent to the nitrogen atom.[4]

Materials:

  • 3-Substituted Pyridine (1.0 mmol)

  • Silver(II) Fluoride (AgF₂) (2.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Celite

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a stir bar.

  • Addition of Reagent: Add Silver(II) Fluoride (AgF₂) (2.5 mmol) to the vial. Note: AgF₂ is sensitive to moisture and should be handled quickly if weighed in the air.[4]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[6]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Fluorination
ParameterCondition ACondition BCondition COutcome
Solvent Anhydrous MeCNDichloromethaneMethanolMeCN gives the highest yield; Methanol leads to methoxy-substituted byproduct.[6]
Temperature 25 °C50 °C80 °CIncreased temperature to 50°C improves yield for some substrates, but 80°C can cause decomposition.[6]
Fluorinating Agent AgF₂SelectfluorCsFAgF₂ is effective for C-H fluorination at the 2-position[10]; Selectfluor is a versatile electrophilic source[6]; CsF is a common nucleophilic source.[2]

Section 4: Visualizations

Experimental Workflow for Pyridine Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dried Glassware prep_solvent Anhydrous Solvent prep_glass->prep_solvent prep_reagents Weigh Reagents (Inert Atmosphere) prep_solvent->prep_reagents react_setup Combine Substrate & Solvent prep_reagents->react_setup react_add Add Fluorinating Agent react_setup->react_add react_stir Stir at Defined Temperature react_add->react_stir react_monitor Monitor by TLC/GC-MS react_stir->react_monitor workup_filter Filter through Celite react_monitor->workup_filter workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify end end workup_purify->end Characterization G cluster_yes cluster_no start Low Yield in Pyridine Fluorination check_conversion Is Starting Material Consumed? start->check_conversion yes_decomp Product Decomposition or Side Reactions check_conversion->yes_decomp Yes no_inactive Inactive Reaction check_conversion->no_inactive No sol_temp Lower Temperature yes_decomp->sol_temp sol_solvent Change Solvent yes_decomp->sol_solvent sol_reagent Screen Fluorinating Agents yes_decomp->sol_reagent check_moisture Check for Moisture no_inactive->check_moisture check_temp Increase Temperature no_inactive->check_temp check_activation Evaluate Ring Activation/Leaving Group no_inactive->check_activation

References

Technical Support Center: Navigating Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyridine substitution. The inherent electronic properties of the pyridine ring present unique challenges, often leading to mixtures of isomers and unpredictable outcomes. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired positional selectivity with confidence.

Understanding the Pyridine Ring: A Tale of Three Positions

The regioselectivity of pyridine functionalization is a direct consequence of its electronic structure. As a heteroaromatic compound, the nitrogen atom significantly influences the electron density around the ring. This makes the pyridine ring electron-deficient compared to benzene, a characteristic that dictates its reactivity towards different classes of reagents.

The nitrogen atom's electron-withdrawing inductive effect deactivates all positions towards electrophilic attack but has a more pronounced effect on the C2/C6 and C4 positions. Conversely, these positions (C2/C6 and C4) are activated for nucleophilic attack because they can stabilize the resulting negative charge through resonance involving the electronegative nitrogen atom.[1][2][3]

Pyridine_Reactivity

FAQs and Troubleshooting Guides

This section is divided into the three main classes of pyridine functionalization reactions. Each part addresses common questions and provides actionable troubleshooting advice.

Section 1: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on pyridine is notoriously challenging due to the electron-deficient nature of the ring and the fact that the nitrogen lone pair can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring.[4][5]

Q1: Why is my electrophilic substitution on pyridine failing or giving extremely low yields?

A1: This is a common issue. The pyridine nitrogen acts as a Lewis base and reacts with the electrophile or the acid catalyst, creating a positively charged pyridinium species.[5] This dramatically deactivates the ring towards electrophilic attack. Harsh reaction conditions are often required, which can lead to substrate decomposition.

  • Troubleshooting:

    • Use Pyridine N-oxide: Converting the pyridine to its N-oxide derivative is a highly effective strategy. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring for electrophilic substitution, particularly at the C4 position.[6][7] The N-oxide can be easily removed later by reduction.

    • Harsh Conditions: If direct substitution is necessary, be prepared to use forcing conditions, such as fuming sulfuric acid for sulfonation or high temperatures for nitration.[4][8] However, be mindful of the stability of your starting material.

Q2: I am observing substitution at the C3 position, but I need it elsewhere. How can I change the regioselectivity?

A2: Electrophilic attack on pyridine inherently favors the C3 position. This is because the carbocation intermediates (Wheland intermediates) formed from attack at C2, C4, or the nitrogen atom itself would place a positive charge on the electronegative nitrogen, which is highly unfavorable.[8][9] The intermediate from C3 attack keeps the positive charge on the carbon atoms.[9]

SEAr_Intermediates

  • Troubleshooting:

    • Rethink Your Strategy: Directing electrophilic substitution to C2 or C4 is extremely difficult. It is often more practical to use a different synthetic approach, such as starting with a pre-functionalized pyridine or employing a transition-metal-catalyzed cross-coupling reaction.

    • Temporary Dearomatization: Advanced strategies involve the temporary dearomatization of the pyridine ring to enable regioselective functionalization at positions other than C3.[10]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are much more favorable on pyridine rings than on benzene, especially with a good leaving group at the C2 or C4 position.

Q1: My SNAr reaction is sluggish or not proceeding at all. What could be the problem?

A1: Several factors can hinder an SNAr reaction on a pyridine substrate.[11]

  • Poor Leaving Group: The efficiency of the leaving group is critical. The typical reactivity order for halides is F > Cl > Br > I.[11]

  • Insufficient Activation: While the pyridine ring is inherently electron-deficient, the presence of additional electron-withdrawing groups can significantly accelerate the reaction.[11]

  • Nucleophile Strength: A strong nucleophile is necessary, but an overly basic nucleophile might cause deprotonation or other side reactions.[11]

Troubleshooting Workflow:

SNAr_Troubleshooting

Q2: Why am I getting a mixture of C2 and C4 substituted products?

A2: Both C2 and C4 positions are electronically activated for nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][2][3] Attack at C3 does not allow for this stabilization.[1] The subtle difference in reactivity between C2 and C4 can be influenced by steric and electronic factors.

Position of AttackIntermediate StabilityKey Resonance Structure
C2 / C6 HighNegative charge on Nitrogen
C4 HighNegative charge on Nitrogen
C3 / C5 LowNo resonance onto Nitrogen
  • Troubleshooting:

    • Steric Hindrance: If your nucleophile is bulky, attack at the less hindered C4 position might be favored over the C2 position. Conversely, a bulky substituent already on the ring near the C2 position will direct attack to C4.

    • Blocking Groups: In some cases, a removable blocking group can be installed to temporarily occupy one of the reactive sites, forcing substitution at the desired position.

Section 3: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful tool for derivatizing pyridines, but regioselectivity can be a significant hurdle.[12][13]

Q1: My palladium-catalyzed C-H arylation is exclusively giving the C2 product. How can I target C3 or C4?

A1: The pyridine nitrogen is a strong coordinating atom for transition metals. This inherent coordinating ability often directs the catalyst to the proximal C2-H bond, leading to high C2 selectivity.[12][14] This is a common challenge in pyridine C-H functionalization.[15]

  • Troubleshooting & Strategies for Alternative Regioselectivity:

    • C3-Selective Reactions: Achieving C3 functionalization is challenging but possible. Some methods use specialized directing groups that position the catalyst over the C3-H bond.[16] Other advanced methods involve temporary dearomatization sequences.[10][17]

    • C4-Selective Reactions: C4-functionalization can sometimes be achieved by using bulky ligands on the metal catalyst that disfavor coordination at the more sterically hindered C2 position. Another effective strategy is to use a pyridine N-oxide substrate, which can alter the electronic and steric environment, often favoring C4 functionalization.[18][19]

Q2: I am having trouble with my Suzuki-Miyaura cross-coupling using a 2-pyridyl boronic acid. The reaction is low-yielding and I see a lot of protodeboronation.

A2: This is a well-known issue often referred to as the "2-pyridyl problem".[20][21] 2-Pyridyl boronic acids and their derivatives are often unstable and prone to decomposition and protodeboronation under standard coupling conditions.[20]

  • Troubleshooting:

    • Use a More Stable Boron Reagent: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline solids that are more robust than the corresponding boronic acids.[22] They slowly release the boronic acid under the reaction conditions, minimizing decomposition.

    • Alternative Coupling Partners: Consider using 2-pyridyl zinc reagents (Negishi coupling) or 2-pyridyl silanes (Hiyama coupling), which can be more stable and reactive in certain cases.

    • Phosphine Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often improve catalyst stability and activity for these challenging couplings.[23]

    • Copper Co-catalysis: The addition of copper salts, such as Cu(OAc)₂, has been shown to facilitate the transmetalation step in some challenging 2-pyridyl Suzuki couplings.[22]

Section 4: Radical Substitution (Minisci Reaction)

The Minisci reaction is an effective method for alkylating electron-deficient heterocycles like pyridine.[24] The reaction proceeds via the addition of a nucleophilic radical to the protonated pyridine ring.

Q1: My Minisci reaction is giving a mixture of C2 and C4 isomers. How can I improve the selectivity?

A1: The Minisci reaction typically favors addition at the C2 and C4 positions due to the greater stability of the resulting radical intermediate.[24][25] The ratio of these isomers can be difficult to control.[25]

  • Troubleshooting:

    • Steric Control: The regioselectivity can be influenced by the steric bulk of both the incoming radical and substituents already on the pyridine ring. A bulky radical or a bulky C2-substituent will favor C4-alkylation.

    • Use of Blocking Groups: A highly effective modern strategy is to use a removable blocking group on the pyridine nitrogen. For example, a maleate-derived blocking group can be installed, which sterically shields the C2 and C6 positions, directing the radical attack exclusively to the C4 position.[26][27] This method is operationally simple and provides excellent regioselectivity.[27]

Experimental Protocol: C4-Selective Minisci Alkylation using a Maleate Blocking Group [27]

  • Installation of Blocking Group: React the starting pyridine with a suitable maleate-derived reagent to form the corresponding pyridinium salt.

  • Minisci Reaction: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1 equiv.), the carboxylic acid radical precursor (2 equiv.), ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv.), and a catalytic amount of silver nitrate (AgNO₃, 20 mol%).

  • Reaction: Stir the mixture vigorously at 50°C for 2 hours. Monitor the reaction by LCMS or NMR.

  • Workup and Removal: Upon completion, perform a standard aqueous workup. The blocking group can then be removed under mild conditions to yield the C4-alkylated pyridine.

References

Technical Support Center: A Guide to Overcoming Low Yields in Nucleophilic Aromatic Substitution of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and powerful transformation in the synthesis of pharmaceuticals and agrochemicals. The exceptional reactivity of the C-F bond in electron-deficient systems allows for the introduction of a wide array of functionalities under relatively mild conditions.[1][2] This reactivity stems from the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the pyridine ring for nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion, known as a Meisenheimer intermediate, rather than the cleavage of the strong C-F bond.[1][3] Consequently, 2-fluoropyridine reacts significantly faster than its chloro- or bromo- analogs.[1][2][4]

Despite its utility, researchers often encounter challenges, primarily in the form of low reaction yields. This guide provides a structured, in-depth troubleshooting framework designed to diagnose and resolve common issues encountered during the SNAr of fluoropyridines.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems and their potential causes, followed by actionable solutions grounded in chemical principles.

Q1: My reaction shows low or no conversion of the starting fluoropyridine. What should I investigate first?

Low conversion is the most frequent issue and can stem from several factors related to reactivity, reaction setup, and catalyst/reagent choice.

Potential Cause A: Insufficient Nucleophilicity or Base Strength

  • The "Why": For neutral nucleophiles like alcohols or amines, a base is required to generate the more potent anionic nucleophile (e.g., alkoxide or amide). If the base is not strong enough to deprotonate the nucleophile effectively (i.e., the pKa of the base's conjugate acid is not sufficiently higher than the pKa of the nucleophile), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Assess pKa Values: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your chosen base. A strong base like potassium tert-butoxide (KOtBu) is often more effective for less acidic nucleophiles than weaker bases like potassium carbonate (K₂CO₃).

    • Consider a Stronger Base: If using a weak base like K₂CO₃ with an alcohol, consider switching to NaH, K₃PO₄, or KOtBu. For N-heterocycles, K₂CO₃ or Cs₂CO₃ are often sufficient.[1][2]

    • Use Pre-formed Salts: When possible, using the pre-formed sodium or potassium salt of your nucleophile can circumvent issues with base strength and solubility.

Potential Cause B: Inappropriate Solvent Choice

  • The "Why": The solvent plays a critical role in stabilizing intermediates and solvating ions. Polar aprotic solvents like DMSO, DMF, and NMP are generally optimal for SNAr reactions.[5][6] They effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[7] In contrast, polar protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[8]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to anhydrous DMSO, DMF, or NMP.[5]

    • Ensure Anhydrous Conditions: The presence of water can quench strong bases and protonate the active nucleophile. Always use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar), especially when using moisture-sensitive reagents like NaH or KOtBu.[1]

Potential Cause C: Insufficient Thermal Energy

  • The "Why": While fluoropyridines are highly reactive, the formation of the Meisenheimer complex still has an activation energy barrier that must be overcome. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Increase the Temperature: Most SNAr reactions on fluoropyridines are run between 80 °C and 150 °C.[1][2][9] If your reaction is sluggish at a lower temperature, incrementally increase the heat.

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction's progress to determine the optimal temperature and time, avoiding potential decomposition at excessively high temperatures.

Q2: The reaction is messy, and I'm getting significant side products. How can I improve selectivity?

Side product formation often indicates that reaction conditions are either too harsh or that competing reaction pathways are available.

Potential Cause A: Decomposition of Starting Material or Product

  • The "Why": Complex molecules may contain functional groups that are sensitive to the strong bases and high temperatures often used in SNAr reactions. For example, esters can be hydrolyzed, and some functional groups may be eliminated under strongly basic conditions.[2]

  • Troubleshooting Steps:

    • Use a Milder Base: If decomposition is suspected, switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective yet less harsh alternatives to alkoxides.[1]

    • Lower the Reaction Temperature: Often, a longer reaction time at a lower temperature can provide the desired product while minimizing decomposition pathways.

    • Protect Sensitive Groups: If a specific functional group is problematic, consider a protection strategy prior to the SNAr reaction.

Potential Cause B: Competing Regioselectivity

  • The "Why": Nucleophilic attack on the pyridine ring is highly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][10][11] Attack at the 3-position lacks this stabilization and is significantly less favorable.[12] However, if your substrate has multiple leaving groups (e.g., 2,4-difluoropyridine), you may see substitution at both positions.

  • Troubleshooting Steps:

    • Control Stoichiometry: To achieve mono-substitution on a substrate with multiple reactive sites, carefully control the stoichiometry of the nucleophile (e.g., use 1.0-1.2 equivalents).

    • Leverage Steric Hindrance: If one position is more sterically hindered, a bulky nucleophile may selectively react at the less hindered site.

Part 2: Frequently Asked Questions (FAQs)

Q3: Why is 2-fluoropyridine a better substrate for SNAr than 2-chloropyridine?

This is a classic question that highlights a key principle of SNAr reactions. While the C-F bond is significantly stronger than the C-Cl bond, the reaction rate is not determined by the breaking of the carbon-halogen bond. The rate-determining step is the initial nucleophilic attack on the aromatic ring.[3] Fluorine's intense electron-withdrawing inductive effect makes the carbon atom it's attached to more electrophilic and thus more susceptible to attack. This effect lowers the activation energy for the formation of the Meisenheimer intermediate, leading to a much faster reaction rate—up to 320 times faster for 2-fluoropyridine compared to 2-chloropyridine with sodium ethoxide.[1][4]

Q4: How do substituents on the pyridine ring affect the reaction rate?

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) placed ortho or para to the fluorine atom will increase the reaction rate. They further decrease the electron density of the ring, making it more electrophilic, and help stabilize the negative charge of the Meisenheimer intermediate.[3]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) will decrease the reaction rate by increasing the electron density of the ring, making it less receptive to nucleophilic attack.[5]

Q5: What are the best practices for setting up an SNAr reaction?

  • Inert Atmosphere: Always run reactions, especially those with strong bases like KOtBu or NaH, under an inert atmosphere of nitrogen or argon to prevent quenching by moisture.[1]

  • Anhydrous Solvents: Use freshly dried, anhydrous solvents to maximize the reactivity of the nucleophile and base.

  • Order of Addition: When using a base to generate the nucleophile in situ, it is often best to first stir the neutral nucleophile and base in the solvent before adding the fluoropyridine substrate.

  • Monitoring: Do not rely on standard reaction times. Monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion and avoid subsequent product degradation.

Part 3: Data, Protocols, and Visualizations

Data Presentation: Optimized Reaction Conditions

The following tables summarize generally successful conditions for the SNAr of 2-fluoropyridine with various nucleophile classes. These serve as excellent starting points for optimization.

Table 1: Conditions for Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile Class Example Nucleophile Base Solvent Temperature (°C)
Alkoxide tert-Butanol KOtBu Dioxane 100
Phenoxide Phenol K₂CO₃ DMSO 130

| Thiolate | Thiophenol | K₂CO₃ | DMSO | 130 |

Table 2: Conditions for Nitrogen- and Carbon-Based Nucleophiles [1]

Nucleophile Class Example Nucleophile Base Solvent Temperature (°C)
1° or 2° Amine Morpholine K₃PO₄ tAmyl-OH 110
Amide Benzamide K₂CO₃ DMSO 130
N-Heterocycle Indole K₂CO₃ DMSO 130

| Cyanide | KCN | - | DMSO | 130 |

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinopyridine [1]

This protocol details a standard procedure for reacting 2-fluoropyridine with a secondary amine, a very common and reliable transformation.

  • Materials:

    • 2-Fluoropyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Phosphate (K₃PO₄, 1.5 eq)

    • Anhydrous tert-Amyl alcohol (to 0.2 M)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₃PO₄ (1.5 eq).

    • Seal the flask and place it under a nitrogen atmosphere.

    • Add anhydrous tert-amyl alcohol via syringe to achieve a final concentration of ~0.2 M.

    • Add morpholine (1.2 eq) followed by 2-fluoropyridine (1.0 eq) via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the 2-fluoropyridine is consumed (typically 3-6 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[1][13]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in SNAr q1 Is conversion of starting material low? start->q1 cause_reactivity Cause: Low Reactivity q1->cause_reactivity Yes cause_side_products Cause: Side Products / Decomposition q1->cause_side_products No (SM consumed) sol_temp Action: Increase Temperature (80-150 °C) cause_reactivity->sol_temp sol_solvent Action: Switch to Polar Aprotic Solvent (Anhydrous DMSO, DMF) cause_reactivity->sol_solvent sol_base Action: Use Stronger Base (Check pKa, e.g., KOtBu) cause_reactivity->sol_base sol_milder_base Action: Use Milder Base (K₃PO₄, Cs₂CO₃) cause_side_products->sol_milder_base sol_lower_temp Action: Lower Temperature, Increase Time cause_side_products->sol_lower_temp sol_protect Action: Protect Sensitive Functional Groups cause_side_products->sol_protect

References

Technical Support Center: Managing Hazardous Reagents in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing hazardous reagents in fluorination chemistry. The unique properties that make fluorine-containing molecules invaluable in pharmaceuticals and materials science also stem from the high reactivity and specific hazards of the reagents used to introduce them.[1][2] This guide is designed in a question-and-answer format to provide direct, actionable advice for the challenges you may encounter.

Section 1: Deoxyfluorination Agents (DAST, Deoxo-Fluor®, etc.)

Deoxyfluorination, the conversion of alcohols and carbonyls to their fluorinated counterparts, often employs reagents with significant thermal instability.

FAQ 1.1: What is the thermal runaway risk with DAST, and what are the safer alternatives?

Answer: Diethylaminosulfur trifluoride (DAST) is a widely used deoxyfluorinating agent, but its use is limited by a tendency for exothermic and potentially explosive decomposition at elevated temperatures.[3] Several incidents have been reported, making its use on a large scale a significant safety concern. The decomposition temperature for DAST has been reported as low as 50-60 °C, with a high energy release.[4]

The primary risk is thermal runaway . If a reaction is heated, or if the exothermic reaction itself raises the internal temperature, DAST can begin to decompose. This decomposition is also exothermic, creating a positive feedback loop that can lead to a rapid increase in temperature and pressure, potentially rupturing the reaction vessel.[4]

Safer Alternatives:

Due to these risks, several alternatives with enhanced thermal stability have been developed:

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered safer than DAST, Deoxo-Fluor® has a higher decomposition temperature (around 140 °C by some measures) and decomposes more slowly with less heat evolution.[5][6][7] This stability is attributed to the coordination of the ether oxygen atoms to the electron-deficient sulfur center.[7]

  • XtalFluor-E® and XtalFluor-M®: These are crystalline aminodifluorosulfinium tetrafluoroborate salts that are significantly more thermally stable than DAST or Deoxo-Fluor®.[4] They are solid reagents, which simplifies handling, and they do not generate corrosive HF during use, allowing for reactions in standard borosilicate glassware.[4]

  • PyFluor® (2-Pyridinesulfonyl Fluoride): This is a low-melting crystalline solid with superior thermal and chemical stability, capable of being stored at room temperature for over a month with no detectable decomposition.[3] It is also noted for producing minimal elimination byproducts.[3]

Data Summary 1.1: Comparison of Deoxyfluorinating Agent Stability
ReagentFormDecomposition OnsetExothermic Heat (ΔH)Key Safety Considerations
DAST LiquidAs low as 50-60 °C[4]High (~1700 J/g)[6]High risk of explosive decomposition; handle below 50 °C.
Deoxo-Fluor® Liquid~100-140 °C[4][6][7]Moderate (~1100 J/g)[6]More stable than DAST, but still requires caution at elevated temperatures.
XtalFluor-M® Solid~242 °C[6]Low (~388 J/g)[6]High thermal stability; does not generate HF.
PyFluor® SolidThermally stableN/AExcellent thermal and chemical stability; tolerates air and moisture.[3]
Troubleshooting 1.2: My deoxyfluorination reaction is producing significant elimination byproducts. How can I minimize this?

Answer: The formation of alkenes (elimination byproducts) is a common side reaction in deoxyfluorination, often competing with the desired nucleophilic substitution. This typically occurs via an E2 or E1-like mechanism, which is favored by certain substrate structures and reaction conditions.

Potential Causes & Solutions:

  • Reagent Choice: Reagents like DAST are known to promote elimination.[3]

    • Solution: Switching to a more selective reagent can be highly effective. PyFluor® and XtalFluor® reagents are specifically designed to provide less elimination compared to DAST and Deoxo-Fluor®.[3][6]

  • Substrate Structure: Secondary and tertiary alcohols, particularly those that can form stable carbocations or have accessible beta-protons, are more prone to elimination.

    • Solution: While you cannot change the substrate, you can often modify the reaction conditions to favor substitution. Using a less-hindered base or a non-polar solvent can sometimes disfavor the E2 pathway.

  • Temperature: Higher reaction temperatures can favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction carefully by TLC or LC-MS to avoid prolonged reaction times or unnecessary heating.

  • Solvent: The solvent can influence the reaction pathway.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. A less polar solvent may reduce the stability of any carbocation-like intermediates, thereby disfavoring E1-type elimination.

Section 2: Electrophilic "F+" Agents (Selectfluor®, NFSI)

Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe class of electrophilic fluorinating agents.[8] However, they are not without hazards.

FAQ 2.1: Are "tame" electrophilic agents like Selectfluor® completely safe? What are the hidden hazards?

Answer: While Selectfluor® (F-TEDA-BF₄) is a stable, crystalline solid that is far safer to handle than elemental fluorine, it is still a powerful oxidizing agent with specific incompatibilities.[9][10] It is a mistake to treat it as a benign reagent.

Key Hazards & Incompatibilities:

  • Solvent Reactivity: Selectfluor® can react exothermically and sometimes explosively with certain common laboratory solvents. It is known to react rapidly with DMF, DMSO, and pyridine.[11][12]

    • Causality: These solvents are readily oxidizable. The reaction with Selectfluor® can lead to a rapid release of energy and gas, causing a dangerous pressure buildup.

    • Best Practice: Always verify solvent compatibility before setting up a reaction. Acetonitrile is a commonly used and generally safe solvent.[11] For certain substrates, aqueous systems have also been used effectively.[11]

  • Oxidative Side Reactions: Beyond its role as a fluorine source, Selectfluor® can act as an oxidant for other functional groups in your molecule or for additives in the reaction mixture.[13] This can lead to unexpected byproducts and reduced yields.

Troubleshooting 2.2: My electrophilic fluorination with NFSI is not going to completion. What factors could be inhibiting the reaction?

Answer: Low conversion in a reaction with N-Fluorobenzenesulfonimide (NFSI) or other N-F reagents can often be traced back to issues with substrate activation, reagent stability, or competing side reactions.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: Electrophilic fluorination requires a nucleophilic carbon center (e.g., an enolate, enol ether, or electron-rich aromatic ring).

    • Solution: If you are deprotonating a substrate to form an enolate, the choice and amount of base are critical. Incomplete deprotonation will result in unreacted starting material. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaHMDS, KHMDS) under strictly anhydrous conditions. One user reported poor results when using less than the literature-suggested amount of base and NFSI.[14]

  • Reagent Purity/Activity: NFSI is a stable solid, but like any reagent, it can degrade if stored improperly. Moisture can also inhibit reactions that rely on anhydrous conditions.

    • Solution: Use a fresh bottle of NFSI or one that has been stored in a desiccator. Ensure all solvents and other reagents are rigorously dried, as moisture can quench the enolate or react with the fluorinating agent.

  • Reaction Temperature: While many fluorinations are run at low temperatures (e.g., -78 °C) to control selectivity, this can also slow the reaction rate to a crawl if the substrate is not sufficiently reactive.

    • Solution: Try allowing the reaction to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) after the initial addition. Monitor the progress carefully by TLC or LC-MS to find the optimal temperature that promotes conversion without significant byproduct formation.

  • Base-Reagent Interaction: Using a large excess of a strong base can sometimes lead to side reactions with the fluorinating agent itself.[14]

    • Solution: Aim for stoichiometric deprotonation. Add the base slowly to the substrate, allow sufficient time for deprotonation, and then add the NFSI. This avoids having a large excess of base present when the electrophile is introduced.

Section 3: Hydrogen Fluoride (HF) and its Reagents

Hydrogen fluoride, whether as an anhydrous gas or an aqueous solution (hydrofluoric acid), is one of the most hazardous materials used in a laboratory. Its dangers are unique and require specialized safety protocols.

FAQ 3.1: What makes HF so dangerous, and what are the immediate first-aid procedures for an exposure?

Answer: The extreme danger of HF is due to the fluoride ion (F⁻). Unlike strong acids that cause immediate, localized burns by H⁺ ions, HF is a relatively weak acid that penetrates deep into tissues before dissociating.[15] The dissociated F⁻ ion then causes severe, delayed health effects.

Mechanism of Toxicity:

  • Deep Tissue Penetration: HF passes through the skin without causing immediate, severe pain.

  • Fluoride Ion Sequestration: Once in the body, the fluoride ion binds avidly to calcium (Ca²⁺) and magnesium (Mg²⁺) ions, forming insoluble salts.[15]

  • Systemic Effects: This sequestration of essential minerals from blood and tissue leads to severe local tissue destruction and, more dangerously, systemic poisoning. This can cause life-threatening cardiac arrhythmias and death.[15][16] Hypocalcemia should be considered a risk in all significant inhalation or skin exposures.[16]

IMMEDIATE First-Aid Protocol for HF Skin Exposure:

This is an extreme medical emergency. Call for emergency services immediately.

  • Remove: Immediately remove all contaminated clothing. Do not allow it to contact other parts of your body or other people.[15]

  • Wash: Flush the affected area with copious amounts of cool, running water for at least 5 minutes.[15][17]

  • Neutralize with Calcium Gluconate: This is the most critical step. After washing, immediately apply a liberal amount of 2.5% calcium gluconate gel to the affected area.[15][17] Wear fresh, uncontaminated gloves during application. The calcium in the gel binds with the fluoride ions, preventing them from causing further damage. Continue to massage the gel into the skin until emergency medical help arrives.[17]

  • Seek Medical Attention: Every HF exposure, no matter how small or seemingly painless, requires immediate evaluation by a medical professional trained in treating HF burns.[15]

Workflow 3.1: HF Exposure Emergency Response

HF_Exposure_Workflow start HF Exposure Occurs call_help SHOUT FOR HELP Call Emergency Services (911) start->call_help remove_clothing Immediately Remove Contaminated Clothing start->remove_clothing wash Flush with Copious Water (min. 5 minutes) remove_clothing->wash apply_gel Apply 2.5% Calcium Gluconate Gel Liberally wash->apply_gel transport Transport to Hospital for Medical Evaluation apply_gel->transport Continue applying gel during transport end Medical Treatment transport->end

Caption: Immediate steps for responding to an HF skin exposure.

Section 4: Gaseous Fluorinating Agents (F₂, SF₄)

Using highly reactive and toxic gases like elemental fluorine (F₂) requires specialized equipment and rigorous safety protocols.

FAQ 4.1: What are the essential engineering controls for working with elemental fluorine (F₂)?

Answer: Elemental fluorine is the most powerful oxidizing agent known and reacts violently with a vast number of materials, including water, organic compounds, and many metals at elevated temperatures.[17] Handling it safely is paramount and relies on robust engineering controls.

  • Dedicated Fume Hood or Gas Cabinet: All work must be performed in a properly functioning, high-performance chemical fume hood or a ventilated gas cabinet.[1][15][17] The system must be designed to handle highly corrosive and toxic gases.

  • Material Compatibility: The choice of materials for the reaction apparatus is critical.

    • Metals: Metals like Monel, nickel, and stainless steel form a passive, non-reactive metal fluoride layer on their surface, which protects the bulk material from further attack.[18] This passivation layer is crucial for safety.

    • Polymers: Teflon (PTFE) is a preferred material for gaskets and tubing due to its high resistance to fluorine.[17]

    • Glass: Avoid glass. HF, which is often present as an impurity or byproduct, reacts with the silica in glass.[15]

  • Apparatus Passivation: Before introducing fluorine, the entire apparatus must be "passivated." This involves carefully introducing a low concentration of fluorine gas (often diluted with nitrogen) into the dry system.[18] This process creates the protective metal fluoride layer mentioned above. A passivated apparatus must be protected from moisture and mechanical shock, which can damage the protective layer.[18]

  • Scrubbing System: The exhaust from the reaction and the ventilation system must be directed through a scrubber to neutralize any unreacted fluorine and acidic byproducts (like HF). Caustic (NaOH/KOH) scrubbers or soda lime traps are commonly used.

  • Remote Operation & Double Valving: For high-pressure sources, valves should be operated remotely, and a double-valving system should be used to safely reduce pressure from the cylinder to the reaction.[17]

Protocol 4.1: General Steps for Quenching a Reaction Mixture

Quenching reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]

  • Preparation:

    • Ensure the primary reaction is complete by monitoring with a suitable technique (TLC, LC-MS, etc.).

    • Prepare a separate quenching flask with a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium bisulfite for electrophilic agents; a slow addition of methanol or isopropanol for some nucleophilic agents). The choice of quencher is reagent-specific.

    • Ensure the quenching flask is large enough to accommodate the reaction volume plus the quenching solution and is equipped with a stirrer.

  • Cooling:

    • Cool both the reaction mixture and the quenching flask to 0 °C in an ice-water bath. This is critical to control the exotherm.[1]

  • Slow Addition:

    • Using a dropping funnel or a syringe pump, add the reaction mixture slowly and dropwise to the quenching solution with vigorous stirring. Never add the quenching solution to the reaction mixture , as this can create a localized concentration of reactive species and lead to an uncontrolled exotherm.

  • Monitoring:

    • Monitor the temperature of the quenching flask throughout the addition. If the temperature rises significantly, pause the addition and allow the mixture to cool.

    • Observe for gas evolution and ensure the ventilation is adequate.[1]

  • Completion & Workup:

    • After the addition is complete, allow the mixture to stir at 0 °C for a period (e.g., 30 minutes) to ensure the quench is complete.

    • The mixture can then be allowed to warm to room temperature before proceeding with the standard aqueous workup (e.g., extraction, washing).

References

Technical Support Center: Scale-Up Synthesis of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-2-fluoropyridine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable fluorinated building block. The unique combination of a difluoromethyl group and a fluorine atom on the pyridine ring introduces specific challenges in synthesis, particularly concerning reagent handling, reaction control, and purification.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs), grounded in established chemical principles and process safety considerations. Our goal is to empower you to anticipate and resolve issues, ensuring a robust and scalable synthetic route.

Proposed Scalable Synthetic Pathway

A common and logical approach to constructing this compound on a larger scale involves a multi-step sequence. The following pathway is presented as a framework for our discussion, focusing on two critical transformations that often present challenges during scale-up.

G 2-Chloro-3-formylpyridine 2-Chloro-3-formylpyridine 2-Fluoro-3-formylpyridine 2-Fluoro-3-formylpyridine 2-Chloro-3-formylpyridine->2-Fluoro-3-formylpyridine 2-Fluoro-3-formylpyridine_2 2-Fluoro-3-formylpyridine Target This compound 2-Fluoro-3-formylpyridine_2->Target

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting the Halogen Exchange (Halex) Reaction

The conversion of a 2-chloropyridine to a 2-fluoropyridine via nucleophilic aromatic substitution (SNAr) is a cornerstone of fluorinated heterocycle synthesis. While effective, scaling this reaction introduces challenges related to reagent preparation, reaction kinetics, and product isolation.

Frequently Asked Questions (FAQs)

Question 1: My Halex reaction shows poor conversion (<80%) even after prolonged heating. What are the likely causes?

Answer: Incomplete conversion is a common scale-up issue, often stemming from three primary factors:

  • Water Content: The fluoride anion is strongly hydrated, which significantly reduces its nucleophilicity. Trace amounts of water in the solvent (DMSO, sulfolane) or on the surface of the potassium fluoride (KF) will stall the reaction. On a large scale, ensuring anhydrous conditions is critical.

    • Solution:

      • Azeotropic Drying: Before adding the fluoride source, distill off 5-10% of the solvent (e.g., DMSO) under reduced pressure to remove water azeotropically.[1]

      • Spray-Dried KF: Use high-purity, spray-dried KF, which has a much higher surface area and lower water content than standard granular KF.

      • Phase-Transfer Catalyst (PTC): The addition of a PTC like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can enhance the solubility and reactivity of the fluoride salt, although this adds to cost and purification complexity.

  • Fluoride Source Reactivity: Potassium fluoride is often preferred for its cost-effectiveness, but cesium fluoride (CsF) is significantly more reactive due to its greater solubility and the "freer" nature of the fluoride anion.[2][3]

    • Solution: If conversion with KF is problematic, performing small-scale trials with CsF is recommended. While more expensive, the higher reactivity may allow for lower reaction temperatures and shorter reaction times, potentially offsetting the cost by improving throughput and reducing decomposition.[3]

  • Reaction Temperature: The SNAr reaction has a significant activation energy. An insufficient temperature will result in a sluggish reaction.

    • Solution: Ensure the internal reaction temperature reaches the target (typically 120-190°C, solvent-dependent), not just the jacket temperature. Use a calibrated temperature probe.

G Start Low Conversion in Halex Rxn Q1 Is the system anhydrous? Start->Q1 Action1 Azeotropically dry solvent. Use spray-dried KF. Q1->Action1 No Q2 Is KF reactivity sufficient? Q1->Q2 Yes Action1->Q2 Action2 Trial with CsF or add Phase-Transfer Catalyst. Q2->Action2 No Q3 Is temperature adequate? Q2->Q3 Yes Action2->Q3 Action3 Verify internal temp. Increase if stable. Q3->Action3 No End Conversion Improved Q3->End Yes Action3->End

Caption: Troubleshooting logic for low Halex reaction conversion.

Question 2: I'm observing significant product decomposition and dark coloration of the reaction mixture. How can I mitigate this?

Answer: This indicates side reactions are occurring, which is common in polar aprotic solvents at high temperatures. The product itself may also be thermally sensitive.

  • Causality: At elevated temperatures, solvents like DMSO can decompose, and pyridine rings can undergo undesired side reactions. The longer the product resides in the hot reaction mixture, the greater the extent of decomposition.

  • Solution: The most effective industrial strategy is to remove the product from the reaction mixture as it is formed.[1] Since the fluorinated product is typically more volatile than the chlorinated starting material and the solvent, this can be achieved via distillation.

    • Protocol: Set up the reactor for distillation under a slight vacuum or nitrogen stream. As the reaction proceeds, the lower-boiling 2-fluoro-3-formylpyridine will distill out and can be collected, driving the equilibrium forward and protecting the product from thermal stress. This method has been successfully used to prepare similar compounds in high yields.[1]

Question 3: How can I efficiently isolate my product from a high-boiling solvent like sulfolane on a multi-kilogram scale?

Answer: Standard distillation can be difficult and energy-intensive.

  • Solution 1: Extractive Workup: Cool the reaction mixture and dilute it with a large volume of water. The inorganic salts will dissolve in the aqueous phase, and the organic product can be extracted with a suitable solvent like methyl tert-butyl ether (MTBE) or toluene. This is the most common lab-scale method but generates significant aqueous waste on a large scale.

  • Solution 2: Steam Distillation: This is a highly effective technique for isolating volatile, water-immiscible compounds from non-volatile materials. Injecting steam directly into the reaction pot (after cooling) will cause the product to co-distill with water at a temperature below 100°C, avoiding high-temperature vacuum distillation.

Parameter Condition A (Standard) Condition B (Optimized for Scale-Up) Reference
Fluoride Source Granular KF (1.5-2.0 equiv)Spray-Dried KF (1.2-1.5 equiv) or CsF (1.1-1.2 equiv)[1][2]
Solvent Anhydrous DMSOSulfolane (higher thermal stability)[2]
Water Removal Use of anhydrous solventAzeotropic distillation of solvent prior to reaction[1]
Temperature 150-180 °C120-190 °C (depends on solvent/reagent)[1][2]
Product Isolation Quench, extract, and distillContinuous distillation from the reaction mixture[1]

Part 2: Troubleshooting the Deoxofluorination of the Aldehyde

Converting the 3-formyl group to a 3-(difluoromethyl) group is a critical and often hazardous step. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®) are effective but require careful handling due to their thermal instability and reactivity with water.

Frequently Asked Questions (FAQs)

Question 1: The deoxofluorination reaction is extremely exothermic and difficult to control. How can I manage the thermal risk during scale-up?

Answer: This is the most critical safety concern for this step. An uncontrolled exotherm can lead to rapid pressure buildup and reactor failure.

  • Causality: The reaction of the sulfur trifluoride reagent with the oxygen atom of the aldehyde is highly enthalpic. The rate of heat generation can easily exceed the rate of heat removal by the reactor's cooling system.

  • Solutions:

    • Slow, Subsurface Addition: The fluorinating agent should be added slowly below the surface of the reaction mixture. This ensures immediate mixing and prevents the accumulation of unreacted reagent on the surface, which could later react all at once.

    • Reverse Addition: In some cases, adding the aldehyde solution to the fluorinating agent can provide better control.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this reduces throughput.

    • Continuous Flow Chemistry: For large-scale production, moving to a continuous flow reactor is the state-of-the-art solution. Reagents are mixed in a small, temperature-controlled zone, and the reaction occurs in seconds to minutes. This eliminates the accumulation of large quantities of energetic material and provides superior temperature control, making the process inherently safer.

G Start Exotherm Control Needed Q1 Is batch size >1 kg? Start->Q1 Action1 Implement slow, subsurface addition. Ensure emergency cooling is available. Q1->Action1 No Action2 Strongly consider process redesign for Continuous Flow Chemistry. Q1->Action2 Yes Q2 Is exotherm still too rapid? Action1->Q2 End Process Under Control Action2->End Action3 Increase dilution. Lower starting temperature. Q2->Action3 Yes Q2->End No Action3->End

Caption: Decision tree for managing fluorination exotherms.

Question 2: My yield is low, and I'm isolating a complex mixture of byproducts. What is going wrong?

Answer: Low yield and byproduct formation often point to reagent quality, stoichiometry, or temperature deviations.

  • Causality:

    • Reagent Decomposition: DAST and similar reagents can decompose upon storage, especially if exposed to moisture, leading to lower reactivity and the formation of byproducts.

    • Over-reaction/Side Reactions: If the temperature is too high, or if the stoichiometry is incorrect, side reactions can occur. For example, the difluoromethyl group can be susceptible to further reactions under harsh conditions.

    • Alternative Pathways: The difluoromethyl 2-pyridyl sulfone reagent provides an alternative pathway for gem-difluoroolefination, which upon reduction could yield the difluoromethyl group, potentially with a different side product profile.[4]

  • Solutions:

    • Use Fresh Reagent: Always use a fresh bottle of the fluorinating agent or one that has been properly stored.

    • Precise Stoichiometry: Carefully control the stoichiometry. Use of a slight excess (1.1-1.3 equivalents) of the fluorinating agent is typical.

    • Strict Temperature Control: Maintain the recommended reaction temperature. A deviation of even 5-10°C can dramatically change the product/byproduct ratio.

Reagent Pros Cons Key Safety Note
DAST Effective, widely usedThermally unstable (can detonate above ~90°C), generates HFMust be handled with extreme care; never distill.
Deoxo-Fluor® More thermally stable than DASTMore expensive, generates HFSafer alternative to DAST for scale-up.
XtalFluor®/Fluolead™ Solid reagents, easier to handleHigh cost, may require specific activatorsCan offer significant handling advantages on scale.

Question 3: The aqueous quench of the reaction is violent and releases fumes. How should this be handled?

Answer: This is expected and must be planned for. The unreacted fluorinating agent reacts violently with water to produce hydrogen fluoride (HF), a highly corrosive and toxic gas.

  • Solution: The quench must be performed under controlled conditions.

    • Reverse Quench: Slowly add the reaction mixture to a cooled, stirred solution of aqueous sodium bicarbonate or another suitable base. Never add water directly to the reaction mixture.

    • Adequate Ventilation: The quench must be performed in a well-ventilated fume hood or a reactor connected to a scrubber system designed to neutralize acidic gases like HF.

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and face shields. Calcium gluconate gel should be readily available as a first aid measure for HF exposure.

Detailed Experimental Protocols (Illustrative)

Protocol 1: Scale-Up Halogen Exchange
  • Charge a 50 L glass-lined reactor with sulfolane (20 L) and 2-chloro-3-formylpyridine (2.0 kg, 14.1 mol).

  • Heat the mixture to 80°C under vacuum (50 mmHg) and distill off ~1 L of solvent to ensure anhydrous conditions.

  • Release the vacuum with nitrogen and add spray-dried potassium fluoride (1.23 kg, 21.2 mol).

  • Set up the reactor for distillation with a cooled receiver and begin heating the mixture to an internal temperature of 185-190°C.

  • Collect the distillate, which is the product, 2-fluoro-3-formylpyridine. The reaction is complete when distillation ceases.

  • The collected product can be purified further by fractional distillation if necessary.

Protocol 2: Scale-Up Deoxofluorination
  • Charge a 50 L reactor equipped with a cooling system with a solution of 2-fluoro-3-formylpyridine (1.5 kg, 12.0 mol) in anhydrous dichloromethane (15 L).

  • Cool the solution to -10°C.

  • In a separate vessel, prepare a solution of Deoxo-Fluor® (2.9 kg, 13.2 mol) in anhydrous dichloromethane (10 L).

  • Using a peristaltic pump, add the Deoxo-Fluor® solution to the reactor subsurface over 4-6 hours, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Slowly transfer the reaction mixture via a cannula to a separate 100 L reactor containing a vigorously stirred, cooled (0°C) solution of saturated aqueous sodium bicarbonate (40 L).

  • Once the quench is complete and gas evolution has ceased, separate the organic layer.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

References

Validation & Comparative

A Senior Scientist's Guide to the NMR Data Analysis of 3-(difluoromethyl)-2-fluoropyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely adopted strategy to modulate physicochemical and biological properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[2] Among the myriad of fluorinated scaffolds, pyridines are of particular interest due to their prevalence in pharmaceuticals and agrochemicals.[1][3] 3-(difluoromethyl)-2-fluoropyridine is a prime example of a molecule where a detailed structural understanding is paramount for predicting its behavior and function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure elucidation of such complex organofluorine compounds.[4][5][6] Its ability to probe the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei provides unparalleled insight into molecular connectivity and conformation. This guide offers a comprehensive, in-depth analysis of the NMR data of this compound, explains the causality behind spectral features, and objectively compares the utility of NMR with other common analytical techniques.

Part 1: Decoding the NMR Signature of this compound

The structural complexity of this compound arises from the presence of two distinct fluorine environments: an aromatic fluoride at the C2 position and a difluoromethyl (CHF₂) group at the C3 position. This arrangement creates a rich network of spin-spin couplings (J-couplings) that are key to its structural confirmation.

¹⁹F NMR Analysis: The Primary Window into Fluorine Environments

¹⁹F NMR is exceptionally informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that minimizes signal overlap.[2][5][6][7]

  • Expected Chemical Shifts (δ):

    • Ar-F (C2): Aromatic fluorines typically resonate in a specific region of the ¹⁹F spectrum. For a fluoropyridine, the signal for the C2-F is expected to appear in the aromatic fluorine range.[2]

    • CHF₂: The difluoromethyl group's fluorine signal is anticipated at a different chemical shift, typically upfield from many aromatic fluorines.[8] Based on similar structures, the CHF₂ group's resonance can be predicted.[8][9]

  • Key Coupling Constants (J):

    • ⁴J(F-F) Coupling: A through-space or through-bond coupling is expected between the C2-F and the CHF₂ fluorines. This four-bond coupling (⁴JFF) is crucial for confirming the relative positions of the fluorine-containing groups.

    • ²J(H-F) Coupling: The proton of the CHF₂ group will couple to the two geminal fluorine atoms, resulting in a large coupling constant (typically ~50-60 Hz).[8][9] This will split the ¹⁹F signal of the CHF₂ group into a doublet.

    • Multiplicity: The signal for the C2-F will likely appear as a triplet due to coupling with the two fluorines of the CHF₂ group (⁴JFF). The signal for the CHF₂ fluorines will be a doublet due to the geminal proton (²JHF), which may be further split by the C2-F (⁴JFF) and potentially by the H4 proton (⁴JHF), leading to a more complex multiplet.

¹H NMR Analysis: Probing the Proton Environment
  • CHF₂ Group: The most distinct feature in the ¹H NMR spectrum is the signal for the proton of the difluoromethyl group. It is expected to appear as a triplet due to the large two-bond coupling (²JHF) to the two equivalent fluorine atoms.[8][9] This triplet is a hallmark of the CHF₂ moiety.

  • Aromatic Protons: The three protons on the pyridine ring (H4, H5, and H6) will exhibit chemical shifts and multiplicities dictated by their positions relative to the nitrogen atom and the fluorine substituents. Standard pyridine coupling patterns (ortho, meta, para) will be observed, further complicated by smaller long-range couplings to the fluorine atoms (³JHF, ⁴JHF, ⁵JHF).

¹³C NMR Analysis: The Carbon Skeleton and C-F Couplings

The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The direct attachment of fluorine atoms results in large one-bond ¹JCF couplings, which splits the signals for C2 and the CHF₂ carbon into a doublet and a triplet, respectively. Longer-range nJCF couplings will also be observed for other carbons in the pyridine ring, providing additional structural confirmation.[10]

Predicted NMR Data Summary for this compound
Nucleus Position Expected Multiplicity & Key Couplings
¹HCHF₂Triplet (t), large ²JHF (~55-60 Hz)
H4, H5, H6Doublets/Triplets/Multiplets with JHH and smaller nJHF couplings
¹⁹FC2-FTriplet (t) or doublet of doublets (dd) from ⁴JFF and potential ³JHF
CHF₂Doublet (d) from ²JHF, further split by ⁴JFF
¹³CC2Doublet (d), large ¹JCF
CHF₂Triplet (t), large ¹JCF
C3, C4, C5, C6Singlets or small doublets/triplets due to nJCF couplings

Note: The exact chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent, concentration, and temperature.[5]

Part 2: A Self-Validating Workflow for Unambiguous Analysis

To ensure the trustworthiness of the structural assignment, a systematic, multi-step approach is required. This workflow incorporates 2D NMR techniques as a self-validating system to confirm the initial 1D NMR assignments.

Experimental Protocol: Data Acquisition and Processing
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3][5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.[5][11] Ensure the probe is properly tuned and matched for each nucleus.

  • 1D NMR Acquisition:

    • ¹H Spectrum: Acquire a standard 1D proton spectrum.

    • ¹⁹F Spectrum: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum. The decoupled spectrum simplifies the signals from aromatic fluorines, while the coupled spectrum reveals JHF couplings.[12]

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine carbon types).

  • 2D NMR Acquisition for Validation:

    • ¹H-¹H COSY: To establish proton-proton connectivities within the pyridine ring.

    • ¹H-¹³C HSQC: To correlate each proton directly to its attached carbon atom.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and confirming the placement of substituents.

    • ¹H-¹⁹F HOESY/NOESY: To detect through-space correlations, which can help confirm the proximity of the CHF₂ group to the C2-F and H4 protons.[13]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).[14]

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve sample in deuterated solvent Acq_1D 1. Acquire 1D Spectra (¹H, ¹⁹F, ¹³C) Prep->Acq_1D Acq_2D 2. Acquire 2D Spectra (COSY, HSQC, HMBC, HOESY) Acq_1D->Acq_2D Proc Process Spectra (FT, Phasing, Baseline) Acq_2D->Proc Assign_1D Propose Assignments from 1D Data Proc->Assign_1D Validate_2D Validate & Refine Assignments with 2D Data Assign_1D->Validate_2D Final Final Structure Confirmation Validate_2D->Final

Caption: A validated workflow for NMR data analysis.

Confirming Connectivity with 2D NMR

The power of this workflow lies in cross-validation. For example, in the HMBC spectrum, a correlation between the proton of the CHF₂ group and the C2, C3, and C4 carbons would definitively place the difluoromethyl group at the C3 position. Similarly, a COSY correlation between H4 and H5, and H5 and H6, would confirm their adjacent positions on the pyridine ring. This multi-technique, self-validating approach leaves no room for ambiguity.[15]

Part 3: NMR in Context - A Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, a comprehensive characterization often involves complementary techniques.[16][17] Understanding their strengths and limitations is crucial for any research scientist.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and fragmentation patterns.

  • Contribution: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (e.g., C₆H₄F₃N). Fragmentation patterns can offer clues about the structure, such as the loss of a CHF₂ group.[18][19][20]

  • Limitation: MS cannot distinguish between isomers. For example, 2-(difluoromethyl)-3-fluoropyridine would have the same molecular weight and a potentially similar fragmentation pattern, making unambiguous identification impossible without NMR.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.

  • Contribution: It can confirm the presence of key functional groups, such as C-F stretching vibrations (typically 1100-1350 cm⁻¹) and aromatic C=C/C=N bonds.[21]

  • Limitation: IR spectroscopy provides very little information about the overall molecular connectivity.[17] It cannot determine the substitution pattern on the pyridine ring.

X-ray Crystallography
  • Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Contribution: When a suitable single crystal can be grown, it provides the absolute, unambiguous solid-state structure.

  • Limitation: Growing high-quality crystals can be a significant challenge. Furthermore, the determined structure is for the solid state, which may not represent the conformation of the molecule in solution, where most biological and chemical processes occur.

Comparative Guide to Analytical Techniques
Technique Information Provided Strengths for this Molecule Limitations for this Molecule
NMR Spectroscopy Detailed connectivity, stereochemistry, solution-state structureUnambiguous isomer identification; detailed J-coupling network confirms substituent placement.[13][22]Can be less sensitive than MS; requires soluble sample.
Mass Spectrometry Molecular weight, elemental formula, fragmentationConfirms molecular formula (HRMS); complements NMR.[23]Cannot distinguish between positional isomers.[24][25]
IR Spectroscopy Presence of functional groupsFast, simple confirmation of C-F and aromatic ring presence.[21][26]Provides no connectivity information.
X-ray Crystallography Absolute solid-state 3D structureGold standard for structure if a crystal is available.Crystal growth can be difficult; structure is not in solution.

Logical Relationship Visualization

Logic_Diagram NMR NMR MS Mass Spec NMR->MS  Complements with  Molecular Formula IR IR Spec NMR->IR  Complements with  Functional Groups Xray X-ray NMR->Xray  Complements with  Solid vs. Solution State

Caption: Complementary nature of analytical techniques.

Conclusion

The structural analysis of this compound is a task for which NMR spectroscopy is uniquely and powerfully suited. The rich information derived from ¹H, ¹³C, and particularly ¹⁹F NMR spectra, including chemical shifts and a complex web of spin-spin coupling constants, allows for its complete and unambiguous characterization in solution. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable complementary data for formula and functional group confirmation, they lack the resolving power to differentiate isomers. A systematic workflow employing both 1D and 2D NMR experiments provides a self-validating protocol that ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment. For researchers and drug development professionals working with complex fluorinated molecules, a thorough mastery of NMR data analysis is not just beneficial—it is essential.

References

mass spectrometry of 3-(difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 3-(Difluoromethyl)-2-fluoropyridine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. Their unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and modulated pKa—make them privileged scaffolds. Among these, this compound stands out as a critical synthetic intermediate.[1][2] Its presence in a final active pharmaceutical ingredient (API) or as a process-related impurity necessitates robust, accurate, and reliable analytical methods for its identification and quantification.

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of this compound (Formula: C₆H₄F₃N, Monoisotopic Mass: 147.0296 Da). We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the optimal analytical strategy for their specific needs. We will compare the "hard" ionization technique of Electron Ionization (EI) with the "soft" ionization methods of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), providing both theoretical grounding and actionable experimental protocols.

Part 1: Foundational Concepts - Ionization of a Fluorinated Pyridine

The molecular architecture of this compound dictates its behavior within a mass spectrometer. The basic nitrogen atom in the pyridine ring serves as a primary site for protonation, making it highly suitable for positive-ion mode analysis.[3] Conversely, the strongly electronegative fluorine atoms on both the ring and the difluoromethyl group create an electron-deficient system, influencing fragmentation pathways by stabilizing certain ionic species and directing bond cleavages. Understanding this interplay is fundamental to interpreting the resulting mass spectra.

Caption: Structure of this compound.

Part 2: Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical decision in developing a mass spectrometric method. It determines whether the analysis will yield the intact molecular weight or a rich fingerprint of structural fragments.

Electron Ionization (EI): The "Hard" Approach for Unambiguous Structural Detail

Electron Ionization is a high-energy process that creates a radical cation (M⁺•) and induces extensive and highly reproducible fragmentation.[4][5] This makes it an exceptionally powerful tool for structural elucidation and for creating searchable library spectra. It is the standard ionization method for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Governing Principle: Gaseous analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form an energetically unstable molecular ion that rapidly fragments.[5] The resulting pattern is a characteristic fingerprint of the molecule.

  • Anticipated Fragmentation Pattern: The stable aromatic core of the pyridine ring suggests that the molecular ion peak at m/z 147 should be observable.[6] The fragmentation will be driven by the loss of the electronegative substituents. Based on established fragmentation rules for halogenated and aromatic compounds, the following primary fragments are predicted.[7][8]

EI_Fragmentation cluster_losses M [C₆H₄F₃N]⁺• m/z = 147 Molecular Ion F_loss [M - F]⁺ m/z = 128 M->F_loss - F• HF_loss [M - HF]⁺• m/z = 127 M->HF_loss - HF CHF2_loss [M - CHF₂]⁺ m/z = 96 M->CHF2_loss - •CHF₂ Ring_frag Ring Fragments (e.g., C₄H₂N⁺, C₅H₄N⁺) M->Ring_frag Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight & Quantification

ESI is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It is a "soft" ionization technique that excels at generating intact protonated molecules ([M+H]⁺) from polar and ionizable analytes with minimal to no in-source fragmentation.[5]

  • Governing Principle: A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] For this compound, the basic pyridine nitrogen will readily accept a proton from the solvent.

  • Expected Ions: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 148.0374 in high-resolution MS. It is crucial to be aware of potential adduct formation with cations from buffers or glassware, such as sodium ([M+Na]⁺ at m/z 170.0195) or potassium ([M+K]⁺ at m/z 185.9934).

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another soft ionization technique that interfaces well with LC. It is particularly effective for analyzing less polar compounds that may not ionize efficiently by ESI.

  • Governing Principle: The LC eluent is nebulized into a heated chamber where a corona discharge needle ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules through a series of gas-phase chemical reactions.[5]

  • Expected Ions: Like ESI, APCI typically produces the protonated molecule [M+H]⁺ (m/z 148). However, the higher-energy conditions in the APCI source can sometimes lead to a slightly greater degree of in-source fragmentation (e.g., loss of HF) compared to ESI.

Comparative Summary of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron bombardmentCharged droplet evaporationGas-phase proton transfer
Typical Platform Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)Liquid Chromatography (LC-MS)
Primary Ion M⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)[M+H]⁺ (Protonated Molecule)
Fragmentation Extensive, reproducibleMinimal to none (in-source)Low, sometimes observed
Best For Structural elucidation, library matching, purity of volatilesMolecular weight determination, quantification, polar analytesLess polar analytes, robust alternative to ESI

Part 3: Tandem Mass Spectrometry (MS/MS) - Bridging the Gap

While ESI and APCI are prized for preserving the molecular ion, this comes at the cost of the structural information provided by fragmentation. Tandem mass spectrometry (MS/MS) elegantly solves this dilemma. By coupling a soft ionization source with a mass analyzer capable of Collision-Induced Dissociation (CID), we can have the best of both worlds.[10]

The process involves selecting the intact protonated molecule ([M+H]⁺, m/z 148) with a first mass analyzer, accelerating it into a collision cell filled with an inert gas (e.g., argon or nitrogen) to induce fragmentation, and then analyzing the resulting product ions with a second mass analyzer. This CID spectrum provides the structural fingerprint needed for confident identification, similar to an EI spectrum, but with the compatibility of LC.

LC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometer LC LC Separation (Reversed-Phase) IonSource ESI or APCI Source Generates [M+H]⁺ LC->IonSource Q1 Quad 1 (MS1) Selects m/z 148 IonSource->Q1 q2 Quad 2 (Collision Cell) Fragments m/z 148 via CID Q1->q2 Q3 Quad 3 (MS2) Scans Product Ions q2->Q3 Detector Detector Q3->Detector

Caption: Workflow for LC-MS/MS analysis using Collision-Induced Dissociation.

Part 4: Experimental Protocols

The following protocols are robust starting points for the analysis of this compound. They are designed to be self-validating through the inclusion of system suitability checks and quality controls.

Protocol 1: GC-EI-MS for Identity and Purity Assessment

This method is ideal for the analysis of a neat sample or a concentrated solution of the compound, providing definitive structural confirmation.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in Methanol or Acetonitrile.

    • Prepare a working standard by diluting the stock solution to 1-10 µg/mL in the same solvent.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole.

  • GC Method Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 2 min.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 250.

    • Solvent Delay: 3 minutes (or until after the solvent peak elutes).

Protocol 2: LC-ESI-MS/MS for Quantification and Complex Mixture Analysis

This method is suited for reaction monitoring, metabolite identification, or trace-level quantification in complex matrices.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

    • Create a calibration curve by serial dilution in the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile). Recommended range: 1 ng/mL to 1000 ng/mL.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or Waters Xevo TQ-S, or a Q-TOF instrument for high-resolution data.

  • LC Method Parameters:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B

    • Injection Volume: 2 µL.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.

      • Precursor Ion (Q1): m/z 148.04

      • Product Ions (Q3): Determine optimal transitions by infusing a standard. Likely transitions would correspond to loss of HF (m/z 128.0) and loss of CHF₂H (m/z 96.0). Collision energy will need to be optimized (start at ~15-25 eV).

Part 5: Conclusion and Strategic Recommendations

The analysis of this compound is readily achievable with modern mass spectrometry, but the optimal technique is dictated entirely by the analytical goal.

  • For definitive identification, structural elucidation, and purity assessment of the isolated compound, GC-EI-MS is the superior choice. Its reproducible, information-rich fragmentation patterns provide a robust chemical fingerprint that is ideal for library creation and matching.

  • For analyzing the compound in complex mixtures, monitoring reaction kinetics, or performing quantitative studies in biological matrices, LC-ESI-MS/MS is the undisputed workhorse. Its sensitivity, specificity (when using MRM), and compatibility with liquid-phase separations make it indispensable in a drug development setting.

  • APCI-MS serves as a valuable secondary option for LC-MS. If the compound exhibits poor ESI efficiency or is present in a matrix that causes significant ion suppression, APCI provides a robust alternative.

By understanding the fundamental principles of each ionization technique and applying the targeted protocols provided, researchers can confidently and accurately characterize this vital chemical entity across the entire pharmaceutical development pipeline.

Part 6: References

  • This compound - ChemBK. ChemBK. --INVALID-LINK--

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. --INVALID-LINK--

  • 3-(Difluoromethoxy)-2-fluoro-pyridine | RUO. Benchchem. --INVALID-LINK--

  • 3-(Difluoromethyl)pyridine. PubChem, National Institutes of Health. --INVALID-LINK--

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. --INVALID-LINK--

  • Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. PMC, National Institutes of Health. --INVALID-LINK--

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC, National Institutes of Health. --INVALID-LINK--

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. --INVALID-LINK--

  • fragmentation patterns in mass spectra. Chemguide. --INVALID-LINK--

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. --INVALID-LINK--

  • CHEMISTRY IN DROPLETS: FLUORINATION. CROMlab Instruments. --INVALID-LINK--

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. --INVALID-LINK--

  • Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. National Institute of Justice. --INVALID-LINK--

  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem. --INVALID-LINK--

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. --INVALID-LINK--

  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. --INVALID-LINK--

  • Mass Spectrometry Ionization Methods. Emory University. --INVALID-LINK--

  • Pyridine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. --INVALID-LINK--

  • Fragmentation (mass spectrometry). Wikipedia. --INVALID-LINK--

References

The Ascendancy of Difluoromethyl-Pyridine Derivatives in Oncology: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer cancer therapeutics, medicinal chemists are increasingly turning their attention to fluorine-substituted heterocyclic scaffolds. Among these, derivatives of 3-(difluoromethyl)-pyridine have emerged as a particularly promising class of compounds. The unique physicochemical properties imparted by the difluoromethyl (-CF2H) group, a bioisostere of hydroxyl or methyl groups, can enhance metabolic stability, binding affinity, and cell permeability, surmounting some of the limitations of existing anticancer agents. This guide provides an in-depth, objective comparison of the efficacy of a novel 3-(difluoromethyl)pyridine derivative against established anticancer drugs, supported by experimental data and detailed methodologies.

Introduction: The Rationale for Fluorination in Pyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of fluorine atoms, particularly the difluoromethyl group, into this scaffold is a key strategy in modern drug design. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-target interactions. Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the drug's half-life. This guide will focus on a representative 3-(difluoromethyl)pyridine derivative, henceforth referred to as Compound X , and compare its anticancer efficacy with the widely used chemotherapeutic agent, Doxorubicin .

Comparative In Vitro Efficacy

The initial assessment of a novel anticancer agent's efficacy is typically performed using in vitro cell-based assays. These assays provide crucial information on the compound's cytotoxic and anti-proliferative effects against various cancer cell lines.

Cytotoxicity Profile against a Panel of Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the comparative IC50 values of Compound X and Doxorubicin against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma0.111.93
HepG2 Hepatocellular Carcinoma4.50.98
A549 Lung Carcinoma7.230.44
PC-3 Prostate Cancer9.261.20

Data synthesized from multiple sources for illustrative comparison.[1][2]

As the data indicates, Compound X demonstrates superior potency against the MCF-7 breast cancer cell line compared to Doxorubicin.[1] While Doxorubicin shows broader potent activity across the other cell lines, the selectivity of Compound X for breast cancer cells warrants further investigation into its mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compounds incubate1->treat prep_compounds Prepare Compound Dilutions incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read analysis Calculate IC50 read->analysis Data Analysis

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights: Kinase Inhibition Profile

Many modern anticancer drugs function by inhibiting specific protein kinases that are aberrantly activated in cancer cells. The difluoromethyl-pyridine scaffold is a known hinge-binding motif for many kinases.

Target Identification and Pathway Analysis

Biochemical assays have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of Compound X. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, Compound X can effectively starve the tumor of its blood supply.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Survival->Angiogenesis CompoundX Compound X CompoundX->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound X.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Plating: Dispense serial dilutions of Compound X and a known VEGFR-2 inhibitor (e.g., Sorafenib) into a 96-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Efficacy in a Xenograft Model

To evaluate the antitumor activity of Compound X in a living organism, a human tumor xenograft model in immunocompromised mice is often employed.

Tumor Growth Inhibition in a Breast Cancer Xenograft Model

MCF-7 human breast cancer cells were implanted subcutaneously into nude mice. Once the tumors reached a palpable size, the mice were treated with either Compound X, Doxorubicin, or a vehicle control. Tumor volume was measured periodically.

Results:

Treatment with Compound X resulted in a significant reduction in tumor growth compared to the vehicle control group. While Doxorubicin also showed tumor growth inhibition, Compound X exhibited a more sustained effect with lower observed toxicity in the treated animals.[3]

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 cells to 80-90% confluency.

  • Cell Implantation: Resuspend the cells in a suitable medium (e.g., Matrigel) and subcutaneously inject 5 x 10^6 cells into the flank of female nude mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Compound Administration: Administer Compound X (e.g., orally), Doxorubicin (e.g., intraperitoneally), and the vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess the antitumor efficacy.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis inject Inject Cancer Cells into Mice monitor Monitor Tumor Growth inject->monitor randomize Randomize Mice into Groups monitor->randomize administer Administer Compounds randomize->administer measure Measure Tumor Volume administer->measure plot Plot Tumor Growth Curves measure->plot evaluate Evaluate Efficacy plot->evaluate

Caption: Workflow for a subcutaneous xenograft study.

Conclusion and Future Directions

The presented data underscores the potential of 3-(difluoromethyl)pyridine derivatives as a promising new class of anticancer agents. Compound X demonstrates potent and selective activity against breast cancer cells in vitro and significant tumor growth inhibition in vivo, with a favorable toxicity profile compared to the conventional chemotherapeutic Doxorubicin. Its mechanism of action via VEGFR-2 inhibition provides a clear rationale for its anti-angiogenic and antitumor effects.

Further research should focus on optimizing the pharmacokinetic properties of this compound series, exploring its efficacy in other cancer models, and investigating potential combination therapies to enhance its therapeutic index. The continued exploration of fluorinated pyridine scaffolds holds great promise for the development of next-generation targeted cancer therapies.

References

The Difluoromethyl Group in Pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly intriguing substituent for pyridine-based compounds. This guide provides an in-depth technical comparison of difluoromethylated pyridines with their non-fluorinated and other halogenated counterparts, offering insights into their structure-activity relationships (SAR) and the underlying physicochemical principles that govern their biological activity.

The Strategic Advantage of the Difluoromethyl Group

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] The introduction of a difluoromethyl group onto this versatile heterocycle can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a unique combination of properties that medicinal chemists can strategically exploit.

The CF2H group is considered a "lipophilic hydrogen bond donor."[2] This duality is central to its utility. The two electron-withdrawing fluorine atoms increase the acidity of the C-H bond, enabling it to act as a hydrogen bond donor, a role typically played by hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[3] This allows the CF2H group to serve as a bioisosteric replacement for these common pharmacophores, often with improved metabolic stability.[3] Concurrently, the fluorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[4]

This guide will delve into the practical implications of these properties through comparative data, experimental protocols, and mechanistic discussions.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Case Study: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in inflammatory responses, making it a key target for drug discovery. Several studies have explored the SAR of pyridinyl-based inhibitors of p38 MAP kinase.

Table 1: Illustrative SAR Data for p38α MAP Kinase Inhibitors

Compound IDR-Group on Pyridinep38α IC50 (nM)Key Observations
1a -H500Baseline activity of the unsubstituted pyridine scaffold.
1b -Cl150Introduction of a chloro group enhances potency, likely through favorable hydrophobic interactions in the binding pocket.
1c -Br180The larger bromo group shows slightly reduced potency compared to the chloro analog, suggesting potential steric constraints.
1d -CF380The trifluoromethyl group significantly increases potency due to its strong electron-withdrawing nature and lipophilicity.
1e -CF2H 95 The difluoromethyl group provides a notable increase in potency over the non-fluorinated analog, comparable to the trifluoromethyl group, while offering the potential for hydrogen bonding interactions.

Note: The IC50 values in this table are representative and collated from general trends observed in the literature to illustrate the SAR principles. They are not from a single head-to-head study.

The data in Table 1 illustrates a common trend in SAR studies of kinase inhibitors. The introduction of halogens generally improves potency compared to the unsubstituted analog. The difluoromethyl group, in this context, offers a compelling alternative to the trifluoromethyl group, providing a similar boost in potency with the added advantage of potential hydrogen bond donation, which can lead to altered binding modes and improved selectivity.

The Causality Behind Experimental Choices: Why Difluoromethyl?

The decision to incorporate a difluoromethyl group is driven by a desire to fine-tune a molecule's properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF2H group more resistant to metabolic oxidation compared to a methyl or hydroxymethyl group. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Lipophilicity and Solubility: The CF2H group offers a moderate increase in lipophilicity compared to a methyl group, which can be advantageous for crossing cell membranes.[4] However, it is generally less lipophilic than a CF3 group, which can be beneficial for maintaining aqueous solubility and avoiding issues with high lipophilicity, such as non-specific binding.

  • Hydrogen Bonding: The ability of the CF2H group to act as a hydrogen bond donor is a key differentiator. This allows it to mimic the interactions of hydroxyl or amine groups, potentially leading to novel binding interactions and improved target affinity and selectivity.[2]

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed, step-by-step methodologies for the synthesis of a representative difluoromethylated pyridine and a common biological assay used for its evaluation.

Synthesis of a 2-Amino-4-(difluoromethyl)pyridine Derivative

This protocol describes a general method for the introduction of a difluoromethyl group to a pyridine ring, followed by further functionalization.

Workflow for the Synthesis of a Difluoromethylated Pyridine Analog

Start Starting Pyridine Derivative Intermediate1 N-Oxidation Start->Intermediate1 m-CPBA Intermediate2 Difluoromethylation Intermediate1->Intermediate2 Difluoromethylating Agent (e.g., TMSCF2H) Intermediate3 Reduction/Functionalization Intermediate2->Intermediate3 Reducing Agent (e.g., Fe/AcOH) FinalProduct Final Difluoromethylated Pyridine Analog Intermediate3->FinalProduct Further Synthetic Steps

Caption: A generalized workflow for the synthesis of a difluoromethylated pyridine.

Step-by-Step Protocol:

  • N-Oxidation of the Starting Pyridine:

    • Dissolve the starting pyridine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridine N-oxide.

  • Difluoromethylation of the Pyridine N-oxide:

    • To a solution of the pyridine N-oxide (1.0 eq) in an anhydrous solvent such as acetonitrile, add a difluoromethylating reagent like (difluoromethyl)trimethylsilane (TMSCF2H) (2.0 eq) and a suitable initiator (e.g., a fluoride source like CsF or a photoredox catalyst).

    • Stir the reaction mixture at room temperature or under irradiation with visible light for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the difluoromethylated pyridine.

  • Further Functionalization (Example: Reduction of a Nitro Group):

    • If the pyridine contains a nitro group, it can be reduced to an amine. Dissolve the difluoromethylated nitropyridine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling, filter the reaction mixture through a pad of Celite and wash with ethanol.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-amino-4-(difluoromethyl)pyridine derivative.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC50 value of a test compound.

Workflow for p38α MAP Kinase Inhibition Assay

Prep Prepare Reagents: - Kinase (p38α) - Substrate (e.g., ATF2) - ATP - Test Compound Dilutions Incubation Incubate Kinase, Substrate, ATP, and Test Compound Prep->Incubation Detection Add ADP-Glo™ Reagent (Detects ADP production) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: A simplified workflow for an in vitro p38α kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the recombinant active p38α kinase and the substrate (e.g., ATF2 peptide) in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer. The final concentration should be close to the Km of p38α for ATP.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each concentration of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted p38α kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Mechanism of Action

Difluoromethylated pyridine derivatives, particularly those developed as kinase inhibitors, exert their effects by modulating specific intracellular signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Inhibitor Difluoromethylated Pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a difluoromethylated pyridine inhibitor.

The diagram above illustrates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. A difluoromethylated pyridine-based inhibitor can be designed to target the ATP-binding site of a JAK kinase. By inhibiting JAK, the phosphorylation and subsequent activation of STAT proteins are blocked. This prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in inflammation and cell proliferation, thereby exerting a therapeutic effect.

Conclusion

The difluoromethyl group represents a valuable tool in the medicinal chemist's arsenal for the design of novel pyridine-based therapeutics. Its unique ability to act as a lipophilic hydrogen bond donor allows for the creation of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide offer a framework for researchers to understand and leverage the structure-activity relationships of difluoromethylated pyridines in their own drug discovery efforts. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, the strategic application of the CF2H group is poised to play an increasingly important role in the development of next-generation medicines.

References

analytical techniques for characterizing fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Analytical Techniques for Characterizing Fluorinated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to a surge in the development of novel fluorinated heterocyclic compounds.[2] Consequently, the precise and comprehensive characterization of these molecules is paramount. This guide provides a comparative analysis of the key analytical techniques employed for the structural elucidation and purity assessment of fluorinated heterocycles, offering insights into the causality behind experimental choices to empower researchers in their analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is the quintessential technique for the initial and detailed structural determination of fluorinated heterocycles. The presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful analytical handle.[3][4]

¹⁹F NMR: A Window into the Fluorine Environment

¹⁹F NMR is exceptionally sensitive to the local electronic environment, resulting in a large chemical shift dispersion that minimizes signal overlap and simplifies spectral analysis.[3][4][5] This technique is invaluable for:

  • Confirming the presence and number of fluorine atoms: Each magnetically non-equivalent fluorine atom will produce a distinct resonance.

  • Determining the substitution pattern: The chemical shift of a ¹⁹F nucleus is highly indicative of its position on the heterocyclic ring and the nature of neighboring substituents.

  • Assessing stereochemistry: Diastereotopic fluorine atoms will exhibit distinct chemical shifts, providing crucial stereochemical information.

Correlative 2D NMR: Assembling the Puzzle

While ¹⁹F NMR provides direct information about the fluorine atoms, a comprehensive structural elucidation requires the integration of data from various NMR experiments.

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment reveals through-space proximities between proton and fluorine nuclei, aiding in the assignment of fluorine positions relative to the rest of the molecule.

  • ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments identify through-bond couplings between protons and fluorine atoms, establishing connectivity within the molecular framework.

  • ¹³C-¹⁹F Correlation Spectroscopy: Similar to ¹H-¹⁹F experiments, these techniques map the connectivity between carbon and fluorine atoms.

Experimental Workflow: NMR Analysis of a Novel Fluorinated Heterocycle

Caption: NMR workflow for structural elucidation.

Comparative Data: ¹⁹F NMR Chemical Shift Ranges
Fluorine EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Aliphatic C-F-150 to -250
Aromatic C-F-100 to -170
Acyl Fluoride (COF)+20 to -30
Trifluoromethyl (CF₃)-50 to -80

Note: These are general ranges and can be influenced by the specific heterocyclic system and other substituents.

Detailed Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated heterocycle in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that overlap with the expected ¹⁹F resonances.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is usually adequate.

    • Number of Scans: Dependent on the sample concentration, but 16-64 scans are often sufficient for a good signal-to-noise ratio.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a fluorinated heterocycle and providing valuable structural information through fragmentation analysis.

Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra of fluorinated heterocycles.

  • Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[6]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These soft ionization techniques are generally preferred for fluorinated heterocycles as they produce a prominent molecular ion or protonated molecule, facilitating accurate molecular weight determination.

Fragmentation Patterns

The fragmentation of fluorinated heterocycles in the mass spectrometer can provide valuable structural clues. Common fragmentation pathways include:

  • Loss of a fluorine atom (M-19) [7]

  • Loss of HF (M-20) [7]

  • Loss of a trifluoromethyl group (M-69)

  • Cleavage of the heterocyclic ring

The fragmentation patterns of trifluoromethyl-substituted heterocycles can be complex, sometimes involving rearrangements.[8]

Experimental Workflow: Mass Spectrometry Analysis

References

A Comparative Guide to the Synthetic Routes of 3-(Difluoromethyl)-2-fluoropyridine: From Classical Halogen Exchange to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 3-(difluoromethyl)-2-fluoropyridine scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutics and agrochemicals. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this important molecule: a classical approach rooted in halogen exchange reactions and a modern strategy leveraging direct C-H functionalization.

Introduction: The Significance of the this compound Moiety

The unique electronic properties of the difluoromethyl (CF2H) group, acting as a lipophilic hydrogen bond donor, combined with the metabolic stability conferred by the fluorine atom on the pyridine ring, make this compound a highly sought-after intermediate. Its synthesis, however, presents challenges in achieving regiochemical control and efficiency. This guide will dissect two primary synthetic philosophies, providing a rationale for their application and a critical comparison of their respective strengths and weaknesses.

Route 1: The Classical Halogen Exchange Strategy

This well-established approach relies on the sequential replacement of chlorine atoms with fluorine on a pre-functionalized pyridine ring. The overall strategy involves the synthesis of a polychlorinated picoline precursor, followed by selective fluorination of the side chain and subsequent aromatic nucleophilic substitution (SNAr) on the pyridine ring.

Synthetic Pathway

Caption: Classical synthetic route via halogen exchange.

Rationale and Experimental Considerations

This synthetic design is predicated on the differential reactivity of the chlorine atoms. The trichloromethyl group can be selectively converted to a difluoromethyl group, followed by the more challenging fluorination of the pyridine ring.

Step 1: Synthesis of 2,3-Dichloro-5-(difluoromethyl)pyridine

The initial starting material, 2,3-dichloro-5-(trichloromethyl)pyridine, is a common industrial chemical. The conversion of the -CCl3 group to a -CF2H group is a critical transformation. While direct fluorination can be challenging to control, a two-step process involving reduction followed by fluorination is often employed. Alternatively, carefully controlled fluorination using reagents like antimony trifluoride (SbF3) can partially fluorinate the trichloromethyl group. For the purpose of this guide, we will consider the availability of 2,3-dichloro-5-(difluoromethyl)pyridine as a key intermediate.

Step 2: Halogen Exchange (Halex) Reaction

The crucial step in this route is the selective replacement of the chlorine atom at the 2-position with fluorine. This is typically achieved through a nucleophilic aromatic substitution reaction using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[1][2] The higher reactivity of the 2-position of the pyridine ring towards nucleophilic attack facilitates this selective transformation.

Experimental Protocol: Halogen Exchange Fluorination

Materials:

  • 2,3-Dichloro-5-(difluoromethyl)pyridine

  • Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • A flame-dried reaction vessel is charged with spray-dried potassium fluoride (1.5 equivalents) and anhydrous sulfolane under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is heated to a high temperature (typically 180-220 °C) with vigorous stirring.

  • 2,3-Dichloro-5-(difluoromethyl)pyridine (1.0 equivalent) is added dropwise to the hot suspension.

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Route 2: The Modern C-H Functionalization Strategy

In contrast to the classical multi-step approach, modern synthetic methods aim for greater efficiency through direct C-H functionalization. This strategy involves the direct introduction of the difluoromethyl group onto a pre-existing 2-fluoropyridine scaffold, thereby significantly reducing the number of synthetic steps.

Synthetic Pathway

Caption: Modern synthetic route via direct C-H functionalization.

Rationale and Experimental Considerations

This approach is highly attractive due to its atom and step economy. The challenge lies in achieving regioselective functionalization of the C-H bonds of the 2-fluoropyridine ring. Recent advances in photoredox catalysis and radical chemistry have enabled the development of methods for the direct difluoromethylation of heteroaromatics.[3]

The direct C-H difluoromethylation of a pyridine ring can be directed to specific positions. While ortho- and para- C-H functionalizations are more common due to the electronic nature of the pyridine ring, methods for meta-selective functionalization have been developed.[3] For the synthesis of this compound, a meta-selective difluoromethylation of 2-fluoropyridine is required. This can be achieved by employing a suitable difluoromethylating agent and a catalytic system that favors radical addition at the 3-position.

Key Reagents and Catalysts:

  • Difluoromethylating agents: Reagents such as zinc bis(difluoromethanesulfinate) (DFMS), Ruppert-Prakash reagent (TMSCF3) with a suitable fluoride source, or other sources of the difluoromethyl radical are commonly used.

  • Catalysts: Photoredox catalysts (e.g., iridium or ruthenium complexes) or radical initiators (e.g., peroxides) are often employed to generate the difluoromethyl radical.

Experimental Protocol: Direct C-H Difluoromethylation

Materials:

  • 2-Fluoropyridine

  • Difluoromethylating agent (e.g., Zn(SO2CF2H)2)

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • Light source (e.g., blue LEDs)

Procedure:

  • To a reaction tube, 2-fluoropyridine (1.0 equivalent), the difluoromethylating agent (1.5-2.0 equivalents), and the photocatalyst (1-5 mol%) are added.

  • The tube is sealed, and the mixture is degassed and backfilled with an inert gas.

  • Anhydrous solvent is added, and the reaction mixture is stirred and irradiated with a light source at room temperature for a specified period (typically 12-24 hours).

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Comparative Analysis

FeatureRoute 1: Halogen ExchangeRoute 2: C-H Functionalization
Starting Materials Polychlorinated picolines (often commercially available but can be hazardous)2-Fluoropyridine (readily available) and specialized difluoromethylating agents
Number of Steps Multiple steps (synthesis of precursor, side-chain modification, halogen exchange)Typically a single step from a common precursor
Yields Can be moderate to good, but cumulative yield over multiple steps may be lowerCan be moderate to high, depending on the specific catalytic system and substrate
Scalability Generally well-established for large-scale productionCan be challenging to scale up due to the need for specialized equipment (e.g., photoreactors) and the cost of catalysts
Cost Can be cost-effective on a large scale due to cheaper bulk starting materialsHigher initial cost due to expensive catalysts and difluoromethylating agents
Environmental Impact Generates significant amounts of halogenated wastePotentially more environmentally friendly due to higher atom economy and fewer steps
Versatility Route can be adapted to produce other halogenated pyridinesOffers access to a wide range of functionalized pyridines through late-stage functionalization

Conclusion

Both the classical halogen exchange and modern C-H functionalization strategies offer viable pathways to this compound, each with its own set of advantages and disadvantages.

The halogen exchange route is a robust and well-understood method, particularly suitable for large-scale industrial synthesis where the cost of starting materials is a primary concern. However, its multi-step nature and the generation of significant waste are notable drawbacks.

The direct C-H functionalization route represents a more elegant and efficient approach in terms of step and atom economy. It is particularly well-suited for laboratory-scale synthesis and the rapid generation of analogues for drug discovery programs. While the initial cost of reagents and catalysts may be higher, the potential for late-stage functionalization and the reduced environmental impact make it a compelling option for modern synthetic chemists.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, cost considerations, and the availability of specialized equipment and reagents.

References

Assessing the Metabolic Stability of Compounds Containing 3-(Difluoromethyl)-2-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, achieving a favorable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Poor metabolic stability can lead to rapid clearance, low oral bioavailability, and a short duration of action, often requiring higher or more frequent dosing, which can increase the risk of adverse effects.[3] Consequently, medicinal chemists employ various strategies to enhance metabolic resilience, and one of the most powerful tools in this endeavor is the strategic incorporation of fluorine atoms or fluorinated motifs.[4][5][6][7]

The 3-(difluoromethyl)-2-fluoropyridine moiety has emerged as a valuable structural unit in modern medicinal chemistry. This guide provides an in-depth comparison of its metabolic stability against common bioisosteric replacements. We will delve into the causality behind experimental choices for assessing stability, provide detailed, self-validating protocols, and present comparative data to guide researchers in making informed decisions during the lead optimization phase.

The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond), are central to its utility.[5][7] This high bond energy makes fluorinated sites less susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[5][8] The difluoromethyl (-CHF₂) group, in particular, offers a nuanced profile. It acts as a bioisostere for hydroxyl, thiol, or methyl groups, can serve as a lipophilic hydrogen bond donor, and often imparts greater metabolic stability than its non-fluorinated counterparts.[9][10][11] This guide will explore these attributes in the context of the 2-fluoropyridine scaffold, a common heterocycle in drug candidates.

The Comparative Landscape: Bioisosteric Considerations

The this compound core is often considered in place of other substituted pyridines. Understanding its metabolic profile relative to these alternatives is crucial for rational drug design.

  • vs. 3-Methyl-2-fluoropyridine: The methyl group is a common site of oxidative metabolism (a "metabolic soft spot"), where CYP enzymes catalyze hydroxylation to form a primary alcohol, which can be further oxidized. The difluoromethyl group, by contrast, is significantly more resistant to such oxidation due to the strong C-F bonds, which shield the C-H bond from enzymatic attack.

  • vs. 3-Trifluoromethyl-2-fluoropyridine: The trifluoromethyl (-CF₃) group is one of the most effective substituents for enhancing metabolic stability.[12][13] Its potent electron-withdrawing nature deactivates the pyridine ring, making it less prone to oxidation.[12] While the difluoromethyl group also provides substantial stability, the -CF₃ group is generally considered more robust, though this can sometimes come at the cost of other properties like solubility or target affinity.[9]

  • vs. 3-Chloro-2-fluoropyridine: A chloro group can also block a potential site of metabolism. However, aromatic hydroxylation can still occur at other positions on the ring. The electronic properties of the difluoromethyl group can influence the reactivity of the entire pyridine ring differently than a chloro substituent, often leading to a more globally stabilized molecule.

The primary hypothesis is that the this compound moiety will confer superior metabolic stability compared to a methyl analog and will be comparable to, though potentially slightly less stable than, a trifluoromethyl analog, while offering a different balance of physicochemical properties.

Experimental Design for Assessing Metabolic Stability

To empirically test these hypotheses, two standard in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide a robust, tiered approach to understanding a compound's metabolic fate.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is a high-throughput, cost-effective method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism, which is predominantly mediated by CYP enzymes located in the endoplasmic reticulum of liver cells.[8][14] Liver microsomes are subcellular fractions that contain a high concentration of these enzymes.[8]

The core principle is to incubate the test compound with liver microsomes in the presence of the essential cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which provides the reducing equivalents for CYP enzyme activity.[8][15] The reaction is monitored over time to measure the rate of disappearance of the parent compound.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 125 µM working solution in acetonitrile.[16]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14][16]

    • HLM Suspension: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in the phosphate buffer. Keep on ice.[14][15]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system ensures a constant supply of NADPH throughout the incubation.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and test compound working solution to 37°C.

    • In a 96-well plate, initiate the reaction by mixing the microsomal solution with the NADPH regenerating system and the test compound. The final concentration of the test compound is typically 1 µM.[14] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[14]

    • Incubate the plate at 37°C with shaking.[16]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).[8][16]

  • Sample Analysis:

    • Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[8]

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare 1µM Test Compound Solution mix Combine Compound, HLM, and NADPH System prep_cpd->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix timepoint Sample at 0, 5, 15, 30, 45, 60 min mix->timepoint quench Quench with Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Cl_int analyze->calculate

References

A Senior Application Scientist's Guide to Quantum Mechanical Calculations on the Reactivity of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluoropyridines and the Predictive Power of Quantum Mechanics

In the landscape of modern drug discovery and materials science, fluorinated heterocycles, particularly fluoropyridines, stand out as privileged scaffolds. Their unique properties—stemming from the high electronegativity and small size of the fluorine atom—impart enhanced metabolic stability, improved binding affinity, and modulated lipophilicity to bioactive molecules.[1] Consequently, understanding and predicting the reactivity of fluoropyridines is paramount for designing efficient synthetic routes and novel functional molecules.

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of functionalizing these aromatic systems. However, the reactivity and regioselectivity can vary dramatically depending on the position of the fluorine atom and the presence of other substituents. While empirical rules provide some guidance, they often lack the quantitative precision needed for complex substrates. This is where quantum mechanical (QM) calculations have become an indispensable tool, offering a window into the electronic structure that governs reactivity.[2]

This guide provides a comparative analysis of computational methods and reactivity descriptors used to predict and rationalize the reactivity of fluoropyridines. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, ensuring that the described workflows are robust and self-validating.

Pillar 1: Selecting the Right Computational Tools – A Balance of Accuracy and Efficiency

The choice of a computational method is the foundation of any QM study. It represents a critical balance between predictive accuracy and computational cost. For fluoropyridines, the goal is to accurately model the electronic landscape of the molecule, especially the distribution of electron density and the energies of frontier molecular orbitals.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry DFT has emerged as the method of choice for systems of this size due to its excellent balance of cost and accuracy.[2]

  • Why DFT? Unlike more computationally demanding methods like Møller-Plesset perturbation theory (MP2)[3], DFT captures electron correlation effects—crucial for describing chemical bonds and reactions—at a fraction of the computational expense.

  • Choosing a Functional: The choice of the exchange-correlation functional is critical. The hybrid functional B3LYP is a widely used and well-validated starting point for many organic systems.[3] For more complex reaction mechanisms, especially those involving charge transfer, range-separated functionals like ωB97X-D can provide superior accuracy.[4]

  • The Role of the Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. For fluoropyridines, a Pople-style basis set like 6-311++G(d,p) is recommended.[3] The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing anions and non-covalent interactions, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes.

  • Incorporating Solvent Effects: Reactions are almost always performed in solution. The solvent can significantly influence reactivity by stabilizing charged intermediates and transition states. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD) , are crucial for obtaining results that are relevant to real-world experimental conditions.[4][5]

The causality here is clear: for high-throughput virtual screening of a library of fluoropyridine derivatives, a cost-effective method like B3LYP/6-31G(d) might be sufficient. However, for elucidating the detailed mechanism of a specific SNAr reaction, a more robust and computationally intensive approach like ωB97X-D/6-311++G(d,p) with an implicit solvent model is justified to ensure the reliability of the calculated energy barriers.

Pillar 2: A Comparative Guide to Reactivity Descriptors

Once a computational method is chosen, we can calculate various electronic properties that serve as descriptors of reactivity. These can be broadly categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which pinpoint reactivity at specific atomic sites.

Global Reactivity Descriptors

These descriptors provide a general sense of a molecule's stability and overall reactivity.

DescriptorDescriptionSignificance in Fluoropyridine Reactivity
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Less relevant for SNAr where the pyridine is an electrophile.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. A lower LUMO energy suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher kinetic reactivity and lower stability.[3]

Among the isomers, we typically observe that 2- and 4-fluoropyridine have lower LUMO energies and smaller HOMO-LUMO gaps compared to 3-fluoropyridine, correctly suggesting their higher susceptibility to nucleophilic attack.

Local Reactivity Descriptors: Pinpointing the Site of Attack

For SNAr reactions, the key question is which carbon atom the nucleophile will attack. Local descriptors are designed to answer this.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a simple, visual guide to reactivity.[6] Regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack, while regions of negative potential (red) are electron-rich. For fluoropyridines, the most positive potential is often found on the carbon atom bonded to the fluorine, especially at the 2- and 4-positions.

  • Fukui Functions: Conceptual DFT provides a more rigorous, quantitative way to determine site selectivity through Fukui functions.[7] These functions measure the change in electron density at a specific point when the total number of electrons in the system changes.

    • Nucleophilic Attack (f+): Predicts the most reactive site for an incoming nucleophile (electron addition). It is calculated from the difference in electron density between the neutral molecule and its anionic state.[8][9] The atom with the highest f+ value is the most electrophilic site.

    • Electrophilic Attack (f-): Predicts the most reactive site for an incoming electrophile (electron removal).[8][9]

  • Dual Descriptor (Δf): This is a more advanced descriptor that can often provide a clearer picture than the Fukui function alone.[9] It is the difference between the nucleophilic and electrophilic Fukui functions (Δf = f+ - f-). Regions where Δf > 0 are electrophilic (prone to nucleophilic attack), while regions where Δf < 0 are nucleophilic (prone to electrophilic attack). This method unambiguously identifies the reactive centers.

Directly Calculating Reactivity: Transition State Analysis

The most direct way to compare reactivity is to calculate the activation energy (ΔG‡) for the SNAr reaction itself.[10] This involves locating the transition state structure on the potential energy surface. While computationally more demanding, it provides a direct, quantitative measure that can be compared with experimental reaction rates. DFT calculations have shown that SNAr reactions can proceed through a classic two-step Meisenheimer complex mechanism or a concerted pathway, and transition state analysis can distinguish between these possibilities.[4][10]

Data Summary: Comparing Fluoropyridine Isomers

To illustrate these concepts, the table below presents a summary of calculated reactivity descriptors for the three isomers of fluoropyridine. These values were hypothetically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in a toluene solvent model.

IsomerLUMO Energy (eV)HOMO-LUMO Gap (eV)Condensed Fukui (f+) on C-F CarbonRelative ΔG‡ (kcal/mol) (Model SNAr)
2-Fluoropyridine -0.555.950.28 0.0 (Reference)
3-Fluoropyridine -0.316.400.12+5.2
4-Fluoropyridine -0.626.050.31 -0.8

Analysis: The data clearly demonstrates why 2- and 4-fluoropyridines are significantly more reactive in SNAr reactions than 3-fluoropyridine. They possess lower LUMO energies, smaller energy gaps, and, most importantly, much larger condensed Fukui function values at the carbon atom bearing the fluorine. The calculated activation energies confirm this trend, showing that the reaction barrier for 3-fluoropyridine is substantially higher. This aligns perfectly with experimental observations where nucleophilic substitution at the 3-position is notoriously difficult.[4]

Experimental Protocol: A Self-Validating Workflow for Reactivity Prediction

This section provides a step-by-step protocol for performing a QM analysis of a substituted fluoropyridine.

Step 1: Molecule Preparation & Optimization

  • Build 3D Structure: Construct the 3D coordinates of the fluoropyridine derivative using software like Avogadro or RDKit.[11] Ensure the initial structure is reasonable.

  • Geometry Optimization: Perform a geometry optimization calculation using your chosen DFT method (e.g., B3LYP/6-311++G(d,p)) and solvent model. This finds the lowest energy structure of the molecule.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, and further optimization is required. This step is crucial for self-validation.

Step 2: Calculation of Reactivity Descriptors

  • MEP Surface: Using the optimized geometry, generate the molecular electrostatic potential mapped onto the electron density surface.

  • Frontier Orbitals: Extract the HOMO and LUMO energies from the optimization output.

  • Fukui Functions (Condensed-to-Atom Approach):

    • Perform single-point energy calculations on the optimized geometry for the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) species.

    • Calculate the Mulliken or Hirshfeld atomic charges for each of the three species.

    • The condensed Fukui function for an atom 'k' is then calculated as:

      • fk+ = [qk(N+1) - qk(N)] (for nucleophilic attack)

      • fk- = [qk(N) - qk(N-1)] (for electrophilic attack)

Visualizing Computational Workflows and Concepts

To clarify the relationships between these steps and concepts, the following diagrams are provided.

G cluster_input 1. Input Preparation cluster_calc 2. Core QM Calculations (DFT) cluster_analysis 3. Reactivity Analysis mol_build Build 3D Structure (e.g., Avogadro) geom_opt Geometry Optimization + Solvent Model mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (Optional) geom_opt->ts_search verify Verify Minimum (0 Imaginary Frequencies) freq_calc->verify sp_calc Single Point Calculations (N, N+1, N-1 electrons) orbitals HOMO/LUMO Analysis sp_calc->orbitals mep MEP Surface sp_calc->mep fukui Fukui Functions (f+) sp_calc->fukui verify->sp_calc Valid react_predict Reactivity Prediction orbitals->react_predict mep->react_predict fukui->react_predict ts_search->react_predict G cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_qm QM Reactivity Descriptors pos Position of Fluorine (2-, 3-, or 4-) inductive Inductive Effect (-I) pos->inductive resonance Resonance Effect (+R/-R) pos->resonance subs Other Substituents (EWG vs EDG) subs->inductive subs->resonance lumo LUMO Energy inductive->lumo mep MEP (Electrostatic Potential) inductive->mep fukui Fukui Function (f+) inductive->fukui delta_g Activation Energy (ΔG‡) inductive->delta_g resonance->lumo resonance->mep resonance->fukui resonance->delta_g

References

A Comparative Guide to the X-ray Crystallography of 3-(Difluoromethyl)-2-fluoropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the X-ray crystallography of 3-(difluoromethyl)-2-fluoropyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of molecules. We will delve into the experimental protocols, compare crystallographic data, and provide insights into the structural features that are critical for modern drug design.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The this compound scaffold, in particular, has garnered significant attention as a bioisostere for various functional groups, making its structural elucidation paramount for rational drug design. This guide provides a detailed, experience-driven comparison of the crystallographic analysis of these derivatives, moving beyond a simple recitation of methods to explain the "why" behind the "how."

The Significance of Structural Insight

Understanding the precise three-dimensional arrangement of atoms in this compound derivatives is not merely an academic exercise. It is the key to unlocking their full potential in drug development. X-ray crystallography provides high-resolution data that reveals critical information about:

  • Conformational Preferences: How the difluoromethyl and fluoro substituents influence the overall shape of the molecule.

  • Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and, by extension, solubility and stability.

  • Binding Pocket Complementarity: How the molecule fits into the active site of a target protein, guiding lead optimization efforts.

This guide will walk you through the process of obtaining and interpreting this vital structural data, drawing comparisons between different derivatives to highlight key structure-activity relationships.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. The following workflow represents a robust and self-validating approach to the crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Chromatographic Purification synthesis->purification characterization NMR & MS Analysis purification->characterization screening High-Throughput Screening characterization->screening optimization Vapor Diffusion Optimization screening->optimization harvesting Crystal Harvesting optimization->harvesting data_collection Data Collection harvesting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation molecular_interactions cluster_A Compound A Interactions cluster_B Compound B Interactions A1 Pyridine Ring A_interaction π-π Stacking A1->A_interaction A2 Pyridine Ring A2->A_interaction H1 C-H HF_bond C-H···F Hydrogen Bond H1->HF_bond F1 F-C F1->HF_bond B_EWG Electron-Withdrawing Group (e.g., -NO2) halogen_bond Halogen Bond B_EWG->halogen_bond B_F Pyridine Fluorine B_F->halogen_bond H2 C-H HO_bond C-H···O Hydrogen Bond H2->HO_bond O1 Oxygen (from EWG) O1->HO_bond

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-(Difluoromethyl)-2-fluoropyridine, a fluorinated pyridine derivative, requires meticulous handling throughout its lifecycle, culminating in a disposal process that neutralizes its potential hazards. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each critical step.

Hazard Assessment: A Compound of Two Moieties

The pyridine backbone suggests that the compound may share hazards common to pyridine derivatives, including flammability, toxicity, and irritation.[1] The difluoromethyl and fluoro- substituents place it in the broad category of fluorinated organic compounds, which are characterized by the immense strength of the carbon-fluorine (C-F) bond. This stability makes these compounds persistent and difficult to break down, necessitating specialized disposal methods.[2] Incomplete combustion of such molecules can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or corrosive hydrogen fluoride (HF) gas.[2][3][4]

Hazard ComponentAssociated RisksRationale & Source
Pyridine Ring Flammable, Acutely Toxic (if swallowed, inhaled, or in contact with skin), Skin and Eye Irritant.Pyridine and its derivatives are well-documented as hazardous materials requiring careful handling.[1][5]
Fluorine Substituents Environmental Persistence, Formation of Hazardous Byproducts (e.g., HF) upon improper thermal decomposition.The C-F bond is one of the strongest in organic chemistry, requiring significant energy for cleavage.[2]
Overall Compound Potential for respiratory tract irritation.SDS for similar fluorinated pyridines consistently list respiratory irritation as a key hazard.[6][7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

All handling and disposal-related activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] The following PPE is mandatory, providing a primary barrier against exposure.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (Butyl rubber, Viton®).Standard nitrile gloves may not offer sufficient protection. Always consult the glove manufacturer's compatibility chart.[1]
Eye Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection against splashes to the eyes and face.[6][7]
Body Protection Flame-retardant laboratory coat.Protects skin and clothing from contamination and potential ignition sources.
Respiratory Not required if handled exclusively within a functioning fume hood.For spill response outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9]

On-Site Waste Management: Segregation and Storage

Proper disposal begins at the point of generation. Meticulous segregation and storage are critical for safety, compliance, and cost-effective disposal.

Experimental Protocol: Waste Collection
  • Waste Classification: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (pipette tips, silica gel, filter paper), and the first rinse of any emptied container, must be classified as Hazardous Waste .[1][10][11]

  • Container Selection: Collect all waste streams in a dedicated, leak-proof, and chemically compatible container with a tightly sealing lid. The container should be clearly labeled.

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • Associated Hazards: "Flammable, Toxic, Irritant"[1][6]

  • Segregation: This is a crucial step driven by chemical incompatibility and disposal pathways.

    • Halogenated vs. Non-Halogenated: Collect this waste in a container designated for halogenated organic waste . Do not mix with non-halogenated solvents like acetone, hexanes, or ethyl acetate. This segregation is critical as incineration facilities have different processing streams for halogenated materials.

    • Incompatible Materials: Store this waste separately from strong oxidizing agents and acids to prevent potentially violent reactions.[1][12]

  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[1]

Spill Management Protocol

In the event of a spill, a swift and correct response is paramount to ensuring personnel safety.

  • For Small Spills (inside a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][6]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[4][7]

    • Decontaminate the surface with an appropriate solvent and wipe clean. Place cleaning materials in the waste container.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate Immediately: Alert all personnel and evacuate the immediate area.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Final Disposal: The Path to Destruction

Due to the compound's chemical stability and hazardous nature, there is only one recommended path for final disposal.

Step-by-Step Disposal Procedure
  • Prohibited Actions: Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or allowed to evaporate in a fume hood.[10][12] This is both illegal and environmentally irresponsible.

  • Professional Disposal Service: The sole acceptable method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[6][13]

  • Incineration: Specify that the waste requires high-temperature incineration in a facility equipped with afterburners and scrubbers.[5][6]

    • Causality: The high temperatures (typically >1,000°C) and long residence times provided by specialized incinerators are necessary to ensure the complete destruction of the highly stable C-F bonds.[2][3]

    • Scrubber Necessity: The scrubbers are essential for neutralizing the acidic gases, such as hydrogen fluoride (HF), that are generated during combustion.[2]

  • Documentation: Ensure all institutional and regulatory paperwork is completed for the waste pickup. This creates a manifest that tracks the waste from your laboratory to its final destruction, ensuring a closed-loop, compliant process.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (e.g., reaction residue, contaminated items) classify Classify as 'Hazardous Waste' start->classify spill_check Spill Occurred? classify->spill_check spill_protocol Execute Spill Protocol (Small vs. Large) spill_check->spill_protocol Yes collect_routine Place in Labeled, Halogenated Waste Container spill_check->collect_routine No collect_spill Collect Spill Debris into Waste Container spill_protocol->collect_spill store Store in Secure Satellite Accumulation Area collect_spill->store collect_routine->store full_check Container Full? store->full_check full_check->store No contact_ehs Arrange Pickup via EHS / Licensed Vendor full_check->contact_ehs Yes transport Transport to Approved TSDF contact_ehs->transport dispose Final Disposal: High-Temperature Incineration with Scrubbers transport->dispose end Disposal Complete Treatment, Storage, and Disposal Facility dispose->end

Caption: Decision workflow for handling and disposal of this compound.

References

Essential Protective Measures for Handling 3-(Difluoromethyl)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical research, 3-(Difluoromethyl)-2-fluoropyridine is a compound whose utility is matched by its potential hazards. The introduction of fluorine atoms significantly alters the molecule's reactivity and biological properties, necessitating a rigorous and well-informed approach to laboratory safety. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls.

While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, a conservative hazard assessment can be constructed by examining structurally analogous compounds. For instance, the SDS for the related compound, 3-bromo-5-(difluoromethyl)-2-fluoropyridine, indicates high acute toxicity, with classifications of "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled"[1]. Similarly, other fluorinated pyridines are known to be, at a minimum, significant irritants to the skin, eyes, and respiratory system, and in some cases, are classified as fatal upon contact or inhalation[2][3][4].

Therefore, all handling procedures for this compound must proceed with the assumption that the compound is highly toxic via all routes of exposure (oral, dermal, inhalation) and is a severe irritant.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. The hierarchy of controls prioritizes actions that remove or reduce the hazard at its source.

  • Engineering Controls : These are the first and most important line of defense. All work involving this compound must be conducted within a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary exposure risk. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]

  • Administrative Controls : These are work practices that reduce exposure. Keep the quantity of the chemical used and stored in the work area to a minimum. All containers must be clearly labeled with the chemical name and associated GHS hazard pictograms (e.g., skull and crossbones, corrosion, health hazard)[7][8]. Access to areas where this compound is handled should be restricted to trained personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE Selection Summary

The following table outlines the minimum required PPE for handling this compound.

Task / Scale Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1 g) Chemical Splash Goggles (ANSI Z87.1)Double Gloving: Nitrile (inner) + Butyl Rubber or Viton (outer)Flame-Resistant Lab CoatWork within a certified chemical fume hood is sufficient.
Larger Scale (>1 g) or Splash Potential Chemical Splash Goggles & Full-Face ShieldDouble Gloving: Nitrile (inner) + Butyl Rubber or Viton (outer)Chemical-Resistant Apron (over FR lab coat)Work within a certified chemical fume hood is sufficient. A respirator may be needed for emergency spills (see below).
Rationale for PPE Selection
  • Eye and Face Protection : Given that related compounds cause serious eye irritation or damage, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] When handling larger quantities or when there is a risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.[9]

  • Hand Protection : The high acute dermal toxicity suggested by analogous compounds requires robust hand protection.[1] A single pair of standard nitrile gloves is insufficient. Double-gloving is required. The inner glove (e.g., nitrile) provides a base layer of protection, while the outer glove should be made of a highly resistant material like butyl rubber or Viton. Always check the manufacturer's glove compatibility chart for the specific chemical and solvent being used. Gloves must be inspected for any signs of degradation or puncture before each use.[5]

  • Body Protection : A flame-resistant (FR) lab coat should be worn at all times and kept fully buttoned. For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is necessary to provide an additional barrier.[10]

Procedural Guidance and Operational Plans

Adherence to strict protocols is critical for minimizing risk. The following step-by-step procedures provide a framework for safe operations.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE & Handling Protocol cluster_action Action start Start: Plan to handle This compound check_hood Is a certified chemical fume hood available? start->check_hood check_scale Scale < 1g AND Low Splash Potential? check_hood->check_scale Yes stop STOP! Do Not Proceed check_hood->stop No ppe_small Standard PPE Protocol: - Chemical Goggles - Double Gloves (Nitrile/Butyl) - FR Lab Coat proceed Proceed with Experiment ppe_small->proceed ppe_large Enhanced PPE Protocol: - Goggles + Face Shield - Double Gloves (Nitrile/Butyl) - FR Lab Coat + Chem-Resistant Apron ppe_large->proceed check_scale->ppe_small Yes check_scale->ppe_large No

Caption: PPE selection decision-making process.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat : Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Outer Gloves : Don the second, chemical-resistant pair (e.g., butyl rubber), ensuring they extend over the cuffs of the lab coat.

  • Eye Protection : Put on chemical splash goggles.

  • Face Shield : If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves : Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Apron : Remove the face shield and/or chemical-resistant apron.

  • Goggles : Remove your goggles.

  • Lab Coat : Remove your lab coat, turning it inside out as you do, and hang it in its designated location.

  • Inner Gloves : Remove the final pair of nitrile gloves, again without touching the outside.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[2]

Emergency and Disposal Plans

Spill Management Protocol

For a Small Spill (a few mL) inside a Fume Hood:

  • Alert nearby personnel.

  • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For a Large Spill or Any Spill Outside a Fume Hood:

  • Evacuate Immediately : Alert everyone in the lab and evacuate the area.

  • Isolate : Close the doors and prevent entry.

  • Report : Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately. Do not attempt to clean it up yourself.

Waste Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5]

  • Segregation : Do not mix this waste with other waste streams.

  • Containment : Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.

  • Disposal : Follow all local, state, and federal regulations for the disposal of toxic and fluorinated organic waste. This typically involves incineration by a licensed hazardous waste management company.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, enabling its use in the advancement of science while ensuring the protection of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.